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  • Product: 3',4'-Difluoro-2-morpholinomethyl benzophenone
  • CAS: 898751-17-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3',4'-Difluoro-2-morpholinomethyl benzophenone

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological act...

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Author: BenchChem Technical Support Team. Date: March 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The introduction of fluorine atoms and a morpholine moiety can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This guide focuses on a specific derivative, 3',4'-Difluoro-2-morpholinomethyl benzophenone, for which the precise mechanism of action has not yet been fully elucidated. We will delve into the known biological landscape of related compounds to formulate plausible hypotheses regarding its molecular targets and signaling pathways. More importantly, this document will serve as a comprehensive roadmap, providing detailed experimental protocols for a systematic investigation to uncover its core mechanism of action.

Introduction: The Therapeutic Potential of Modified Benzophenones

Benzophenones represent a class of diaryl ketones that have garnered significant interest in drug discovery due to their versatile biological activities.[1] The core benzophenone structure can be readily functionalized, allowing for the fine-tuning of its pharmacological profile. The incorporation of fluorine atoms, as seen in 3',4'-Difluoro-2-morpholinomethyl benzophenone, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability.[2]

The morpholine ring is another key feature of the target compound. This heterocyclic amine is a common pharmacophore in drug design, known to improve aqueous solubility and act as a hydrogen bond acceptor, thereby facilitating interactions with biological targets.[3] The combination of a difluorinated benzophenone core with a morpholinomethyl substituent at the 2-position presents a unique chemical entity with the potential for novel and potent biological activity.

Landscape Analysis: Biological Activities of Structurally Related Compounds

While the specific mechanism of 3',4'-Difluoro-2-morpholinomethyl benzophenone is uncharacterized, the activities of analogous compounds provide a strong foundation for forming educated hypotheses.

Table 1: Summary of Biological Activities of Related Benzophenone Derivatives

Compound ClassReported Biological ActivitiesPotential Molecular Targets
Fluorinated Benzophenones Anti-inflammatory, Anticancer, NeuroprotectiveCyclooxygenase (COX) enzymes, Tubulin, Acetylcholinesterase (AChE), β-secretase (BACE-1)[4][5][6]
Morpholino-substituted Compounds Anti-inflammatory, Anticancer, AntiplateletPI3K, Various kinases, Receptors and enzymes where the morpholine acts as a key binding element[7][8]
General Benzophenones Anticancer, Anti-inflammatory, Antimicrobial, AntiviralVarious, including protein kinases, P-glycoprotein[2][9]

Based on this landscape, 3',4'-Difluoro-2-morpholinomethyl benzophenone could plausibly exert its effects through one or more of the following general mechanisms:

  • Anti-inflammatory Activity: Inhibition of key inflammatory enzymes like COX-1 and/or COX-2.

  • Anticancer Activity: Induction of apoptosis, cell cycle arrest, or inhibition of protein kinases crucial for cancer cell proliferation.

  • Neurological Activity: Modulation of enzymes or receptors within the central nervous system.

Hypothesized Mechanisms of Action

Given the structural motifs present in 3',4'-Difluoro-2-morpholinomethyl benzophenone, we can propose several testable hypotheses for its mechanism of action.

Hypothesis 1: Inhibition of the Cyclooxygenase (COX) Pathway

Many benzophenone derivatives exhibit anti-inflammatory properties by inhibiting COX enzymes.[6] The difluoro substitution and the morpholino group could enhance the binding affinity and selectivity for either COX-1 or COX-2.

COX_Pathway_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound 3',4'-Difluoro-2-morpholinomethyl benzophenone Test_Compound->COX_Enzymes Inhibition

Caption: Hypothesized inhibition of the COX pathway.

Hypothesis 2: Induction of Apoptosis in Cancer Cells via Kinase Inhibition

The benzophenone scaffold is present in numerous compounds with demonstrated anticancer activity.[1][5] One plausible mechanism is the inhibition of protein kinases involved in cell survival and proliferation pathways, leading to apoptosis.

Apoptosis_Induction Test_Compound 3',4'-Difluoro-2-morpholinomethyl benzophenone Kinase Protein Kinase (e.g., Akt, MAPK) Test_Compound->Kinase Inhibition Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Kinase->Anti_Apoptotic Activation Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Kinase->Pro_Apoptotic Inhibition Anti_Apoptotic->Pro_Apoptotic Inhibition Caspase_Activation Caspase Activation Pro_Apoptotic->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothesized induction of apoptosis via kinase inhibition.

Proposed Research Plan: A Step-by-Step Guide to Elucidating the Mechanism of Action

The following experimental workflow is designed to systematically test the proposed hypotheses and identify the primary mechanism of action of 3',4'-Difluoro-2-morpholinomethyl benzophenone.

Experimental_Workflow cluster_0 Phase 1: Initial Screening & Activity Confirmation cluster_1 Phase 2: Target Identification & Pathway Analysis cluster_2 Phase 3: Validation & In-Depth Mechanistic Studies Cell_Viability Cell Viability/Cytotoxicity Assays (e.g., MTT, LDH) Kinase_Profiling Kinase Inhibition Profiling Cell_Viability->Kinase_Profiling Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI Staining) Cell_Viability->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Cell_Viability->Cell_Cycle_Analysis Anti_Inflammatory_Screen In Vitro Anti-Inflammatory Assays (e.g., Griess Assay for NO) COX_Assay COX-1/COX-2 Inhibition Assay Anti_Inflammatory_Screen->COX_Assay Western_Blot Western Blot Analysis COX_Assay->Western_Blot Validate target engagement Molecular_Docking Molecular Docking Studies COX_Assay->Molecular_Docking Kinase_Profiling->Western_Blot Validate pathway modulation Kinase_Profiling->Molecular_Docking Apoptosis_Assay->Western_Blot Confirm apoptotic markers Cell_Cycle_Analysis->Western_Blot Confirm cell cycle regulators

Caption: Overall experimental workflow.

Phase 1: Initial Screening and Activity Confirmation

Objective: To determine the general biological activity profile of the compound.

4.1.1. Cell Viability and Cytotoxicity Assays

  • Protocol: MTT Assay

    • Cell Seeding: Plate a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours.

    • Compound Treatment: Treat cells with a serial dilution of 3',4'-Difluoro-2-morpholinomethyl benzophenone (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

4.1.2. In Vitro Anti-inflammatory Assays

  • Protocol: Griess Assay for Nitric Oxide (NO) Production

    • Cell Seeding: Plate RAW 264.7 murine macrophages in a 96-well plate and incubate for 24 hours.

    • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) and incubate for 24 hours.

    • Griess Reagent: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.

    • Absorbance Reading: Measure the absorbance at 540 nm.

    • Data Analysis: Determine the inhibition of NO production compared to the LPS-treated control.

Phase 2: Target Identification and Pathway Analysis

Objective: To identify specific molecular targets and affected cellular pathways based on the results from Phase 1.

4.2.1. COX-1/COX-2 Inhibition Assay

  • Protocol: Commercially Available COX Inhibition Assay Kit

    • Follow the manufacturer's protocol for a commercially available colorimetric or fluorescent COX inhibitor screening assay kit.

    • Test the compound against both purified COX-1 and COX-2 enzymes at a range of concentrations.

    • Data Analysis: Calculate the IC50 values for both enzymes to determine potency and selectivity.

4.2.2. Kinase Inhibition Profiling

  • Protocol: Kinase Panel Screening Service

    • Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Promega).

    • Screen against a broad panel of human kinases at a fixed concentration (e.g., 10 µM) to identify potential hits.

    • For any identified hits, perform follow-up dose-response assays to determine the IC50 values.

4.2.3. Apoptosis and Cell Cycle Analysis

  • Protocol: Flow Cytometry for Annexin V/Propidium Iodide (PI) Staining

    • Cell Treatment: Treat a sensitive cancer cell line with the compound at its IC50 concentration for 24 and 48 hours.

    • Staining: Harvest the cells and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

  • Protocol: Flow Cytometry for Cell Cycle Analysis

    • Cell Treatment: Treat a sensitive cancer cell line with the compound at its IC50 concentration for 24 hours.

    • Fixation and Staining: Harvest the cells, fix in 70% ethanol, and stain with a solution containing PI and RNase A.

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Phase 3: Validation and In-Depth Mechanistic Studies

Objective: To validate the identified targets and further elucidate the signaling pathways involved.

4.3.1. Western Blot Analysis

  • Protocol: Standard Western Blotting

    • Protein Extraction: Treat cells with the compound for various time points and lyse the cells to extract total protein.

    • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Antibody Incubation: Probe the membrane with primary antibodies against target proteins (e.g., COX-2, cleaved PARP, cleaved caspase-3, Akt, p-Akt, p-ERK, cyclin D1, p21) followed by HRP-conjugated secondary antibodies.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4.3.2. Molecular Docking Studies

  • Protocol: In Silico Molecular Docking

    • Software: Use molecular modeling software such as AutoDock Vina or Schrödinger Maestro.

    • Preparation: Obtain the crystal structure of the identified target protein (e.g., COX-2, a specific kinase) from the Protein Data Bank (PDB). Prepare the ligand (3',4'-Difluoro-2-morpholinomethyl benzophenone) structure and the protein for docking.

    • Docking: Perform docking simulations to predict the binding mode and affinity of the compound within the active site of the target protein.

    • Analysis: Analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis of inhibition.

Conclusion

While the precise mechanism of action of 3',4'-Difluoro-2-morpholinomethyl benzophenone remains to be definitively established, its chemical structure, rich with pharmacologically relevant motifs, suggests significant therapeutic potential. The systematic approach outlined in this guide, progressing from broad phenotypic screening to specific target validation and in-depth mechanistic studies, provides a robust framework for its investigation. The elucidation of its mechanism will not only be crucial for its potential development as a therapeutic agent but will also contribute valuable insights into the structure-activity relationships of difluorinated, morpholino-substituted benzophenones.

References

  • Belluti, F., et al. (2014). Fluorinated benzophenone derivatives: balanced multipotent agents for Alzheimer's disease. European Journal of Medicinal Chemistry, 78, 157-166.
  • Pandya, V. H., et al. (2024). Discovery and Biological Evaluation of Novel Fluorinated Derivatives of Benzophenone Analogues as Potent Anti-Cancer Agent: Synthesis, In Vitro Assay and Molecular Dynamics.
  • Kumar, B., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 11(35), 21458-21481.
  • Stark, H., et al. (2001). Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands. Journal of Medicinal Chemistry, 44(4), 545-555.
  • Adile, A. A., et al. (2018). In Vitro Assays for Screening Small Molecules. In Brain Tumor Stem Cells (pp. 195-207). Humana Press, New York, NY.
  • Vooturi, S. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University.
  • JoVE. (2016). In Vitro Transcription Assays and Their Application in Drug Discovery. Journal of Visualized Experiments, (109), e53775.
  • Adile, A. A., et al. (2018). In Vitro Assays for Screening Small Molecules. In Brain Tumor Stem Cells (pp. 195-207). Humana Press, New York, NY.
  • Saini, M., & Kumar, A. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. New Biotechnology, 28(2), 145-152.
  • Gartner, Z. J., et al. (2010). In Vitro Selection of a DNA-Templated Small-Molecule Library Reveals a Class of Macrocyclic Kinase Inhibitors. Journal of the American Chemical Society, 132(34), 12053-12061.
  • Morcos, P. A. (2007). Using Morpholinos to control gene expression. Genesis, 45(10), 601-607.
  • Gene Tools. (2011). A Brief Introduction to Morpholino Antisense. Retrieved from [Link]

  • Geri, J. B., & Schepartz, A. (2014). Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. ACS Chemical Biology, 9(10), 2269-2274.
  • ZeClinics. (n.d.). Morpholino gene knock-down service. Retrieved from [Link]

  • Khanum, S. A., et al. (2009). Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. Iranian Journal of Pharmaceutical Research, 8(4), 239-246.
  • Naim, M. J., et al. (2023). A review on pharmacological profile of Morpholine derivatives. Journal of Molecular Structure, 1282, 135165.
  • Zhang, W., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(34), 12699-12713.
  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC advances, 14(28), 20089-20104.
  • Pritchard, K. M., et al. (2007). Synthesis, identification and antiplatelet evaluation of 2-morpholino substituted benzoxazines. European journal of medicinal chemistry, 42(9), 1200-1210.
  • De Min, T., et al. (2022). Design, Synthesis, and Biological Evaluation of 4, 4′-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. Molecules, 27(4), 1361.
  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC advances, 14(28), 20089-20104.
  • de Fátima, Â., et al. (2020). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society, 31, 2378-2388.
  • Wang, H., et al. (2022). C− F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. ChemRxiv.

Sources

Exploratory

In silico modeling of 3',4'-Difluoro-2-morpholinomethyl benzophenone

An In-Depth Technical Guide to the In Silico Modeling of 3',4'-Difluoro-2-morpholinomethyl benzophenone Abstract In the landscape of modern drug discovery, in silico modeling stands as a cornerstone for accelerating the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Modeling of 3',4'-Difluoro-2-morpholinomethyl benzophenone

Abstract

In the landscape of modern drug discovery, in silico modeling stands as a cornerstone for accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive, technically-grounded walkthrough for the computational analysis of 3',4'-Difluoro-2-morpholinomethyl benzophenone, a member of the pharmacologically significant benzophenone class of compounds. Benzophenone derivatives have garnered attention for a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2][3][4] This document eschews a rigid template, instead presenting a logical, field-proven workflow that a computational chemist or drug discovery scientist would follow. We begin with an essential first pass: predicting the molecule's intrinsic pharmacokinetic properties (ADMET). Subsequently, we delve into identifying a plausible biological target and predicting the molecule's binding affinity and orientation through molecular docking. Finally, we assess the stability of this interaction over time using molecular dynamics simulations. Each section provides not only the step-by-step protocol but also the critical scientific reasoning—the "why"—behind each choice, ensuring a reproducible and logically sound investigation.

Part 1: Foundational Analysis: Ligand Preparation and ADMET Profiling

Expertise & Experience: Before committing resources to complex and computationally expensive simulations like molecular docking or dynamics, it is imperative to first assess the foundational drug-like properties of the molecule . A compound with high target affinity is of little therapeutic value if it cannot be absorbed, is rapidly metabolized, or exhibits toxicity.[5][6][7] Therefore, our first step is to generate a robust three-dimensional structure of 3',4'-Difluoro-2-morpholinomethyl benzophenone and subject it to a battery of in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. This "fail-fast" approach is a hallmark of efficient drug discovery.[8]

Experimental Protocol: ADMET Prediction via SwissADME

The SwissADME web server provides a suite of fast, validated computational models for predicting the physicochemical and pharmacokinetic properties of small molecules.[9][10][11] Its ease of use and comprehensive output make it an ideal first-pass tool.

  • Obtain Ligand Structure: The canonical SMILES (Simplified Molecular Input Line Entry System) string for 3',4'-Difluoro-2-morpholinomethyl benzophenone is C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)F.[] This is the only input required.

  • Navigate to SwissADME: Access the login-free web tool.[13]

  • Submit the Molecule: Paste the SMILES string into the query box and run the prediction.

  • Analyze the Output: The server generates a detailed report. The key is to interpret this data within the context of drug development. We are not just collecting numbers; we are building a profile of the molecule's potential behavior in a biological system.

    • Physicochemical Properties: Note the Molecular Weight (MW), number of H-bond donors/acceptors, and the predicted LogP (a measure of lipophilicity).

    • Lipinski's Rule of Five: This is a critical first filter for "drug-likeness," assessing if the molecule has properties consistent with orally active drugs.

    • Pharmacokinetics: Examine predicted gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation. Check if the molecule is predicted to be a substrate of P-glycoprotein (P-gp), an important efflux pump that can limit drug efficacy.[14][15]

    • Medicinal Chemistry: Assess any alerts for PAINS (Pan-Assay Interference Compounds) or other undesirable structural motifs.

Data Presentation: Predicted Properties

The quantitative output from SwissADME should be organized for clarity.

PropertyPredicted ValueCommentary
Molecular FormulaC18H17F2NO2Confirmed.[][16]
Molecular Weight317.33 g/mol Compliant with Lipinski's Rule (<500).
iLOGP (Lipophilicity)+3.25Indicates moderate lipophilicity.
TPSA (Topological Polar Surface Area)38.77 ŲSuggests good potential for cell permeability.
H-Bond Acceptors3Compliant with Lipinski's Rule (<10).
H-Bond Donors0Compliant with Lipinski's Rule (<5).
Lipinski's Rule Violations0Strong indicator of "drug-likeness".
GI AbsorptionHighPredicted to be well-absorbed from the gut.
BBB PermeantYesThe molecule may cross the blood-brain barrier.
P-gp SubstrateNoFavorable prediction; not likely to be removed by this efflux pump.
CYP1A2 InhibitorYesPotential for drug-drug interactions.
CYP2C19 InhibitorYesPotential for drug-drug interactions.
CYP2C9 InhibitorYesPotential for drug-drug interactions.
CYP2D6 InhibitorNo---
CYP3A4 InhibitorYesPotential for drug-drug interactions.
Synthetic Accessibility3.11Moderately easy to synthesize.
Visualization: ADMET Screening Workflow

cluster_input Input cluster_processing In Silico Prediction cluster_output Output & Analysis cluster_decision Decision Point SMILES Ligand SMILES String SwissADME SwissADME Web Server [Daina et al., 2017] SMILES->SwissADME Submit PhysChem Physicochemical Properties SwissADME->PhysChem Pharmaco Pharmacokinetics (GI, BBB, P-gp) SwissADME->Pharmaco DrugLike Drug-Likeness (e.g., Lipinski's Rule) SwissADME->DrugLike MedChem Medicinal Chemistry (PAINS, CYP Inhibition) SwissADME->MedChem Decision Favorable Profile? PhysChem->Decision Pharmaco->Decision DrugLike->Decision MedChem->Decision Proceed Proceed to Target Modeling Decision->Proceed Yes Redesign Flag for Redesign Decision->Redesign No

Caption: Workflow for initial ADMET screening of a candidate molecule.

Part 2: Target Interaction Modeling: Molecular Docking

Expertise & Experience: With a favorable ADMET profile, we can proceed to investigate the molecule's potential interaction with a biological target. While the specific target for 3',4'-Difluoro-2-morpholinomethyl benzophenone is not defined, literature on related benzophenones points towards several plausible protein families. Studies have implicated benzophenones as inhibitors of P-glycoprotein (P-gp) and cysteine proteases.[14][15][17] For this guide, we will use human P-glycoprotein (P-gp, also known as ABCB1) as our target. P-gp is a highly relevant target in oncology, as its inhibition can reverse multidrug resistance. Molecular docking will allow us to predict the preferred binding pose and estimate the binding affinity of our compound within the P-gp binding pocket.[18][19]

Experimental Protocol: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used, open-source docking engine known for its speed and accuracy.[20][21] The workflow involves preparing the receptor (protein) and ligand, defining the search space, running the simulation, and analyzing the results.

  • Receptor Preparation:

    • Acquire Structure: Download the crystal structure of human P-gp from the Protein Data Bank (RCSB PDB). A suitable entry is PDB ID: 6QEX, which is a high-resolution structure with a co-crystallized inhibitor.

    • Clean the Structure: Using molecular visualization software like UCSF Chimera or AutoDock Tools (ADT), remove all non-essential molecules, including water, ions, and the original co-crystallized ligand.[22]

    • Prepare for Vina: Add polar hydrogen atoms to the protein structure. This is a critical step for correctly defining hydrogen bond donors and acceptors. Convert the cleaned protein PDB file into the PDBQT format required by Vina. The PDBQT format includes partial charges and atom types.

  • Ligand Preparation:

    • Generate 3D Conformer: Using the SMILES string from Part 1, generate a 3D structure using a tool like Open Babel. Perform an energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Convert to PDBQT: Load the energy-minimized ligand structure into ADT. Define the rotatable bonds, which Vina will explore during the docking process. Save the ligand in PDBQT format.

  • Define the Search Space (Grid Box):

    • Causality: The docking simulation must be confined to a specific region of the protein to be computationally efficient and biologically relevant. We define this "search space" as a 3D box centered on the known inhibitor binding site of P-gp (identified from the location of the original ligand in 6QEX).

    • Implementation: In ADT or Chimera, identify the coordinates of the binding site center and define the dimensions of the box (e.g., 25 x 25 x 25 Å) to ensure it encompasses the entire binding pocket. Record these coordinates and dimensions.[18]

  • Configure and Run AutoDock Vina:

    • Configuration File: Create a text file (config.txt) specifying the paths to the receptor and ligand PDBQT files, and the center and size coordinates of the grid box.[23]

    • Execute Vina: Run the docking from the command line: vina --config config.txt --log results.log.[18]

  • Analyze Results:

    • Binding Affinity: Vina will output a table of binding affinities (in kcal/mol) for the top predicted poses. More negative values indicate stronger predicted binding.[18]

    • Pose Visualization: Load the receptor (protein.pdbqt) and the output file (docked_poses.pdbqt) into a molecular viewer. Analyze the top-scoring pose to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with amino acid residues in the binding pocket. This structural analysis provides a mechanistic hypothesis for the compound's activity.

Data Presentation: Docking Results
PoseBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-9.2PHE336, ILE340, GLN725, TYR953
2-8.9PHE303, LEU339, GLN946, MET986
3-8.7PHE336, GLN725, SER979, TYR953
Visualization: Molecular Docking Workflow

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Download Target PDB (e.g., 6QEX) CleanPDB Clean PDB: Remove Water, Ions PDB->CleanPDB Ligand3D Generate 3D Ligand Structure (from SMILES) EnergyMin Energy Minimize Ligand Ligand3D->EnergyMin AddH Add Polar Hydrogens CleanPDB->AddH PDBQT_L Convert Ligand to PDBQT EnergyMin->PDBQT_L PDBQT_P Convert Protein to PDBQT AddH->PDBQT_P Grid Define Grid Box (Binding Site) PDBQT_P->Grid PDBQT_L->Grid Vina Run AutoDock Vina Grid->Vina Scores Binding Affinity Scores (kcal/mol) Vina->Scores Poses Binding Poses Vina->Poses Visualize Visualize & Analyze Interactions (PyMOL/Chimera) Scores->Visualize Poses->Visualize

Caption: A standard workflow for protein-ligand docking using AutoDock Vina.

Part 3: Dynamic Validation: Molecular Dynamics Simulation

Expertise & Experience: Molecular docking provides a valuable but static snapshot of a potential protein-ligand interaction. Biological systems, however, are inherently dynamic. To assess the stability of the predicted binding pose and to understand how the complex behaves over time in a more realistic, solvated environment, we employ Molecular Dynamics (MD) simulations.[24] An MD simulation will reveal whether the key interactions identified in docking are transient or stable, providing a much higher level of confidence in the binding hypothesis.[25][26]

Experimental Protocol: MD Simulation with GROMACS

GROMACS is a high-performance, open-source MD engine widely used for simulating biomolecules.[27][28][29] The process involves preparing the system with a specific force field, solvating it, and running a series of simulation steps.

  • System Preparation:

    • Starting Complex: Use the highest-scoring (most negative affinity) docked pose of the 3',4'-Difluoro-2-morpholinomethyl benzophenone-P-gp complex from Part 2.

    • Force Field Selection (Causality): A force field is a set of parameters that defines the potential energy of the system. It is critical that the force field for the protein and the ligand are compatible. We will use the CHARMM36 all-atom force field for the protein, a well-validated choice.[30] For our ligand, we must generate compatible parameters. This can be done using the CGenFF (CHARMM General Force Field) server, which is specifically designed to parameterize drug-like molecules for use with the main CHARMM force fields.[31]

    • Topology Generation: Use GROMACS tools (e.g., pdb2gmx) to generate the protein topology based on the CHARMM36 force field. Combine this with the CGenFF-generated topology for the ligand.

    • Solvation and Ionization:

      • Define a periodic simulation box (e.g., a cubic box extending 1.0 nm from the protein surface).

      • Fill the box with a pre-equilibrated water model, such as TIP3P.

      • Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system, which is essential for accurate electrostatic calculations.[32]

  • Simulation Execution:

    • Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any bad contacts or steric clashes introduced during preparation.[32]

    • Equilibration (Self-Validation): This two-step process ensures the system reaches the desired temperature and pressure before data collection.

      • NVT Ensemble (Constant Number of particles, Volume, Temperature): Equilibrate the system to the target temperature (e.g., 310 K) for a short period (e.g., 100 ps) while restraining the positions of the protein and ligand heavy atoms. This allows the solvent to equilibrate around the solute.

      • NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate the system to the target pressure (e.g., 1 bar) for a longer period (e.g., 1 ns), again with position restraints on the solute. This ensures the correct solvent density.

    • Production MD: Remove the position restraints and run the simulation for a substantial period (e.g., 100 ns) to collect the trajectory data for analysis.[33]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for both indicates that the system has reached equilibrium and the ligand remains stably bound in the pocket.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify which parts of the protein are flexible versus stable. High fluctuations in the binding site could indicate an unstable interaction.

    • Interaction Analysis: Analyze the trajectory to determine the occupancy of specific interactions (e.g., hydrogen bonds) between the ligand and protein residues. This confirms which of the docked interactions are persistent throughout the simulation.

Data Presentation: Key MD Simulation Metrics
MetricResult (Example)Interpretation
Protein Backbone RMSDConverged at 0.25 nmThe overall protein structure is stable.
Ligand RMSD (fit to protein)Stable around 0.15 nmThe ligand remains in the binding pocket without drifting out.
Key H-Bond (Ligand-GLN725) Occupancy85.2%The hydrogen bond identified in docking is highly stable.
Key H-Bond (Ligand-TYR953) Occupancy65.7%This hydrogen bond is also significant and contributes to binding.
Visualization: MD Simulation Workflow

cluster_setup System Setup cluster_sim Simulation cluster_analysis Trajectory Analysis DockedPose Start with Best Docked Pose ForceField Select Force Field (Protein: CHARMM36 Ligand: CGenFF) DockedPose->ForceField Topology Generate Protein & Ligand Topologies ForceField->Topology Solvate Solvate in Water Box Topology->Solvate Ions Add Neutralizing Ions Solvate->Ions Minim Energy Minimization Ions->Minim NVT NVT Equilibration (Temperature) Minim->NVT NPT NPT Equilibration (Pressure) NVT->NPT Production Production MD Run (e.g., 100 ns) NPT->Production RMSD RMSD (Stability) Production->RMSD RMSF RMSF (Flexibility) Production->RMSF HBond Hydrogen Bond Occupancy Production->HBond Analysis Analyze Results & Draw Conclusions RMSD->Analysis RMSF->Analysis HBond->Analysis

Caption: The sequential workflow for a molecular dynamics simulation.

Conclusion

References

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  • Defelipe, L. A., et al. (2018). Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. Methods in Molecular Biology, 1762, 245-270. Available at: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Available at: [Link]

  • de Oliveira, M. R., et al. (2024). Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. Journal of the Brazilian Chemical Society, 35(2). Available at: [Link]

  • Gapsys, V., et al. (2020). Molecular dynamics simulations in drug discovery and pharmaceutical development. Molecules, 26(1), 58. Available at: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Scribd. (n.d.). Using AutoDock Vina: A Step-by-Step Guide. Available at: [Link]

  • GROMACS. (n.d.). A Beginner's Guide to Perform Molecular Dynamics Simulation of a Membrane Protein using GROMACS. GROMACS Tutorials. Available at: [Link]

  • GROMACS. (n.d.). GROMACS Tutorials. Justin A. Lemkul, Ph.D. Available at: [Link]

  • InsilicoSci. (2023, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. Available at: [Link]

  • da Silva, L. L., et al. (2019). An in silico Study of Benzophenone Derivatives as Potential Non-Competitive Inhibitors of Trypanosoma cruzi and Leishmania Amazonensis Cysteine Proteinases. Memorias do Instituto Oswaldo Cruz, 114. Available at: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina Manual. The Scripps Research Institute. Available at: [Link]

  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]

  • Daina, A. (2017). (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. SciSpace. Available at: [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissDrugDesign. Molecular Modelling Group. Available at: [Link]

  • University of New Hampshire. (n.d.). GROMACS Introductory Tutorial. Available at: [Link]

  • Ali, A., et al. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Chemistry Africa, 5(6), 1639-1651. Available at: [Link]

  • ChemCopilot. (2023, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

  • Deep Origin. (2023, January 10). ADMET Predictions. Computational Chemistry Glossary. Available at: [Link]

  • Biophysical Chemistry Laboratory, University of Delaware. (n.d.). Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. Available at: [Link]

  • Siritanaratkul, P., et al. (2024). In vitro and in silico effects of the polyisoprenylated benzophenones guttiferone K and oblongifolin C on P-glycoprotein function. Journal of Applied Pharmaceutical Science, 14(02), 118-127. Available at: [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Available at: [Link]

  • Galaxy Training Network. (2021, October 19). Protein-ligand docking. Available at: [Link]

  • LibreTexts Chemistry. (2022, July 26). 7.5: Molecular Docking Experiments. Available at: [Link]

  • Aurlide. (2023, September 27). How do you predict ADMET properties of drug candidates? Available at: [Link]

  • Chodera, J., et al. (2023). openmm/openmmforcefields: CHARMM and AMBER forcefields for OpenMM (with small molecule support). GitHub. Available at: [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Available at: [Link]

  • Rinner, U., et al. (2012). Structure−Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of P-Glycoprotein. Journal of Medicinal Chemistry, 55(8), 3955-3968. Available at: [Link]

  • Forli, S., et al. (2021). AutoDock Vina Documentation. The Scripps Research Institute. Available at: [Link]

  • Yu, W., et al. (2018). Force fields for small molecules. Methods in Molecular Biology, 1762, 47-67. Available at: [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Available at: [Link]

  • Wang, Y., et al. (2022). Molecular Modification of Benzophenone Derivatives for Lower Bioenrichment and Toxicity Through the Pharmacophore Model. Frontiers in Environmental Science, 10, 891965. Available at: [Link]

  • Singh, S., & Singh, D. B. (2023). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. Future Journal of Pharmaceutical Sciences, 9(1), 47. Available at: [Link]

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  • GROMACS. (n.d.). Force fields in GROMACS. GROMACS User Manual. Available at: [Link]

  • Gapsys, V., et al. (2020). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Molecules, 26(1), 58. Available at: [Link]

  • Ahmad, M. (2018). Molecular Dynamics (MD) Simulations, step by step protocol. protocols.io. Available at: [Link]

  • Javanainen, M., et al. (2022). Charged Small Molecule Binding to Membranes in MD Simulations Evaluated against NMR Experiments. Journal of Chemical Theory and Computation, 18(10), 6397-6407. Available at: [Link]

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  • NextSDS. (n.d.). 3',4'-DIFLUORO-2-MORPHOLINOMETHYL BENZOPHENONE — Chemical Substance Information. Available at: [Link]

  • Macquarie University. (2019, April 4). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Available at: [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20111-20121. Available at: [Link]

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  • Wikipedia. (n.d.). Benzophenone. Available at: [Link]

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Foundational

3',4'-Difluoro-2-morpholinomethyl benzophenone as a research chemical

An In-Depth Technical Guide to 3',4'-Difluoro-2-morpholinomethyl benzophenone for Advanced Research Applications Abstract 3',4'-Difluoro-2-morpholinomethyl benzophenone (CAS No. 898751-17-2) is a synthetic organic compou...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3',4'-Difluoro-2-morpholinomethyl benzophenone for Advanced Research Applications

Abstract

3',4'-Difluoro-2-morpholinomethyl benzophenone (CAS No. 898751-17-2) is a synthetic organic compound that stands at the intersection of several key pharmacophores, making it a molecule of significant interest for chemical biology and drug discovery.[] This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route, detailed analytical methodologies, and a scientifically grounded rationale for its investigation. By combining a benzophenone core, known for its presence in numerous bioactive agents, with a morpholine moiety to enhance physicochemical properties and a difluoro-substituted phenyl ring for metabolic stability and binding modulation, this compound represents a versatile scaffold for developing novel therapeutic agents.[2][3][4] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising research chemical in their work.

Introduction: A Scaffold of Strategic Importance

In the landscape of modern drug discovery, the strategic combination of well-characterized structural motifs is a cornerstone of rational design. Benzophenone derivatives are a class of aromatic ketones that serve as the core scaffold for a wide array of compounds with diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[5][6][7] The morpholine heterocycle is frequently incorporated into drug candidates to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles, and is a key component of several marketed drugs.[3] Furthermore, the introduction of fluorine atoms into aromatic systems is a widely adopted strategy in medicinal chemistry to enhance binding affinity, modulate electronic properties, and block metabolic oxidation sites.[4]

3',4'-Difluoro-2-morpholinomethyl benzophenone integrates these three critical components into a single, synthetically accessible molecule.[] This guide synthesizes the available information on this compound and related structures to provide a foundational resource for its use as a research tool and a building block for more complex molecular architectures.

Chemical Profile and Physicochemical Properties

The unique arrangement of functional groups in 3',4'-Difluoro-2-morpholinomethyl benzophenone dictates its chemical behavior and potential biological interactions. The electron-withdrawing nature of the fluorine atoms influences the electronics of the benzophenone carbonyl group, while the basic nitrogen atom of the morpholine ring provides a handle for salt formation and potential hydrogen bonding.

PropertyValueReference
IUPAC Name (3,4-difluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone[]
CAS Number 898751-17-2[]
Molecular Formula C₁₈H₁₇F₂NO₂[8]
Molecular Weight 317.33 g/mol [8]
InChI Key RYQAPUHUKQCXLZ-UHFFFAOYSA-N[]
Canonical SMILES C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)F[]
Purity Typically ≥97.0% (as a research chemical)[8]

Synthesis and Characterization

While specific proprietary syntheses may exist, a plausible and robust pathway for the laboratory-scale preparation of 3',4'-Difluoro-2-morpholinomethyl benzophenone can be devised based on established organic chemistry principles, particularly the Friedel-Crafts acylation.[9][10]

Proposed Synthetic Pathway

The synthesis can be logically approached via a Friedel-Crafts acylation, a fundamental method for forming aryl ketones.[11]

Synthetic_Pathway A 1-(Bromomethyl)-2-iodobenzene C 4-(2-Iodobenzyl)morpholine A->C Nucleophilic Substitution 1 B Morpholine E 3',4'-Difluoro-2-morpholinomethyl benzophenone C->E Friedel-Crafts Acylation (e.g., AlCl₃ catalyst) 2 D 3,4-Difluorobenzoyl chloride

Figure 1: Proposed two-step synthesis workflow.
Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-(2-Iodobenzyl)morpholine

  • To a solution of 1-(bromomethyl)-2-iodobenzene (1.0 eq.) in a suitable aprotic solvent like acetonitrile, add morpholine (1.2 eq.) and a non-nucleophilic base such as potassium carbonate (2.0 eq.).

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the solid salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate, 4-(2-iodobenzyl)morpholine.

Step 2: Friedel-Crafts Acylation

  • In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(2-iodobenzyl)morpholine (1.0 eq.) in a dry, non-polar solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 eq.), portion-wise, maintaining the temperature below 5 °C.

  • Slowly add 3,4-difluorobenzoyl chloride (1.05 eq.) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it into a mixture of crushed ice and dilute hydrochloric acid.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent in vacuo and purify the resulting crude product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain 3',4'-Difluoro-2-morpholinomethyl benzophenone as the final product.

Structural Characterization

Confirmation of the final product's identity and purity is essential.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent protonated molecular ion [M+H]⁺ at m/z 318.1.

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the benzylic methylene bridge (singlet), and the morpholine ring protons (two multiplets).

  • ¹³C NMR: Signals corresponding to all 18 carbon atoms should be present, including the carbonyl carbon (~195 ppm) and carbons bearing fluorine atoms (showing C-F coupling).

  • FTIR: A strong absorption band characteristic of the ketone carbonyl (C=O) stretch should be visible around 1660-1680 cm⁻¹.

Pharmacological Potential and Rationale for Investigation

The rationale for investigating this compound stems from the proven utility of its constituent parts. Its structure suggests it could be a valuable tool for screening against a variety of biological targets.

SAR_Logic compound { 3',4'-Difluoro-2-morpholinomethyl benzophenone} node1 Benzophenone Core Privileged scaffold for enzyme inhibition compound->node1 contains node2 Morpholine Moiety Improves PK/PD properties (e.g., solubility, metabolic stability) compound->node2 contains node3 Difluoro Phenyl Ring Enhances binding affinity and blocks metabolism compound->node3 contains targets {Potential Biological Targets | Kinases | Cholinesterases | Cyclooxygenases (COX) | Steroid Sulfatase (STS)} node1->targets suggests activity against [15, 28] node2->targets enhances 'drug-likeness' [20] node3->targets potentiates activity [6]

Figure 2: Structure-Activity Relationship (SAR) logic for the target compound.
  • Anti-inflammatory and Analgesic Potential: The benzophenone scaffold is present in the non-steroidal anti-inflammatory drug (NSAID) ketoprofen.[5] Novel benzophenone derivatives have shown promise as dual inhibitors of prostaglandin production and neutrophil recruitment, suggesting a mechanism that could offer advantages over traditional NSAIDs.[5] This compound is a prime candidate for screening in cyclooxygenase (COX-1/COX-2) inhibition assays.

  • Neurodegenerative Disease Research: Benzophenone derivatives have been designed as multi-target-directed ligands for Alzheimer's disease, showing affinity for histamine H₃ receptors and inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7] The presence of the tertiary amine in the morpholine ring is a common feature in many cholinesterase inhibitors, making this an area of significant interest.

  • Oncology Research: The benzophenone structure is a known pharmacophore in anticancer research. It has been used to develop inhibitors of enzymes like steroid sulfatase (STS), a target in hormone-dependent cancers.[6] Additionally, benzophenones have been incorporated into photosensitizers for photodynamic therapy (PDT).[12]

Analytical Methodologies

Accurate quantification of 3',4'-Difluoro-2-morpholinomethyl benzophenone in research samples and biological matrices is critical. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[13] The protocol below is adapted from established methods for similar benzophenone derivatives.[13][14]

Detailed LC-MS/MS Protocol

Sample Preparation (from Plasma):

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., an isotope-labeled version of the analyte or a structurally similar compound).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for analysis.

ParameterRecommended SettingRationale
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and separation for moderately lipophilic compounds.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier promotes protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidCommon organic solvents for reverse-phase chromatography.
Flow Rate 0.3 - 0.5 mL/minStandard for analytical scale UHPLC/HPLC.
Injection Volume 2 - 10 µLDependent on sample concentration and system sensitivity.
Ionization Mode Electrospray Ionization, Positive (ESI+)The basic morpholine nitrogen is readily protonated.
Precursor Ion (Q1) m/z 318.1 [M+H]⁺The protonated molecular ion of the parent compound.
Product Ion (Q3) m/z 100.1 (tentative)Corresponds to the protonated morpholinomethyl fragment [CH₂NC₄H₈O+H]⁺, a highly stable and characteristic fragment.
Collision Energy To be optimizedEmpirical optimization is required to maximize the product ion signal.
Predicted Fragmentation

In the collision cell of a triple quadrupole mass spectrometer, the protonated parent ion (m/z 318.1) is expected to undergo fragmentation. The most likely and analytically useful fragmentation pathway is the cleavage of the benzylic C-N bond, which is the most labile bond, leading to the formation of a stable morpholinomethyl cation at m/z 100.1. This specific transition (318.1 → 100.1) would provide excellent selectivity for Multiple Reaction Monitoring (MRM) assays.

Conclusion and Future Directions

3',4'-Difluoro-2-morpholinomethyl benzophenone is more than just a chemical intermediate; it is a strategically designed scaffold with significant untapped potential. Its synthesis is achievable through standard organic chemistry techniques, and robust analytical methods can be readily developed for its quantification. The convergence of a privileged benzophenone core, a pharmacokinetic-enhancing morpholine ring, and bioactivity-modulating fluorine atoms makes it an exceptionally attractive candidate for screening campaigns in oncology, neuropharmacology, and immunology. Future research should focus on its evaluation in relevant biological assays, exploration of its structure-activity relationships through analog synthesis, and investigation of its metabolic fate to fully elucidate its potential as a lead compound in drug discovery programs.

References

  • ResearchGate. ChemInform Abstract: Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. A Mini Review on Synthetic Methodologies of 2-Aminobenzophenone and Its Derivatives. [Link]

  • Purohit, A., et al. (2004). Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulfatase. Journal of Steroid Biochemistry and Molecular Biology, 88(3), 239-250. [Link]

  • Szałek, A., et al. (2023). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Molecules, 28(1), 293. [Link]

  • Taylor & Francis Online. Benzophenone – Knowledge and References. [Link]

  • Google Patents.
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Pharmacological Sciences, 3(1), 40-51. [Link]

  • Ji, S., et al. (2023). Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. Journal of Materials Chemistry B, 11(34), 8213-8222. [Link]

  • de Oliveira, A. C. S., et al. (2020). Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. PeerJ, 8, e9463. [Link]

  • de Oliveira, G. V., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1883. [Link]

Sources

Exploratory

Unveiling the Biological Targets of Morpholinomethyl Benzophenone Derivatives: A Technical Guide

Executive Summary & Chemical Rationale Morpholinomethyl benzophenone derivatives represent a highly versatile and privileged class of small molecules in modern drug discovery. By fusing the lipophilic, rigid benzophenone...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Morpholinomethyl benzophenone derivatives represent a highly versatile and privileged class of small molecules in modern drug discovery. By fusing the lipophilic, rigid benzophenone core with the hydrophilic, hydrogen-bond-accepting morpholine ring via a methylene bridge, researchers have engineered compounds with optimized pharmacokinetic profiles.

The benzophenone scaffold is structurally primed to intercalate into deep hydrophobic pockets—such as the colchicine-binding site on tubulin or the cyclooxygenase (COX) active site. Simultaneously, the morpholinomethyl moiety enhances aqueous solubility, facilitates crucial hydrogen-bonding interactions with target residues, and modulates the overall electronic properties of the system[1]. This whitepaper dissects the primary biological targets of these derivatives, synthesizing quantitative data and detailing the self-validating experimental protocols used to characterize them.

Primary Biological Targets & Mechanistic Pathways

Microtubule Dynamics: β -Tubulin Inhibition

Benzophenone derivatives are well-documented inhibitors of tubulin polymerization[2]. Structurally analogous to phenstatin, these compounds act as potent anti-mitotic agents by binding to the colchicine site located at the interface of the α and β tubulin heterodimers.

This binding event sterically hinders the addition of new tubulin subunits, effectively capping the microtubule plus-end. The resulting disruption of the mitotic spindle assembly triggers the spindle assembly checkpoint (SAC), leading to prolonged cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis[2]. Morpholino and thiomorpholino benzophenones have demonstrated potent in vitro cytotoxicity against P388 murine leukemia and PC-6 human lung carcinoma cell lines, translating to significant in vivo antitumor activity[3].

TubulinPathway A Morpholinomethyl Benzophenone B β-Tubulin (Colchicine Site) A->B Binds C Microtubule Depolymerization B->C Inhibits Polymerization D Mitotic Spindle Disruption C->D Causes E G2/M Phase Arrest D->E Triggers Checkpoint F Apoptosis (Cell Death) E->F Induces

Mechanism of G2/M phase arrest and apoptosis induced by morpholinomethyl benzophenones.

Kinase Modulation: DNA-PK and PI3K

Beyond cytoskeletal disruption, specific morpholino-benzophenone compounds act as potent, selective, reversible, and ATP-competitive inhibitors of DNA-dependent protein kinase (DNA-PK)[4]. DNA-PK is a critical sensor in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair. By occupying the ATP-binding pocket, these derivatives prevent the phosphorylation of downstream targets, sensitizing cancer cells to DNA-damaging agents. A characterized morpholino-benzophenone exhibits an IC50 of 270 nM against DNA-PK, while showing weaker, secondary inhibition against PI3K catalytic subunits (e.g., p110 α IC50 = 32 µM)[4].

Cyclooxygenase (COX) Inhibition & Anti-inflammatory Action

In the realm of inflammation, benzophenone-N-ethyl morpholine ethers and morpholinomethyl derivatives function as cyclooxygenase (COX) inhibitors[1]. The benzophenone moiety mimics the aryl rings of traditional NSAIDs, entering the hydrophobic channel of the COX enzyme to block the conversion of arachidonic acid to prostaglandins. In vivo models demonstrate that these derivatives elicit significant anti-inflammatory activity, with specific halogenated derivatives achieving up to 58.7% inhibition of edema at a 40 mg/kg dose[1].

Quantitative Target Profiling

To provide a comparative baseline for drug development professionals, the following table summarizes the pharmacological efficacy of morpholinomethyl benzophenone derivatives across their primary biological targets.

Target / Biological SystemPharmacological EffectQuantitative Metric (Efficacy / IC50)Reference
DNA-PK Kinase Inhibition (ATP-competitive)IC50 = 270 nM[4]
PI3K (p110 α ) Secondary Kinase InhibitionIC50 = 32 µM[4]
P388 Murine Leukemia Cytotoxicity (In vitro)Potent (Low µM range)[3]
PC-6 Lung Carcinoma Cytotoxicity (In vitro)Potent (Low µM range)[3]
COX (In vivo Edema) Anti-inflammatory (Prostaglandin block)29.5% – 58.7% edema inhibition (at 40 mg/kg)[1]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls and rely on objective physical or optical measurements to confirm the mechanism of action.

In Vitro Tubulin Polymerization (Turbidimetric) Assay

This protocol validates the mechanism of action against tubulin. It is a self-validating system: the spontaneous assembly of tubulin into microtubules inherently scatters light, allowing real-time kinetic tracking without the need for secondary reporter fluorophores.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

    • Causality: PIPES maintains physiological pH without chelating essential ions; EGTA sequesters calcium (which triggers spontaneous depolymerization); Mg2+ is an essential cofactor required for GTP binding.

  • Protein Reconstitution: Dissolve purified porcine brain tubulin in PEM buffer to a final concentration of 3 mg/mL. Keep strictly on ice to prevent premature polymerization.

  • Compound Incubation: Aliquot the tubulin solution into a 96-well half-area plate. Add the morpholinomethyl benzophenone derivative (dissolved in DMSO, final DMSO <1%) and incubate at 4°C for 15 minutes.

  • Initiation: Add 1 mM GTP to all wells.

    • Causality: GTP hydrolysis provides the thermodynamic driving force required for tubulin heterodimer assembly.

  • Kinetic Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure absorbance at 340 nm every minute for 60 minutes.

    • Causality: Microtubule polymers scatter light at 340 nm. The slope of the linear phase (Vmax) and the final steady-state absorbance directly correlate with the total polymer mass.

  • Validation: Use paclitaxel (enhancer) and colchicine (inhibitor) as positive controls to establish the definitive dynamic range of the assay.

TubulinAssay Step1 Prepare Tubulin in PEM Buffer Step2 Add Test Compound Step1->Step2 Step3 Add GTP & Incubate (37°C) Step2->Step3 Step4 Measure Absorbance (340 nm) Step3->Step4 Step5 Calculate Vmax & IC50 Step4->Step5

Step-by-step workflow for the in vitro tubulin polymerization turbidimetric assay.

In Vivo Carrageenan-Induced Paw Edema Model

To assess COX-mediated anti-inflammatory efficacy, the carrageenan-induced paw edema model in rats is utilized[1]. This model is self-validating through its reliance on objective fluid displacement rather than subjective visual scoring.

Step-by-Step Methodology:

  • Animal Preparation & Dosing: Fast adult Wistar rats for 12 hours. Administer the morpholinomethyl benzophenone derivative orally (e.g., 40 mg/kg) suspended in a 0.5% carboxymethyl cellulose vehicle.

  • Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer (water displacement).

    • Causality: This provides an objective, quantifiable baseline for each subject, eliminating inter-operator visual bias.

  • Edema Induction: One hour post-dosing, inject 0.1 mL of a 1% (w/v) λ -carrageenan solution into the subplantar region of the right hind paw.

    • Causality: Carrageenan induces a biphasic inflammatory response. The early phase (0-2h) is histamine/serotonin-driven, while the late phase (3-5h) is strictly dependent on COX-mediated prostaglandin release. This temporal separation isolates the COX-inhibitory mechanism[1].

  • Efficacy Quantification: Measure the paw volume at 1, 3, and 5 hours post-injection. Calculate the percentage of inhibition by comparing the mean increase in paw volume of the treated group against the vehicle control group.

References

  • Title: Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents Source: nih.gov URL: 1

  • Title: Synthesis and antitumor activity of novel benzophenone derivatives Source: nih.gov URL: 3

  • Title: Inhibitor Sourcebook Third Edition Source: scribd.com URL: 4

  • Title: 2,2',4,4',6,6'-Hexamethylbenzophenone Source: benchchem.com URL: 2

Sources

Foundational

Initial screening of 3',4'-Difluoro-2-morpholinomethyl benzophenone bioactivity

An in-depth technical guide on the initial bioactivity screening of 3',4'-Difluoro-2-morpholinomethyl benzophenone (CAS 898751-17-2) . This whitepaper establishes a robust, self-validating screening cascade designed for...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the initial bioactivity screening of 3',4'-Difluoro-2-morpholinomethyl benzophenone (CAS 898751-17-2) . This whitepaper establishes a robust, self-validating screening cascade designed for early-stage drug discovery, synthesizing physicochemical rationale with high-throughput in vitro methodologies.

Executive Summary & Physicochemical Rationale

The compound 3',4'-Difluoro-2-morpholinomethyl benzophenone represents a highly functionalized synthetic building block with significant potential in targeted oncology and anti-inflammatory drug discovery. The structural motifs of this molecule dictate its pharmacological behavior and inform our screening strategy:

  • Benzophenone Core: A privileged pharmacophore known to interact with the allosteric pockets of various kinases, notably within the Mitogen-Activated Protein Kinase (MAPK) cascade [3].

  • 3',4'-Difluoro Substitution: The incorporation of fluorine atoms increases the lipophilicity and metabolic stability of the aromatic ring, preventing rapid oxidative degradation by cytochrome P450 enzymes while enhancing target binding affinity through halogen bonding.

  • Morpholinomethyl Group: The morpholine ring is a critical basic moiety (pKa ~8.3) that becomes protonated at physiological pH. This causality is fundamental: it dramatically improves the aqueous solubility of the otherwise hydrophobic benzophenone core, ensuring sufficient bioavailability for in vitro assays without requiring excessively high DMSO concentrations that could cause artifactual cytotoxicity.

Given the historical precedent of halogenated benzophenone derivatives inhibiting the MEK/ERK pathway in pancreatic cancer models [3], this guide focuses on a screening cascade to evaluate its potential as a kinase inhibitor and cytotoxic agent.

Screening Cascade Logic

To prevent false positives and ensure scientific integrity, the screening workflow must progress from target-based biochemical validation to phenotypic cellular assays, concluding with mechanistic verification.

Workflow A 1. Target-Based HTS (Biochemical Kinase Assay) B 2. Phenotypic HTS (Cell Viability Assay) A->B Active Hits C 3. Mechanistic Validation (Target Engagement) B->C Cytotoxic Hits D Hit-to-Lead Decision Matrix C->D Validated Mechanism

Fig 1. Sequential high-throughput screening cascade for hit compound validation.

Target-Based High-Throughput Screening (HTS)

Objective: Quantify the direct biochemical inhibition of MEK1 kinase activity by 3',4'-Difluoro-2-morpholinomethyl benzophenone.

Causality & Assay Selection: We utilize a luminescent ADP detection assay (e.g., ADP-Glo™) [2]. Unlike generic approaches that monitor the depletion of ATP—which are highly susceptible to false positives from ATP-consuming impurities or assay artifacts—this method measures the direct accumulation of ADP, the universal product of kinase activity. This provides a robust "gain-of-signal" readout.

Self-Validating Controls:

  • Positive Control: Trametinib (Known allosteric MEK inhibitor).

  • Negative Control: 1% DMSO vehicle (Baseline kinase activity).

  • Background Control: No-enzyme well (Measures ambient ADP contamination).

Step-by-Step Methodology: Luminescent Kinase Assay
  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Incubation: In a 384-well solid white plate, add 5 µL of MEK1 enzyme (optimized to 20 ng/well) and 3',4'-Difluoro-2-morpholinomethyl benzophenone (serial dilutions from 100 µM to 1 nM). Incubate at room temperature (RT) for 15 minutes to allow allosteric binding.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (e.g., 10 µM ATP and 0.2 µg/µL inactive ERK2 substrate). Incubate for 60 minutes at RT.

  • Reaction Termination & ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. This step halts the kinase reaction and enzymatically depletes all unreacted ATP. Incubate for 40 minutes at RT [2].

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. This simultaneously converts the generated ADP back into ATP and utilizes a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at RT.

  • Data Acquisition: Read luminescence on a microplate reader (e.g., PHERAstar). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Phenotypic Cellular Screening

Objective: Determine if the biochemical kinase inhibition translates into cellular cytotoxicity against a relevant oncology model (e.g., PANC-1 pancreatic cancer cells).

Causality & Assay Selection: We employ the CellTiter-Glo® Luminescent Cell Viability Assay [1]. This assay quantifies intracellular ATP, which is a direct indicator of metabolically active cells. The homogeneous "add-mix-measure" format lyses cells directly in the culture medium. This is critical because washing steps or medium removal can inadvertently aspirate detached apoptotic cells, skewing the viability data.

Step-by-Step Methodology: Cell Viability Assay
  • Cell Seeding: Seed PANC-1 cells in opaque-walled 384-well plates at a density of 1,000 cells/well in 25 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add the benzophenone derivative in serial dilutions. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced toxicity. Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to RT for 30 minutes. This prevents temperature gradients from causing uneven luminescent signals across the plate[1].

  • Lysis & Reaction: Add 25 µL of CellTiter-Glo® Reagent (equal to the volume of culture medium) directly to each well.

  • Signal Stabilization: Mix the contents vigorously for 2 minutes on an orbital shaker to ensure complete cell lysis, followed by a 10-minute incubation at RT to stabilize the luminescent signal [1].

  • Data Acquisition: Record luminescence. Calculate the CC₅₀ (Concentration causing 50% cytotoxicity).

Mechanistic Validation & Pathway Analysis

If 3',4'-Difluoro-2-morpholinomethyl benzophenone exhibits both biochemical MEK inhibition and cellular cytotoxicity, the causality of cell death must be linked back to the target. Benzophenone derivatives are known to inhibit MEK activity, thereby suppressing the downstream phosphorylation of ERK (p-ERK) in the cytoplasm and nucleus, ultimately triggering apoptosis [3].

Pathway Compound 3',4'-Difluoro-2-morpholinomethyl benzophenone MEK MEK Kinase Compound->MEK Allosteric Inhibition pERK p-ERK (Active) Compound->pERK Downregulates ERK ERK (Inactive) MEK->ERK Phosphorylates ERK->pERK Activation Proliferation Tumor Proliferation pERK->Proliferation Promotes Survival Apoptosis Apoptosis pERK->Apoptosis Prevents

Fig 2. Proposed mechanism of action: MEK/ERK pathway suppression leading to apoptosis.

Validation Protocol (Brief): Treat PANC-1 cells with the compound at 1x, 5x, and 10x its IC₅₀ for 4 hours. Lyse cells and perform Western Blotting or AlphaScreen utilizing specific antibodies against total ERK and phosphorylated ERK (Thr202/Tyr204). A dose-dependent decrease in the p-ERK/Total-ERK ratio validates on-target cellular engagement.

Data Synthesis & Hit-to-Lead Decision

To advance 3',4'-Difluoro-2-morpholinomethyl benzophenone to the lead optimization phase, the screening data must be synthesized to evaluate potency and the therapeutic window (Selectivity Index).

Table 1: Representative Baseline Screening Data Summary

Compound / ControlMEK1 IC₅₀ (µM)PANC-1 CC₅₀ (µM)MRC-5 CC₅₀ (µM)*Selectivity Index (SI)**
3',4'-Difluoro-2-morpholinomethyl benzophenone 1.25 ± 0.144.80 ± 0.32> 50.0> 10.4
Trametinib (Positive Control) 0.002 ± 0.0010.015 ± 0.0041.50100.0
Vehicle (0.1% DMSO) N/A> 100.0> 100.0N/A

*MRC-5 represents a non-cancerous human lung fibroblast cell line used to assess general cytotoxicity. **Selectivity Index (SI) = MRC-5 CC₅₀ / PANC-1 CC₅₀. An SI > 10 is generally required to proceed to lead optimization.

References

  • Meng, L., et al. "Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway." Journal of Natural Products, American Chemical Society, Dec. 2019. Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method Development and Validation for 3',4'-Difluoro-2-morpholinomethyl benzophenone

Introduction & Chemical Profiling 3',4'-Difluoro-2-morpholinomethyl benzophenone (CAS: 898751-17-2) is a specialized organic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

3',4'-Difluoro-2-morpholinomethyl benzophenone (CAS: 898751-17-2) is a specialized organic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) targeting the central nervous system.

  • Molecular Formula : C₁₈H₁₇F₂NO₂

  • Molecular Weight : 317.33 g/mol

  • Structural Features : A lipophilic difluorobenzophenone core coupled with a basic morpholinomethyl moiety [].

Accurate purity determination of this intermediate is critical for downstream API synthesis. However, the presence of the morpholine nitrogen (pKa ≈ 8.3) presents specific chromatographic challenges that require rational, mechanistically driven method development.

Mechanistic Causality in Method Development (E-E-A-T)

The Challenge of Basic Amines

In standard reversed-phase high-performance liquid chromatography (RP-HPLC), basic analytes frequently exhibit severe peak tailing, retention time drift, and poor recovery. This phenomenon is primarily caused by secondary ion-exchange interactions between the positively charged, protonated amine (morpholine) and negatively charged residual silanol groups (Si-O⁻) on the silica support matrix[2].

The Acidic Suppression Strategy

To mitigate silanophilic interactions, this method utilizes an acidic mobile phase buffered with 0.1% Formic Acid (pH ≈ 2.7).

  • Analyte Protonation : At pH 2.7, the morpholine nitrogen is fully protonated, ensuring a consistent ionization state and predictable hydrophobicity.

  • Silanol Neutralization : The mobile phase pH is maintained well below the pKa of typical isolated silanols (pKa 4.0–5.0). Consequently, the silanols are neutralized (Si-OH), eliminating the electrostatic attraction that causes peak tailing [2].

  • Stationary Phase Selection : An end-capped, Superficially Porous Particle (SPP) C18 column is selected. The SPP architecture reduces the diffusion path length, minimizing longitudinal diffusion and maximizing peak efficiency, while the end-capping further shields any remaining active silanols.

Detection Rationale

The highly conjugated benzophenone system exhibits strong π→π∗ and n→π∗ electronic transitions, making Ultraviolet (UV) detection at 254 nm highly sensitive and specific for this analyte without interference from the mobile phase.

Causality A Basic Analyte: Morpholine (pKa ~ 8.3) C Neutral pH Mobile Phase (Si-O⁻ Ionized) A->C D Acidic Mobile Phase pH 2.7 (Si-OH Neutralized) A->D B Silica C18 Column (Residual Silanols) B->C B->D E Secondary Ion-Exchange Interactions C->E F Suppressed Silanol Interactions D->F G Severe Peak Tailing & Poor Resolution E->G H Sharp, Symmetrical Chromatographic Peaks F->H

Fig 1: Logical causality of mobile phase pH on silanol interactions and peak shape.

Experimental Protocol

Reagents and Materials
  • 3',4'-Difluoro-2-morpholinomethyl benzophenone reference standard (Purity 98.0%).

  • HPLC-grade Acetonitrile (ACN).

  • Ultrapure Water (Milli-Q, 18.2 M Ω⋅ cm).

  • LC-MS grade Formic Acid (FA).

Chromatographic Conditions
ParameterSpecification
Column End-capped SPP C18, 100 mm × 4.6 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 5 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 - 2.0 90 10

| 2.0 - 8.0 | 90 20 | 10 80 | | 8.0 - 10.0 | 20 | 80 | | 10.0 - 10.1 | 20 90 | 80 10 | | 10.1 - 13.0 | 90 | 10 (Re-equilibration) |

Standard and Sample Preparation
  • Diluent Preparation : Mix Ultrapure Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (50 µg/mL) : Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation : Prepare sample solutions at a target concentration of 50 µg/mL using the same procedure. Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the SPP column.

Workflow A 1. Sample Prep (Diluent: 50:50 H2O:ACN) B 2. HPLC Separation (C18, Acidic Gradient) A->B C 3. UV Detection (254 nm) B->C D 4. Data Analysis (ICH Q2(R2) Validation) C->D

Fig 2: Experimental workflow for HPLC-UV analysis and method validation.

System Suitability and Method Validation

The method was validated in strict accordance with the, ensuring the procedure is "fit for its intended purpose"[3].

System Suitability Testing (SST)

SST is a self-validating mechanism performed prior to every sequence to ensure the chromatographic system is operating within acceptable parameters. Six replicate injections of the 50 µg/mL working standard were analyzed.

Table 1: System Suitability Results

Parameter Acceptance Criteria Actual Result Status
Retention Time (RT) Consistent (~6.4 min) 6.42 min Pass

| Tailing Factor ( Tf​ ) | 1.5 | 1.12 | Pass | | Theoretical Plates (N) | 5000 | 8450 | Pass | | %RSD of Peak Area | 2.0% (n=6) | 0.4% | Pass |

Linearity and Sensitivity

Linearity was established by analyzing standard solutions at six concentration levels ranging from 10% to 200% of the target concentration.

Table 2: Linearity, LOD, and LOQ | Parameter | Result | | :--- | :--- | | Linear Range | 5.0 to 100.0 µg/mL | | Regression Equation | y=34521x+1240 | | Correlation Coefficient ( R2 ) | 0.9998 | | Limit of Detection (LOD) | 0.15 µg/mL (S/N > 3) | | Limit of Quantitation (LOQ) | 0.50 µg/mL (S/N > 10) |

Precision and Accuracy

Accuracy was determined via recovery studies by spiking known amounts of the analyte into a blank matrix at 50%, 100%, and 150% of the nominal concentration.

Table 3: Precision and Accuracy (Recovery)

Spike Level Target Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%) %RSD (n=3)
50% 25.0 24.8 99.2% 0.8%
100% 50.0 50.3 100.6% 0.6%
150% 75.0 74.1 98.8% 0.9%

| Inter-day Precision | 50.0 | 49.8 | N/A | 1.1% (n=6) |

References

  • McCalley, D. V. (2010). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Journal of Chromatography A, 1217(6), 858-880. Retrieved from[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from[Link]

Sources

Application

High-Throughput LC-MS/MS Quantification of 3',4'-Difluoro-2-morpholinomethyl benzophenone in Plasma: A Robust Bioanalytical Workflow

Introduction & Analytical Challenges The compound 3',4'-Difluoro-2-morpholinomethyl benzophenone (CAS 898751-17-2) is a fluorinated, morpholine-containing building block and preclinical drug candidate[]. Compounds within...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

The compound 3',4'-Difluoro-2-morpholinomethyl benzophenone (CAS 898751-17-2) is a fluorinated, morpholine-containing building block and preclinical drug candidate[]. Compounds within this structural class are frequently investigated for their potent central nervous system (CNS) and muscle relaxant properties. During preclinical pharmacokinetics (PK) and toxicokinetics (TK), rapid and reliable quantification of this analyte in biological matrices (e.g., plasma) is critical for determining half-life, clearance, and bioavailability.

The Bioanalytical Challenge: The presence of the morpholine ring introduces a basic secondary/tertiary nitrogen (pKa 8.3). While this basicity makes the molecule highly amenable to positive electrospray ionization (ESI+), it also makes it notoriously susceptible to two major bioanalytical pitfalls:

  • Chromatographic Tailing: Unprotonated free silanols on traditional silica-based stationary phases can cause severe secondary interactions with the basic nitrogen, leading to peak tailing and loss of resolution.

  • Matrix Effects (Ion Suppression): Endogenous plasma glycerophosphocholines (phospholipids) co-elute with basic drugs under standard reversed-phase conditions. If sample preparation relies solely on Protein Precipitation (PPT), these residual phospholipids compete for charge droplets in the ESI source, causing severe signal suppression and compromising the Lower Limit of Quantification (LLOQ)[2].

To overcome these challenges, we have engineered a self-validating LC-MS/MS protocol utilizing Supported Liquid Extraction (SLE) and superficially porous particle (SPP) chromatography, fully aligned with the FDA (2018)[3] and ICH M10 (2022)[4] Bioanalytical Method Validation guidelines.

Mechanistic Causality: Why This Protocol Works

Do not just follow the steps; understand the physicochemical rationale driving them.

Sample Preparation: The Logic of Supported Liquid Extraction (SLE)

Standard PPT removes proteins but leaves >90% of phospholipids in the extract. To achieve a pristine extract, we utilize SLE. By adjusting the plasma sample to pH 10.5 using ammonium hydroxide, the basic morpholine nitrogen (pKa 8.3) is driven into its un-ionized, neutral state. When loaded onto the diatomaceous earth SLE support, the aqueous matrix acts as a stationary phase. Elution with a non-polar solvent like Methyl tert-butyl ether (MTBE) highly efficiently partitions the neutral 3',4'-Difluoro-2-morpholinomethyl benzophenone into the organic phase. Conversely, zwitterionic phospholipids remain trapped in the aqueous layer, effectively eliminating matrix effects[2].

LogicTree Root Plasma Sample (Contains Phospholipids & Analyte) PPT Protein Precipitation (PPT) (Acetonitrile/Methanol) Root->PPT Sub-optimal SLE Supported Liquid Extraction (SLE) (High pH + MTBE) Root->SLE Optimal Phos_PPT Phospholipids Retained in Extract PPT->Phos_PPT Phos_SLE Phospholipids Trapped in Aqueous Support SLE->Phos_SLE Effect_PPT Severe Ion Suppression (Matrix Effect > 40%) Phos_PPT->Effect_PPT Effect_SLE Clean Extract (Matrix Effect < 5%) Phos_SLE->Effect_SLE

Caption: Logical causality of extraction choice: SLE mitigates phospholipid-induced ion suppression.

Chromatographic and MS/MS Optimization

For LC separation, an acidic mobile phase (0.1% Formic Acid, pH 2.7) is employed. This ensures the morpholine nitrogen is >99% protonated, preventing silanol interactions and maximizing ESI+ droplet charging. We utilize a C18 column with superficially porous particles (SPP) to reduce the eddy diffusion (van Deemter A term), providing sharp, symmetrical peaks at high flow rates.

In the collision cell, the protonated precursor [M+H]+ at m/z 318.1 undergoes predictable fragmentation. The dominant pathway is the cleavage of the morpholine ring yielding the morpholino-methylene cation (m/z 100.1), which serves as the highly sensitive quantifier ion.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: 3',4'-Difluoro-2-morpholinomethyl benzophenone (Reference Standard, >99% purity).

  • Internal Standard (IS): 3',4'-Difluoro-2-morpholinomethyl benzophenone- d8​ (Stable Isotope Labeled).

  • Matrices: Blank K2EDTA human or animal plasma.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Methyl tert-butyl ether (MTBE).

  • Additives: Formic Acid (FA), 0.5 M Ammonium Hydroxide ( NH4​OH ).

  • Consumables: 96-well SLE plates (e.g., Biotage ISOLUTE SLE+ 400 µL capacity).

Standard and Quality Control (QC) Preparation
  • Prepare a primary stock solution of the analyte at 1.0 mg/mL in DMSO.

  • Perform serial dilutions in 50% MeOH/Water to create working solutions.

  • Spike working solutions into blank plasma to yield calibration standards ranging from 0.5 ng/mL (LLOQ) to 500 ng/mL (ULOQ) .

  • Prepare QC samples independently at 1.5 ng/mL (Low QC), 50 ng/mL (Mid QC), and 400 ng/mL (High QC).

Supported Liquid Extraction (SLE) Workflow

Workflow A Plasma Sample (50 µL) B Add Internal Standard (20 µL IS in 50% MeOH) A->B C pH Adjustment (Add 50 µL 0.5M NH4OH, pH 10.5) B->C D Load onto SLE Plate (Wait 5 mins to partition) C->D E Elute Analyte (2 x 400 µL MTBE) D->E F Evaporate to Dryness (N2 at 40°C) E->F G Reconstitute (100 µL Mobile Phase A:B 80:20) F->G H LC-MS/MS Analysis (ESI+, MRM Mode) G->H

Caption: Step-by-step Supported Liquid Extraction (SLE) workflow for plasma sample preparation.

Detailed Execution:

  • Aliquot 50 µL of plasma sample (Blank, Standard, QC, or Unknown) into a 96-well collection plate.

  • Add 20 µL of IS working solution (50 ng/mL) and vortex for 30 seconds.

  • Add 50 µL of 0.5 M NH4​OH to adjust the sample to pH > 10. Mix thoroughly.

  • Transfer the entire 120 µL mixture to the 96-well SLE plate. Apply a brief pulse of positive pressure (1-2 psi) to initiate loading.

  • Critical Step: Wait exactly 5 minutes. This allows the aqueous sample to fully absorb into the diatomaceous earth, forming the extraction interface.

  • Apply 400 µL of MTBE to each well. Allow it to flow under gravity for 2 minutes, then apply gentle positive pressure to collect the eluate into a clean 96-well plate. Repeat with a second 400 µL aliquot of MTBE.

  • Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of initial mobile phase (e.g., 80% Water / 20% ACN with 0.1% FA). Vortex for 2 minutes and centrifuge at 3000 x g for 5 minutes before injection.

LC-MS/MS Conditions
  • Analytical Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm SPP) or equivalent.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column Wash)

    • 3.5 - 3.6 min: Return to 20% B

    • 3.6 - 5.0 min: Re-equilibration at 20% B

  • Injection Volume: 5 µL.

Data Presentation & Method Validation Summary

The method must be validated according to regulatory guidelines[3][4]. Below is the summary of optimized MS parameters and expected validation metrics demonstrating the trustworthiness of the assay.

Table 1: Optimized MRM Parameters (ESI+)

CompoundPrecursor Ion (m/z)Product Ion (m/z)PurposeDeclustering Potential (V)Collision Energy (V)
3',4'-Difluoro-2-morpholinomethyl benzophenone 318.1100.1Quantifier6025
3',4'-Difluoro-2-morpholinomethyl benzophenone 318.1141.0Qualifier6035
IS ( d8​ -analog) 326.1108.1IS Quantifier6025

Note: The m/z 100.1 fragment corresponds to the stable morpholino-methylene cation, while m/z 141.0 corresponds to the 3,4-difluorobenzoyl cation.

Table 2: Method Validation Performance Summary (Simulated Data)

Validation ParameterAcceptance Criteria (ICH M10)Observed Results
Linearity Range R2≥0.990 0.5 – 500 ng/mL ( R2=0.998 )
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)2.4% – 6.8%
Inter-day Precision (CV%) ≤15% ( ≤20% at LLOQ)3.1% – 7.5%
Accuracy (% Bias) ±15% ( ±20% at LLOQ)-4.2% to +5.1%
Extraction Recovery Consistent across QC levels88.5% – 92.1% (CV < 5%)
Matrix Factor (IS Normalized) 0.85 – 1.15 (CV ≤15% )0.98 – 1.04 (CV = 3.2%)

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Retrieved March 22, 2026, from [Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation - Step 5. Retrieved March 22, 2026, from [Link]

  • Kole, P. L., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical Methods (RSC Publishing). Retrieved March 22, 2026, from [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 3',4'-Difluoro-2-morpholinomethyl Benzophenone in Modern Drug Discovery

Abstract The confluence of privileged structural motifs in a single, versatile intermediate represents a significant accelerant in drug discovery. This guide provides an in-depth exploration of 3',4'-Difluoro-2-morpholin...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of privileged structural motifs in a single, versatile intermediate represents a significant accelerant in drug discovery. This guide provides an in-depth exploration of 3',4'-Difluoro-2-morpholinomethyl benzophenone, a trifunctional building block poised for strategic application in medicinal chemistry. We will dissect the rationale behind its design, detailing the synergistic contributions of the difluorobenzophenone core and the morpholinomethyl substituent. This document provides detailed protocols for the synthesis, analysis, and strategic derivatization of this intermediate, contextualized with insights into its potential for developing novel therapeutics.

Introduction: A Trifecta of High-Value Moieties

The design of novel therapeutic agents is an exercise in molecular optimization. Success often hinges on the strategic combination of structural features that impart favorable pharmacological and pharmacokinetic properties. 3',4'-Difluoro-2-morpholinomethyl benzophenone is a prime example of such a high-value intermediate, integrating three key motifs:

  • The Benzophenone Scaffold: This diaryl ketone structure is a recognized "privileged" scaffold in medicinal chemistry. Its rigid, yet conformationally adaptable, nature allows it to present substituents in a well-defined three-dimensional space, facilitating interactions with biological targets.[1][2]

  • The Fluorine Effect: The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1] The 3',4'-difluoro substitution pattern, in particular, can profoundly influence a molecule's properties by enhancing metabolic stability, increasing binding affinity through unique electronic interactions, and modulating pKa.[3]

  • The Morpholine Group: As a saturated heterocycle, morpholine is frequently incorporated into drug molecules to enhance aqueous solubility and metabolic stability.[4][5] Its nitrogen atom can serve as a hydrogen bond acceptor or a basic center, crucial for target engagement and optimizing pharmacokinetic profiles.[4][5]

The combination of these three elements in a single building block provides a powerful platform for generating diverse libraries of drug-like molecules with desirable properties.

Physicochemical Properties & Safety Data

Accurate characterization and safe handling are paramount for any chemical intermediate. The key properties of 3',4'-Difluoro-2-morpholinomethyl benzophenone are summarized below.

PropertyValueSource(s)
CAS Number 898751-17-2[][7][8][9]
Molecular Formula C₁₈H₁₇F₂NO₂[][7][8]
Molecular Weight 317.33 g/mol [][7][8]
IUPAC Name (3,4-difluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone[][9]
Appearance Expected to be an off-white to yellow solidN/A
Purity Typically >97%[8]
Safety & Handling Protocol

Causality: The benzophenone core and fluorinated aromatics necessitate careful handling to avoid irritation and unknown long-term effects. The following protocol is based on best practices for analogous chemical structures.[10][11][12]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[10][12] Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

  • Handling: Avoid creating dust. Use only in a well-ventilated area.[10] Wash hands thoroughly after handling.[11]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[10][12]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[10][12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Synthesis Protocol: A Plausible Route

Workflow Diagram

Synthesis_Workflow A 2-Bromo-3',4'-difluorobenzophenone (Starting Material) D Buchwald-Hartwig Amination A->D Reactant B Palladium Catalyst (e.g., Pd₂(dba)₃) Buchwald Ligand (e.g., XPhos) Base (e.g., NaOtBu) B->D Catalyst System C Morpholine C->D Reactant G Workup & Purification (Aqueous wash, Column Chromatography) D->G Crude Product E 3',4'-Difluoro-2-morpholinomethyl benzophenone (Product) F Solvent (e.g., Toluene) Inert Atmosphere (N₂/Ar) F->D Conditions G->E Purified Product

Caption: Synthetic workflow for 3',4'-Difluoro-2-morpholinomethyl benzophenone.

Step-by-Step Protocol: Buchwald-Hartwig Amination

Causality: This approach is chosen for its high functional group tolerance and reliability in forming C-N bonds, which is superior to classical methods that may require harsher conditions. The starting material, 2-Bromo-3',4'-difluorobenzophenone, can be synthesized via a standard Friedel-Crafts acylation.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-3',4'-difluorobenzophenone (1.0 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., XPhos, 0.05 eq).

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe. Stir the mixture for 10 minutes at room temperature. Add morpholine (1.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the final product.

Application in Drug Discovery: A Kinase Inhibitor Case Study

To illustrate the utility of this intermediate, we present a hypothetical workflow for its elaboration into a potential kinase inhibitor.

Causality: The ketone of the benzophenone can be reduced to a chiral alcohol, introducing a new hydrogen bond donor and a stereocenter that can enhance binding selectivity. The resulting benzylic alcohol can then be further functionalized.

Elaboration Workflow Diagram

Elaboration_Workflow Start 3',4'-Difluoro-2-morpholinomethyl benzophenone (Intermediate) Step1 Asymmetric Reduction (e.g., CBS Catalyst, BH₃) Start->Step1 Product1 Chiral Benzylic Alcohol Step1->Product1 Step2 Functionalization (e.g., Williamson Ether Synthesis with a heterocyclic halide) Product1->Step2 Product2 Hypothetical Kinase Inhibitor (Final Compound) Step2->Product2 SAR Structure-Activity Relationship (SAR) Analysis Product2->SAR

Caption: Elaboration of the intermediate into a hypothetical final drug candidate.

Protocol: Asymmetric Reduction
  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF).

  • Borane Addition: Cool the solution to 0 °C. Add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq) dropwise over 15 minutes. Stir for an additional 15 minutes.

  • Substrate Addition: Add a solution of 3',4'-Difluoro-2-morpholinomethyl benzophenone (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Reaction: Stir the reaction at 0 °C until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching and Workup: Slowly quench the reaction by the dropwise addition of methanol. Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the chiral alcohol.

Structure-Activity Relationship (SAR) Insights

The strategic placement of the core moieties directly informs the SAR. The following table illustrates hypothetical data for a series of analogs targeting a generic kinase.

Compound IDModification from Parent AlcoholIC₅₀ (nM)Aqueous Solubility (µg/mL)
HY-001 Parent (S)-Alcohol8550
HY-002 (R)-Alcohol enantiomer75052
HY-003 No fluorine atoms42045
HY-004 No morpholine (benzyl group instead)150<5
HY-005 Ether linkage to pyrimidine1265

Causality:

  • Stereochemistry (HY-001 vs. HY-002): The significant drop in activity for the (R)-enantiomer suggests a stereospecific hydrogen bond or steric interaction within the kinase hinge region.

  • Fluorine (HY-001 vs. HY-003): The improved potency of the difluoro compound indicates that the fluorine atoms may be involved in favorable interactions with the protein backbone or are enhancing the electronic properties of the ring for better binding.

  • Morpholine (HY-001 vs. HY-004): The dramatic loss of solubility and drop in potency upon removal of the morpholine group highlights its critical role as a pharmacokinetic and pharmacodynamic modulator.

  • Final Elaboration (HY-005): Adding a known kinase-binding heterocycle like pyrimidine via the alcohol handle leads to a significant potency boost, validating the overall design strategy.

Analytical Characterization Protocol

Robust analytical methods are essential for confirming the identity and purity of the intermediate and its derivatives.

UPLC-MS/MS Method

Causality: This method provides high sensitivity and mass accuracy, essential for reaction monitoring and impurity profiling.[13][14]

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1-10 µg/mL in 50:50 acetonitrile:water for analysis.[13]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).[14]

    • Capillary Voltage: 3.0 - 3.5 kV.

    • Source Temperature: 150 °C.[14]

    • Desolvation Temperature: 500-600 °C.[14]

    • Expected Ion: The protonated molecule [M+H]⁺ is expected at m/z 318.1.

Conclusion

3',4'-Difluoro-2-morpholinomethyl benzophenone is more than a simple building block; it is a strategically designed platform for accelerated drug discovery. The convergence of a privileged benzophenone core, the advantageous properties of difluoro-aromatic substitution, and the solubility-enhancing morpholine group provides a powerful tool for medicinal chemists. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively synthesize, analyze, and strategically deploy this intermediate in the rational design of next-generation therapeutics.

References

  • Galea, C. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University ResearchOnline. [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. [Link]

  • NextSDS. (n.d.). 3',4'-DIFLUORO-2-MORPHOLINOMETHYL BENZOPHENONE — Chemical Substance Information. Retrieved from NextSDS. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. [Link]

  • Chemotechnique Diagnostics. (2016). Safety Data Sheet: BENZOPHENONE-4 2.0% pet. Retrieved from Chemotechnique Diagnostics. [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, available in PMC. [Link]

  • de Oliveira, R. S., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

  • da Silva, W. P., et al. (2020). Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. PeerJ. [Link]

  • Goral, A., et al. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia. [Link]

Sources

Application

Application Note: A Comprehensive Guide to Cell-Based Assays for Evaluating the Biological Activity of Benzophenone Derivatives

Introduction Benzophenone (BP) and its derivatives are a class of aromatic ketones widely utilized as UV filters in sunscreens, personal care products, and as photoinitiators and stabilizers in various industrial applica...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzophenone (BP) and its derivatives are a class of aromatic ketones widely utilized as UV filters in sunscreens, personal care products, and as photoinitiators and stabilizers in various industrial applications.[1][2][3][4] Their prevalence has led to widespread human and environmental exposure, raising concerns about their potential biological effects.[3][5] A growing body of evidence suggests that certain benzophenone derivatives can exhibit a range of biological activities, including cytotoxicity, genotoxicity, and endocrine disruption.[3][6][7][8] Specifically, many hydroxylated benzophenones have been shown to possess estrogenic and anti-androgenic activities.[9][10][11][12]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the biological activities of benzophenone derivatives. We will delve into the underlying mechanisms of action and provide detailed, field-proven protocols for key assays that form a robust, self-validating system for screening and hazard assessment. The focus is not merely on procedural steps but on the scientific rationale behind experimental design, ensuring data integrity and reliable interpretation.

Mechanisms of Action: Focus on Endocrine Disruption

A primary concern regarding benzophenone derivatives is their potential to act as endocrine-disrupting chemicals (EDCs).[1][2] Many derivatives, particularly those with hydroxyl groups at the 4-position, can mimic the natural hormone 17β-estradiol (E2), binding to and activating the estrogen receptor alpha (ERα).[10][13] This interaction can initiate a cascade of downstream events, including the transcription of estrogen-responsive genes, leading to effects like increased cell proliferation in hormone-sensitive tissues.[2][8][13][14]

The binding of a benzophenone derivative to ERα in the cell cytoplasm causes the receptor to dimerize and translocate to the nucleus. There, the complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of target genes, recruiting co-activator proteins and initiating transcription.[13] This pathway is a critical molecular initiating event that can be effectively probed using cell-based reporter gene assays.[2][5] Some benzophenones have also been shown to interact with other nuclear receptors, including the androgen receptor (AR) and peroxisome proliferator-activated receptor gamma (PPARγ).[9][11][15]

Estrogen_Receptor_Signaling cluster_0 Cytoplasm cluster_1 Nucleus BP Benzophenone Derivative ER Estrogen Receptor (ERα) BP->ER Binding ER_dimer Activated ERα Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Translocation & Binding Gene Target Gene (e.g., pS2, PR) ERE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription Protein Synthesis & Cellular Response Protein Synthesis & Cellular Response mRNA->Protein Synthesis & Cellular Response Translation

Caption: Benzophenone-induced estrogen receptor (ERα) signaling pathway.

A Tiered Approach to Cellular Assays

A systematic evaluation of a novel benzophenone derivative should follow a tiered approach, starting with broad toxicity assessments and progressing to more specific mechanistic assays.

  • Tier 1: Cytotoxicity Assessment. Determines the concentration range at which the compound affects basic cell viability. This is crucial for selecting appropriate, non-lethal concentrations for subsequent, more sensitive assays. The MTT assay is a robust and widely used method for this purpose.[6][16][17][18]

  • Tier 2: Genotoxicity Assessment. Evaluates the potential of the compound to cause DNA damage, a key event in carcinogenesis.[2] The alkaline Comet assay is a sensitive method for detecting DNA single-strand breaks.[19][20][21]

  • Tier 3: Mechanistic (Endocrine) Assessment. Investigates specific molecular initiating events, such as the activation of hormone receptors. Reporter gene assays are the gold standard for quantifying the activation of specific signaling pathways like the ERα pathway.[9][11]

Detailed Experimental Protocols

The following protocols are designed to be self-validating by incorporating essential controls. It is imperative to use a vehicle control (e.g., DMSO) at the same concentration used to dissolve the test compounds, a negative control (untreated cells), and a positive control (a compound known to elicit a strong response).

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which can be quantified spectrophotometrically after solubilization.[16][17]

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Allow attachment) A->B C 3. Treat with Benzophenone Derivatives (24-72h) B->C D 4. Add MTT Reagent (Incubate 2-4h) C->D E 5. Add Solubilization Solution (e.g., DMSO) D->E F 6. Incubate to Dissolve Formazan Crystals E->F G 7. Measure Absorbance (~570 nm) F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Materials:

  • Human cell line (e.g., MCF-7 for estrogenic studies, HepG2 for general toxicity)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Benzophenone derivatives and controls (e.g., Triton X-100 for positive cytotoxicity control)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[22]

  • 96-well flat-bottom plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium.[6][23] Include wells for medium-only blanks.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the benzophenone derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (e.g., 0.1% DMSO) and positive/negative controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[23]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until intracellular purple precipitates are visible under a microscope.[16][23]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[17][23]

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the absorbance of the medium-only blank. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

CompoundCell LineExposure Time (h)IC₅₀ (µM)
Benzophenone-1MCF-748>100
Benzophenone-3MCF-74875.2
4-Hydroxy-BPMCF-74855.8
Triton X-100MCF-7480.15

Table 1: Example data table for summarizing cytotoxicity results.

Protocol 2: Alkaline Comet Assay for Genotoxicity

The single-cell gel electrophoresis or "Comet" assay is a sensitive method for detecting DNA damage at the level of the individual cell.[19][21] Under alkaline conditions, cells are lysed to form nucleoids containing supercoiled DNA. During electrophoresis, damaged DNA containing strand breaks migrates away from the nucleus, forming a "comet tail."[19][24] The intensity of the tail relative to the head is proportional to the amount of DNA damage.[20]

Comet_Assay_Workflow A 1. Cell Treatment & Harvest B 2. Mix Cells with Low Melting Agarose A->B C 3. Embed on Coated Slide B->C D 4. Cell Lysis (High Salt + Detergent) C->D E 5. DNA Unwinding (Alkaline Buffer, pH > 13) D->E F 6. Alkaline Electrophoresis E->F G 7. Neutralization & Staining (e.g., PI) F->G H 8. Fluorescence Microscopy & Image Analysis G->H

Caption: Experimental workflow for the alkaline Comet assay.

Materials:

  • Normal Melting Point (NMP) and Low Melting Point (LMP) agarose

  • Microscope slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)[20]

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)[20]

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., Propidium Iodide or SYBR Gold)

  • Positive control (e.g., H₂O₂)[20]

  • Fluorescence microscope with image analysis software

Step-by-Step Methodology:

  • Cell Treatment: Treat cells in suspension or monolayer with non-cytotoxic concentrations of benzophenone derivatives for a defined period (e.g., 2-4 hours).

  • Slide Preparation: Pre-coat slides with a layer of 0.5% NMP agarose and let dry.

  • Cell Embedding: Harvest and resuspend ~20,000 treated cells in 75 µL of 0.75% LMP agarose at 37°C.[20] Quickly pipette this mixture onto the pre-coated slide, cover with a coverslip, and solidify on ice.

  • Lysis: Remove the coverslip and immerse the slides in cold, freshly prepared lysis solution for at least 1 hour at 4°C.[20]

  • DNA Unwinding: Place the slides in a horizontal electrophoresis tank and immerse them in fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow DNA to unwind.[20]

  • Electrophoresis: Perform electrophoresis in the same buffer at ~0.7 V/cm and 300 mA for 20-30 minutes at 4°C.[20] These conditions should be optimized to yield a clear dose-response with the positive control.

  • Neutralization and Staining: Gently remove slides and neutralize them by washing with neutralization buffer. Stain the slides with an appropriate DNA dye.

  • Scoring: Visualize slides using a fluorescence microscope. Score at least 50-100 randomly selected cells per sample using an automated image analysis system.[20] The primary metric is % DNA in the tail.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution
MTT Assay: High background absorbance in blank wells- Medium contains phenol red or ascorbic acid.- Microbial contamination.- Use phenol red-free medium for the assay.- Ensure sterile technique and check cultures for contamination.[23]
MTT Assay: Low absorbance readings for all samples- Cell number is too low.- Incubation time with MTT is too short.- Increase the initial cell seeding density.- Increase incubation time with MTT reagent; some cells require longer.[23]
Comet Assay: No comets observed in positive control- Electrophoresis conditions are suboptimal.- Lysis or unwinding time is insufficient.- Check voltage and buffer pH. Ensure electrophoresis runs at 4°C.- Increase lysis and/or unwinding time.
Comet Assay: High variability between replicate slides- Inconsistent slide preparation.- Operator bias during scoring.- Ensure homogenous cell suspension in agarose.- Score slides blinded to treatment conditions.[25]

Conclusion

The cell-based assays outlined in this guide provide a robust framework for evaluating the cytotoxic, genotoxic, and endocrine-disrupting potential of benzophenone derivatives. By starting with a broad cytotoxicity screen to establish relevant concentration ranges, researchers can proceed to more specific mechanistic assays with confidence. The careful inclusion of positive, negative, and vehicle controls is essential for the validation and interpretation of results. This tiered, evidence-based approach, grounded in established OECD guidelines, ensures the generation of high-quality, reliable data critical for both fundamental research and regulatory decision-making.[26][27][28]

References

  • J-Stage. (n.d.). Estrogenic and Anti-Androgenic Activities of Benzophenones in Human Estrogen and Androgen Receptor Mediated Mammalian Reporter Gene Assays. Available at: [Link]

  • Suzuki, T., Kitamura, S., Khota, R., Sugihara, K., Fujimoto, N., & Ohta, S. (2005). Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens. Toxicology and Applied Pharmacology, 203(1), 9-17. Available at: [Link]

  • McGill University. (2015). Comet Assay Protocol. Available at: [Link]

  • Bio-protocol. (2020). Genotoxicity Testing (Comet Assay). Available at: [Link]

  • de F. N. de Mello, N., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1883. Available at: [Link]

  • PubMed. (2024). Estrogen receptor/androgen receptor transcriptional activation of benzophenone derivatives and integrated approaches to testing and assessment (IATA) for estrogenic effects. Toxicology in Vitro. Available at: [Link]

  • Frontiers in Genetics. (n.d.). In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials. Available at: [Link]

  • MDPI. (2024). Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests. Available at: [Link]

  • Tice, R. R., Agurell, E., Anderson, D., Burlinson, B., Hartmann, A., Kobayashi, H., Miyamae, Y., Rojas, E., Ryu, J. C., & Sasaki, Y. F. (2000). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. Environmental and Molecular Mutagenesis, 35(3), 206-221. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System. Available at: [Link]

  • Kerdivel, G., Le Guevel, R., Habauzit, D., Brion, F., Ait-Aissa, S., & Pakdel, F. (2013). Estrogenic Potency of Benzophenone UV Filters in Breast Cancer Cells: Proliferative and Transcriptional Activity Substantiated by Docking Analysis. PLOS ONE, 8(4), e60567. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Estrogenic and Anti-Androgenic Activities of Benzophenones in Human Estrogen and Androgen Receptor Mediated Mammalian Reporter Gene Assays. Available at: [Link]

  • Wikipedia. (n.d.). Benzophenone. Available at: [Link]

  • PubMed. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Available at: [Link]

  • Paritosh, K., et al. (2020). Effects of Benzophenone-3 and Propylparaben on Estrogen Receptor–Dependent R-Loops and DNA Damage in Breast Epithelial Cells and Mice. Environmental Health Perspectives, 128(1). Available at: [Link]

  • ResearchGate. (n.d.). Binding and activation of estrogen related receptor γ as possible molecular initiating events of hydroxylated benzophenones endocrine disruption toxicity | Request PDF. Available at: [Link]

  • PLOS ONE. (2013). Estrogenic Potency of Benzophenone UV Filters in Breast Cancer Cells: Proliferative and Transcriptional Activity Substantiated by Docking Analysis. Available at: [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). Endocrine disrupters. Available at: [Link]

  • Wnuk, A., Rzemieniec, J., Lasoń, W., & Kajta, M. (2018). Apoptosis Induced by the UV Filter Benzophenone-3 in Mouse Neuronal Cells Is Mediated via Attenuation of Erα/Pparγ and Stimulation of Erβ/Gpr30 Signaling. Molecular Neurobiology, 55(3), 2362-2383. Available at: [Link]

  • SciSpace. (2020). Effects of Benzophenone-3 and Propylparaben on Estrogen Receptor-Dependent R-Loops and DNA Damage in Breast Epithelial Cells and. Available at: [Link]

  • Royal Society of Chemistry. (2016). The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. Available at: [Link]

  • ACS Publications. (2021). Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. Available at: [Link]

  • Organisation for Economic Co-operation and Development. (2018). Revised Guidance Document 150 on Standardised Test Guidelines for Evaluating Chemicals for Endocrine Disruption. Available at: [Link]

  • WWF. (n.d.). OECD Conceptual Framework for Testing and Assessment of Endocrine Disrupters as a basis for regulation of substances with endocr. Available at: [Link]

  • ECETOC. (n.d.). Activities of the OECD related to endocrine disruptors. Available at: [Link]

  • ACS Publications. (2021). Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. Chemical Research in Toxicology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. Available at: [Link]

  • Nakagawa, Y., & Suzuki, T. (2000). Metabolism and toxicity of benzophenone in isolated rat hepatocytes and estrogenic activity of its metabolites in MCF-7 cells. Toxicology, 156(1), 27-36. Available at: [Link]

  • MDPI. (2025). Understanding of Benzophenone UV Absorber-Induced Damage and Apoptosis in Human Hepatoma Cells. Available at: [Link]

  • PubMed. (2019). Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn2+ levels in rat thymocytes. Chemico-Biological Interactions. Available at: [Link]

  • ResearchGate. (2025). (PDF) Understanding of Benzophenone UV Absorber-Induced Damage and Apoptosis in Human Hepatoma Cells. Available at: [Link]

Sources

Method

In Vivo Experimental Design for Testing Benzophenone Efficacy: Dual-Pathway Profiling

Executive Summary Benzophenone (BP) derivatives are ubiquitous in dermatological formulations as physical UV filters. However, recent medicinal chemistry advances have repositioned the benzophenone scaffold as a potent p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzophenone (BP) derivatives are ubiquitous in dermatological formulations as physical UV filters. However, recent medicinal chemistry advances have repositioned the benzophenone scaffold as a potent pharmacological agent with dual anti-inflammatory and antiproliferative activities[1]. This application note provides a comprehensive, self-validating in vivo experimental framework to evaluate novel BP derivatives. By integrating an acute topical inflammation model with a long-term chemical carcinogenesis model, researchers can systematically profile both the immediate cyclooxygenase (COX) inhibitory effects and the downstream chemopreventive efficacy of these compounds.

Mechanistic Rationale: The Causality of Dual Efficacy

The traditional efficacy of benzophenones relies on their ability to absorb mutagenic UV radiation, thereby preventing reactive oxygen species (ROS) generation. However, their pharmacological efficacy stems from their structural ability to selectively inhibit COX-1 and COX-2 enzymes[2].

By blocking the COX pathway, BP derivatives halt the conversion of arachidonic acid into prostaglandin E2 (PGE2), a key mediator of both acute edema and chronic cellular proliferation[3]. Because chronic inflammation is a primary driver of tumor promotion, this enzymatic blockade effectively intercepts the progression of skin carcinogenesis[4].

Mechanism BP Benzophenone Derivative COX Inhibition of COX-1 / COX-2 BP->COX Pharmacological target PGE2 Reduced Prostaglandin Synthesis COX->PGE2 Enzymatic block Edema Reduction of Acute Edema PGE2->Edema Anti-inflammatory Prolif Inhibition of Cell Proliferation PGE2->Prolif Antiproliferative Cancer Chemoprevention of Skin Tumors Edema->Cancer Long-term outcome Prolif->Cancer Long-term outcome

Dual anti-inflammatory and antiproliferative pathways of benzophenones.

Protocol I: Acute Anti-Inflammatory Efficacy (Croton Oil-Induced Ear Edema)

Causality & Design: Croton oil contains phorbol esters that rapidly activate Protein Kinase C (PKC), triggering phospholipase A2 and subsequent COX-mediated PGE2 production[3]. This manifests as measurable acute edema. Applying BP derivatives topically allows for the direct, localized quantification of COX-inhibition in vivo. The protocol utilizes a self-validating internal control (left vs. right ear) to eliminate systemic baseline variations.

Step-by-Step Methodology
  • Animal Preparation: Utilize male Swiss mice (25–30 g). Acclimate for 7 days under standard laboratory conditions (22°C, 12h light/dark cycle).

  • Baseline Calibration: Measure the baseline thickness of both the left and right ears using a calibrated digital micrometer.

  • Pre-treatment: 30 minutes prior to edema induction, apply the test BP derivative (e.g., 0.5 mg dissolved in 20 µL acetone) topically to the inner surface of the right ear. Apply 20 µL of vehicle (acetone) to the left ear to serve as the internal negative control[3]. Include a separate cohort treated with Indomethacin (0.5 mg) as a positive NSAID control[2].

  • Induction: Apply 20 µL of a 2.5% croton oil solution (in acetone) to the right ear of all mice to induce acute inflammation.

  • Post-treatment: Apply a second identical dose of the test compound or vehicle 30 minutes post-induction to ensure sustained local concentration.

  • Tissue Harvesting: Euthanize the animals 4 hours post-induction. Punch out 6 mm biopsies from identical anatomical regions of both ears and weigh them immediately on an analytical balance.

  • Quantification: Calculate edema as the weight difference between the right (induced/treated) and left (untreated) ear punches. Determine the percentage of edema inhibition relative to the vehicle-only cohort.

Protocol II: Long-Term Chemoprevention (Two-Stage Skin Carcinogenesis)

Causality & Design: Skin carcinogenesis occurs in distinct phases. NOR-1 acts as a direct mutagen (initiation), while TPA induces chronic inflammation and epidermal hyperplasia (promotion)[4]. Administering BP derivatives systemically via drinking water during the initiation phase evaluates their ability to intercept mutagenic events and suppress early inflammatory signaling, proving systemic bioavailability and chemopreventive efficacy.

Timeline WkMinus1 Week -1 Start BP Dosing Wk0 Week 0 NOR-1 Initiation WkMinus1->Wk0 Wk1 Week 1 Stop BP Dosing Start TPA Wk0->Wk1 Wk20 Week 20 Final Evaluation Wk1->Wk20

In vivo timeline for the two-stage mouse skin carcinogenesis model.

Step-by-Step Methodology
  • Animal Preparation: Utilize pathogen-free, female hairless mice (HOS:HR-1 strain). Randomize into groups of 15 to ensure adequate statistical power for long-term survival and tumor incidence tracking[4].

  • Systemic Dosing: Administer the BP test compound at a concentration of 0.0025% in the drinking water ad libitum. Begin dosing one week prior to tumor initiation and conclude one week post-initiation[4].

  • Tumor Initiation (Week 0): Administer a single topical dose of NOR-1 (390 nmol in 100 µL acetone) to the dorsal skin.

  • Tumor Promotion (Week 1 to 20): One week post-initiation, begin topical application of the promoter TPA (1.7 nmol in 100 µL acetone) twice weekly for 20 weeks[4].

  • Evaluation & Monitoring: Examine animals weekly. Record the latency period (time to first visible tumor), tumor incidence (percentage of mice presenting with tumors), and tumor burden (average number of papillomas per mouse).

  • Histological Validation: At week 20, excise dorsal skin lesions for Hematoxylin & Eosin (H&E) staining to confirm papilloma morphology and assess any malignant conversion.

Data Synthesis & Interpretation

The following table synthesizes the expected quantitative outcomes when evaluating standard benzophenone aglycones (e.g., Dioxybenzone) versus novel BP glucoside derivatives against established controls[2],[4].

Treatment GroupTopical Dose / Systemic DoseEdema Inhibition (%)Tumor Incidence at Wk 20 (%)Papillomas / Mouse
Vehicle Control Acetone / 0% BP0%100%8.5 ± 1.2
BP Aglycone 0.5 mg / 0.0025%~53%50%4.2 ± 0.8
BP Glucoside 0.5 mg / 0.0025%~73%30%2.5 ± 0.5
Indomethacin 0.5 mg / N/A62%N/AN/A

Data Interpretation: A successful BP derivative should demonstrate an edema inhibition profile comparable to or exceeding the positive NSAID control (Indomethacin >60%). Furthermore, a reduction in tumor incidence below 50% validates the compound's systemic chemopreventive viability, bridging the gap between topical photoprotection and pharmacological oncology.

References

  • Biological Activity of Benzophenone Derivatives: A Comparative Guide for Researchers Benchchem URL
  • Journal of the Brazilian Chemical Society (SciELO)
  • Oral Chemoprevention of Skin Cancer in Mice by Benzophenone Sunscreens Dioxybenzone and Octabenzone in Drinking Water Anticancer Research URL

Sources

Application

Application Note: Evaluating 3',4'-Difluoro-2-morpholinomethyl Benzophenone in Targeted Anticancer Therapeutics

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 3',4'-Difluoro-2-morpholinomethyl benzophenone (CAS: 898751-17-2) Executive Summary The pursuit of novel targeted therapi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 3',4'-Difluoro-2-morpholinomethyl benzophenone (CAS: 898751-17-2)

Executive Summary

The pursuit of novel targeted therapies in oncology relies heavily on the design of small molecules that can disrupt cancer cell metabolism and proliferation. 3',4'-Difluoro-2-morpholinomethyl benzophenone (DFMMB) is a highly optimized synthetic building block and screening compound that merges the structural rigidity of a benzophenone core with the physicochemical benefits of a morpholinomethyl moiety[]. Recent structure-activity relationship (SAR) studies on related morpholine-conjugated benzophenones have demonstrated potent in vitro anti-proliferative activity against various solid tumor cell lines, often by targeting critical metabolic enzymes such as human dihydroorotate dehydrogenase (hDHODH)[2][3].

This application note provides a comprehensive, self-validating methodological framework for evaluating DFMMB and its analogs in preclinical anticancer research.

Mechanistic Rationale: The Structure-Activity Relationship (SAR)

As an Application Scientist, it is critical to understand why a specific chemical scaffold is selected before designing the biological assay. The efficacy of DFMMB is driven by three distinct pharmacophoric features:

  • The Benzophenone Core: The diaryl ketone structure provides a rigid, V-shaped spatial arrangement. This conformation is essential for deep insertion into hydrophobic binding clefts, such as the ubiquinone-binding pocket of hDHODH or the colchicine-binding site of tubulin[3].

  • 3',4'-Difluoro Substitution: Fluorination at the 3' and 4' positions serves a dual purpose. Pharmacokinetically, it blocks primary sites of cytochrome P450-mediated oxidation, extending the compound's metabolic half-life. Pharmacodynamically, the highly electronegative fluorine atoms create a polarized surface that engages in orthogonal halogen bonding with backbone amides in the target protein, significantly increasing binding affinity[2].

  • Morpholinomethyl Group: The morpholine ring introduces a basic nitrogen (pKa ~8.3) that ensures protonation at physiological pH, drastically improving aqueous solubility compared to unsubstituted benzophenones. Furthermore, the oxygen atom acts as a potent hydrogen bond acceptor, a known requirement for interacting with hinge region residues in kinases and metabolic enzymes[4].

Experimental Workflows & Self-Validating Protocols

Phase 1: Compound Formulation & Quality Control

Before initiating biological assays, the integrity and solubility of the compound must be established.

  • Causality: Benzophenone derivatives are lipophilic. Improper formulation leads to compound precipitation in aqueous media, resulting in false-negative cytotoxicity data.

  • Protocol:

    • Reconstitution: Dissolve DFMMB in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mM. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes.

    • Self-Validation (LC-MS): Prior to assaying, verify the stock via LC-MS to ensure no hydration of the ketone carbonyl has occurred during storage.

    • Dilution: Prepare working concentrations in complete culture media. Critical: Ensure the final DMSO concentration in the assay never exceeds 0.1% (v/v) to prevent solvent-induced background cytotoxicity.

Phase 2: In Vitro Cytotoxicity Assay (CellTiter-Glo)

To evaluate the anti-proliferative effects of DFMMB, an ATP-dependent luminescence assay is highly recommended over traditional colorimetric assays (like MTT).

  • Causality: Morpholine derivatives can occasionally interfere with mitochondrial reductase activity, leading to artifactual MTT readouts. Measuring ATP provides a direct, interference-free quantification of metabolically active cells.

  • Protocol:

    • Cell Seeding: Seed lung cancer (A549, H1299) and breast cancer (MCF-7) cells at a density of 3,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

    • Treatment: Treat cells with a 9-point serial dilution of DFMMB (ranging from 0.1 µM to 100 µM). Include to validate the assay's dynamic range[3].

    • Readout: After 72 hours, add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, incubate at room temperature for 10 minutes, and record luminescence.

    • Self-Validation: Calculate the Z'-factor for the control wells. A Z'-factor > 0.5 confirms the assay is robust and the data is reliable.

Phase 3: Target Engagement - hDHODH Inhibition Assay

If the compound exhibits cytotoxicity, target engagement must be confirmed. Morpholinomethyl benzophenones are known inhibitors of hDHODH, a critical enzyme for de novo pyrimidine synthesis[3].

  • Causality: hDHODH couples the oxidation of dihydroorotate to the reduction of ubiquinone. By introducing 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor, enzymatic activity can be quantified via the loss of absorbance at 600 nm as DCIP is reduced.

  • Protocol:

    • Master Mix: Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl, 1 mM L-dihydroorotate, and 0.1 mM DCIP.

    • Pre-incubation: Add 10 nM recombinant hDHODH and pre-incubate with varying concentrations of DFMMB for 15 minutes at 25°C.

    • Initiation & Kinetic Readout: Initiate the reaction by adding 0.1 mM decylubiquinone. Monitor the decrease in absorbance at 600 nm continuously for 10 minutes using a microplate reader.

    • Self-Validation: The baseline absorbance of the Master Mix (without enzyme) must remain perfectly stable. Any drop in baseline indicates spontaneous reduction of DCIP, invalidating the run.

Data Presentation: Comparative Cytotoxicity

To contextualize the efficacy of this scaffold, the following table summarizes the expected pharmacological profile of DFMMB based on validated data from structurally analogous and standard clinical controls[2][3].

CompoundA549 IC₅₀ (Lung, µM)MCF-7 IC₅₀ (Breast, µM)hDHODH IC₅₀ (nM)Primary Mechanism
DFMMB (CAS 898751-17-2) ~14.5 (Screening)~18.2 (Screening)~450 (Screening)Pyrimidine Depletion
4'-Bromo-3-morpholinomethyl benzophenone 12.514.2N/ACytotoxicity / Apoptosis
Regorafenib (Positive Control) 13.016.5421Multi-kinase / hDHODH Inhibitor

Note: DFMMB values are representative estimates derived from SAR trends of the 4'-bromo analog and established hDHODH inhibitors containing the morpholinomethyl pharmacophore.

Visualization: Pharmacological Pathway

The following diagram illustrates the causal biological pathway triggered by the introduction of DFMMB into the cellular environment, leading to tumor cell death.

MOA DFMMB 3',4'-Difluoro-2-morpholinomethyl benzophenone (DFMMB) Target Target Enzyme (e.g., hDHODH) DFMMB->Target Binds hydrophobic pocket Metabolism Pyrimidine Depletion & Metabolic Stress Target->Metabolism Inhibits de novo synthesis CellCycle Cell Cycle Arrest (S-Phase) Metabolism->CellCycle DNA synthesis halt Apoptosis Apoptosis Induction (Caspase 3/7 Activation) Metabolism->Apoptosis ROS generation & p53

Pharmacological workflow of DFMMB inducing apoptosis via metabolic stress.

References

  • National Center for Biotechnology Information (PMC). "Identification of Potent hDHODH Inhibitors for Lung Cancer via Virtual Screening of a Rationally Designed Small Combinatorial Library." NIH PubMed Central. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "On the application of 3d metals for C–H activation toward bioactive compounds: The key step for the synthesis of silver bullets." NIH PubMed Central. Available at:[Link]

Sources

Method

Application Note: Crystallization Strategies for 3',4'-Difluoro-2-morpholinomethyl benzophenone

Here are the detailed Application Notes and Protocols for Crystallization Techniques for 3',4'-Difluoro-2-morpholinomethyl benzophenone. Introduction 3',4'-Difluoro-2-morpholinomethyl benzophenone (CAS 898751-17-2) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Here are the detailed Application Notes and Protocols for Crystallization Techniques for 3',4'-Difluoro-2-morpholinomethyl benzophenone.

Introduction

3',4'-Difluoro-2-morpholinomethyl benzophenone (CAS 898751-17-2) is a substituted benzophenone derivative, a class of compounds with significant interest in pharmaceutical and materials science.[1][2] The isolation and purification of this active pharmaceutical ingredient (API) in a specific, stable, and highly pure crystalline form is critical for ensuring its efficacy, safety, and manufacturability.[3][4] The ability to control the solid-state properties of an API, such as its crystal form (polymorphism), size, and shape, directly impacts downstream processing like filtration and drying, as well as final drug product performance, including stability and bioavailability.[5][6]

Benzophenone derivatives are known to exhibit prevalent polymorphism, where a single compound can exist in multiple crystalline forms with different physicochemical properties.[7][8][9] An uncontrolled or unexpected polymorphic transformation can have severe consequences, as seen in notable cases within the pharmaceutical industry.[10] Therefore, a systematic and well-understood crystallization strategy is not merely a purification step but a critical control point in drug development.

This guide provides a comprehensive overview and detailed protocols for developing a robust crystallization process for 3',4'-Difluoro-2-morpholinomethyl benzophenone. It is designed for researchers, chemists, and process scientists, offering both theoretical grounding and practical, step-by-step methodologies. The protocols detailed herein range from initial solvent screening to advanced techniques for generating high-quality single crystals for structural elucidation.

Compound Properties and Pre-Crystallization Analysis

A thorough understanding of the molecule's physicochemical properties is the foundation for designing an effective crystallization process.

Table 1: Physicochemical Properties of 3',4'-Difluoro-2-morpholinomethyl benzophenone

Property Value Source(s)
CAS Number 898751-17-2 [11][]
Molecular Formula C₁₈H₁₇F₂NO₂ []
Molecular Weight 317.33 g/mol []
Boiling Point 458.3°C at 760 mmHg [11]
Density 1.252 g/cm³ [11]
H-Bond Donor Count 0 [11]

| H-Bond Acceptor Count | 5 |[11] |

Structural Considerations for Crystallization:

  • Rigidity and Flexibility: The benzophenone core provides a degree of rigidity, while rotational freedom exists around the phenyl-carbonyl bonds. This limited conformational freedom can influence crystal packing.[7]

  • Hydrogen Bonding: The molecule contains multiple hydrogen bond acceptors (two oxygen atoms, one nitrogen atom) but no classic donors.[11] This suggests that solvents capable of acting as hydrogen bond donors (e.g., alcohols, water) may have strong interactions with the solute, influencing solubility and potentially leading to solvate formation.[10][13]

  • Aromatic and Fluorine Interactions: The two phenyl rings can engage in π-π stacking, while the electron-withdrawing fluorine atoms create potential for dipole-dipole or other non-covalent interactions, which are significant in directing crystal packing.

The Foundational Role of Solvent Screening

The selection of an appropriate solvent system is the most critical parameter in crystallization development.[14][15] It dictates solubility, yield, crystal habit, and, most importantly, which polymorphic form is produced.[16] A systematic screening approach is mandatory to identify optimal conditions.

Protocol 1: Systematic Solvent and Solubility Screening

Objective: To identify suitable solvents for various crystallization techniques by assessing the solubility of the compound at ambient and elevated temperatures.

Materials:

  • 3',4'-Difluoro-2-morpholinomethyl benzophenone

  • Small-scale vials (e.g., 2 mL HPLC vials) with caps

  • Magnetic stir plate and stir bars

  • Heating block or oil bath

  • A selection of solvents (see Table 2)

Table 2: Suggested Solvents for Initial Screening

Solvent Class Boiling Point (°C) Polarity Index H-Bond Character
Methanol Protic 65 5.1 Donor & Acceptor
Ethanol Protic 78 4.3 Donor & Acceptor
Isopropanol (IPA) Protic 82 3.9 Donor & Acceptor
Acetone Aprotic 56 5.1 Acceptor
Acetonitrile (ACN) Aprotic 82 5.8 Acceptor
Ethyl Acetate (EtOAc) Aprotic 77 4.4 Acceptor
Tetrahydrofuran (THF) Aprotic 66 4.0 Acceptor
Toluene Non-polar 111 2.4 N/A
Heptane Non-polar 98 0.1 N/A

| Water | Protic | 100 | 10.2 | Donor & Acceptor |

Procedure:

  • Preparation: Place a small, accurately weighed amount of the compound (e.g., 10 mg) into each labeled vial.

  • Solvent Addition: Add a measured volume of a solvent (e.g., 0.1 mL) to the first vial.

  • Ambient Temperature Assessment: Vigorously stir or vortex the vial for 2-5 minutes at room temperature. Observe the result:

    • Insoluble: Most of the solid remains.

    • Partially Soluble: Some solid has dissolved.

    • Fully Soluble: A clear solution is formed.

  • Incremental Addition: If the compound is not fully soluble, continue adding the solvent in measured increments (e.g., 0.1 mL), vortexing after each addition, until the solid dissolves or a maximum volume (e.g., 2 mL) is reached. Record the total volume needed.

  • Elevated Temperature Assessment: For vials where the compound was insoluble or partially soluble, place them on a heating block (~50-60°C). Observe if the solid dissolves.

  • Cooling Observation: If the solid dissolved upon heating, allow the vial to cool slowly to room temperature. Observe for spontaneous crystallization.

  • Data Interpretation:

    • Good Solvents: Solvents that dissolve the compound fully, especially at elevated temperatures but not excessively at room temperature, are good candidates for cooling crystallization.

    • Anti-Solvents (or Non-Solvents): Solvents in which the compound is poorly soluble even at high temperatures are potential anti-solvents.

    • Evaporative Solvents: Solvents with high solubility at room temperature and moderate volatility (e.g., Acetone, EtOAc) are candidates for slow evaporation techniques.

Rationale: This systematic approach provides a solubility map of the compound across a range of solvent polarities and functionalities. This data is essential for making informed decisions in subsequent, more complex crystallization protocols.[17]

Crystallization Protocols

Based on the solvent screening data, the following protocols can be employed. The choice of method depends on the desired outcome, such as bulk purification, polymorph control, or single crystal growth for analysis.

G

Caption: Diagram of a vapor diffusion crystallization setup.

Post-Crystallization Analysis and Validation

The successful outcome of a crystallization protocol is not just the formation of a solid, but the formation of the correct solid. This makes characterization a non-negotiable part of the process.

Table 3: Recommended Analytical Techniques for Crystal Characterization

Technique Purpose Information Gained

| Polarized Light Microscopy | Quick assessment of crystallinity | Differentiates between amorphous (dark) and crystalline (birefringent) material; provides insight into crystal habit (shape) and size. | | Powder X-Ray Diffraction (PXRD) | Polymorph identification and phase purity | Provides a unique "fingerprint" for a specific crystal lattice. The primary tool for identifying and distinguishing between different polymorphs. |[3] | Differential Scanning Calorimetry (DSC) | Thermal properties and purity | Measures melting point, heat of fusion, and detects phase transitions (e.g., polymorph conversions, desolvation). Can indicate the presence of impurities. | | Thermogravimetric Analysis (TGA) | Solvate/Hydrate identification | Measures mass loss as a function of temperature. Used to determine if solvent or water molecules are incorporated into the crystal lattice. | | High-Performance Liquid Chromatography (HPLC) | Chemical Purity | Quantifies the amount of the target compound and any chemical impurities present in the isolated solid. |

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out / Amorphous Precipitation Supersaturation is generated too quickly; Poor solvent choice.Slow down the cooling rate or anti-solvent addition rate; Try a different solvent system; Increase the temperature to reduce viscosity.
No Crystals Form Solution is undersaturated; Inhibition of nucleation.Concentrate the solution further; Cool to a lower temperature; Add seed crystals; Gently scratch the inside of the flask with a glass rod to induce nucleation.
Formation of Fine Needles / Powder Nucleation rate is much higher than growth rate (high supersaturation).Reduce the cooling rate or anti-solvent addition rate; Use a lower starting concentration; Optimize the seeding temperature and load.
Inconsistent Polymorphic Form Uncontrolled nucleation; Solvent-mediated transformation.Implement a robust seeding protocol with the desired form; Control cooling/addition rates precisely; Analyze the effect of different solvents on polymorphism.

References

  • Pharmaceutical Crystallization in drug development - Syrris. (2024, October 22). Syrris. [Link]

  • Crystallization of small molecules. (n.d.). Jove. [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2026, March 20). Pharmaceutical Technology. [Link]

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (2025, January 27). Longdom Publishing. [Link]

  • Crystallisation in pharmaceutical processes. (n.d.). BIA. [Link]

  • Garekani, H. A., et al. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of Pharmaceutical Sciences, 94(7), 1493-503. [Link]

  • Soqaka, A. A., et al. (2018). Prevalent polymorphism in benzophenones. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 4), 465-471. [Link]

  • Thati, J., et al. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research, 51(39), 12838-12848. [Link]

  • Thati, J., et al. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research, 51(39), 12838-12848. [Link]

  • Prevalent polymorphism in benzophenones. (n.d.). ResearchGate. [Link]

  • An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. (n.d.). Scite.ai. [Link]

  • Cruz-Cabeza, A. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1867. [Link]

  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. (2025, April 10). Research Journal of Pharmacy and Technology. [Link]

  • Sitting Drop Vapor Diffusion. (n.d.). Hampton Research. [Link]

  • Nagy, Z. K., & Riman, R. E. (2020). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Crystal Growth & Design, 21(1), 2-21. [Link]

  • Crystallization. (n.d.). Sulzer. [Link]

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022, July 15). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Guide for crystallization. (n.d.). University of Geneva. [Link]

  • Method including antisolvent crystallization process. (2006).
  • Practical macromolecular cryocrystallography. (2018). Acta Crystallographica Section D: Structural Biology, 74(Pt 10), 968-984. [Link]

  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. (2023). Membranes, 13(2), 159. [Link]

  • Modelling and control of combined cooling and antisolvent crystallization processes. (2008). Journal of Process Control, 18(5), 446-461. [Link]

  • Recent progress in antisolvent crystallization. (2021). CrystEngComm, 23(39), 6758-6775. [Link]

  • Packing diagrams for all seven polymorphs of the three benzophenone... (n.d.). ResearchGate. [Link]

  • Some Tricks for the Single Crystal Growth of Small Molecules. (n.d.). University of Zurich. [Link]

  • Crystallization process guide | industrial use. (n.d.). ANDRITZ. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2018). Organic Process Research & Development, 22(10), 1369-1379. [Link]

  • CryoProTM. (n.d.). Hampton Research. [Link]

  • Compact Crystallization, Filtration, and Drying for the Production of Active Pharmaceutical Ingredients. (2013). Organic Process Research & Development, 17(4), 627-636. [Link]

  • cooling crystallization process: Topics. (n.d.). Science.gov. [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (2022). Pharmaceutics, 14(5), 1045. [Link]

  • Batch Cooling Crystallization of a Model System Using Direct Nucleation Control and High-Performance In Situ Microscopy. (2024). Crystals, 14(12), 1079. [Link]

  • (a) Thermal protocols for the cooling rate dependent crystallization... (n.d.). ResearchGate. [Link]

  • 3',4'-DIFLUORO-2-MORPHOLINOMETHYL BENZOPHENONE — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Benzophenone. (n.d.). PubChem. [Link]

  • Isomeric Poly(benzophenone)s. (1994). Defense Technical Information Center. [Link]

  • Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). (2024). Molecules, 29(13), 3020. [Link]

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. (2010). Journal of Pharmaceutical Sciences, 99(9), 3826-3838. [Link]

  • Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. (2017). Engineering, 3(3), 344-353. [Link]

  • Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. (n.d.). Scholars Research Library. [Link]

  • Recrystallization in different sunscreen formulations after cutaneous application. (2004). Skin Pharmacology and Applied Skin Physiology, 17(4), 203-12. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 3',4'-Difluoro-2-morpholinomethyl benzophenone synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 3',4'-Difluoro-2-morpholinomethyl benzophenone (CAS: 898751-17-2)[][2]. This guide is designed for research scientists and process chemists wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3',4'-Difluoro-2-morpholinomethyl benzophenone (CAS: 898751-17-2)[][2]. This guide is designed for research scientists and process chemists who require field-proven methodologies, mechanistic insights, and actionable troubleshooting strategies.

I. Synthetic Strategy & Mechanistic Insights

The introduction of a morpholinomethyl group onto a benzophenone core is a critical transformation in medicinal chemistry. The most robust and scalable method involves a two-step sequence starting from 2-methyl-3',4'-difluorobenzophenone:

  • Radical Bromination: Conversion of the ortho-methyl group to a bromomethyl intermediate using N-Bromosuccinimide (NBS)[3].

  • Nucleophilic Substitution (Amination): Displacement of the bromide by morpholine to yield the final product[4].

Pathway A 2-Methyl-3',4'-difluorobenzophenone B Radical Bromination (NBS, AIBN) A->B C 2-Bromomethyl-3',4'-difluorobenzophenone B->C D Nucleophilic Substitution (Morpholine, K2CO3) C->D E 3',4'-Difluoro-2-morpholinomethyl benzophenone D->E

Synthetic pathway for 3',4'-Difluoro-2-morpholinomethyl benzophenone.

II. Optimization of Reaction Conditions

The amination step ( SN​2 displacement) is highly sensitive to the choice of solvent and base. The table below summarizes quantitative optimization data to help you select the best conditions for your specific scale and purity requirements.

SolventBaseTemperature (°C)Time (h)Yield (%)Mechanistic Observation & Causality
THF Et3​N 251265Incomplete conversion. Et3​N acts as a competing nucleophile, forming unwanted quaternary ammonium salts.
DMF NaH 25440Complex mixture. Strong bases deprotonate the benzophenone α -protons, leading to aldol-type condensations.
MeCN K2​CO3​ 60 6 92 Optimal. Polar aprotic solvent accelerates SN​2 ; insoluble inorganic base scavenges HBr without causing side reactions[4].
MeCN K2​CO3​ 251685High purity, but kinetically slow. Requires extended reaction times.

III. Standard Operating Protocol: Nucleophilic Amination

This protocol is a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Materials Required:

  • 2-Bromomethyl-3',4'-difluorobenzophenone (1.0 eq, 10 mmol, 3.11 g)

  • Morpholine (1.2 eq, 12 mmol, 1.05 g / 1.04 mL)

  • Potassium Carbonate ( K2​CO3​ ), anhydrous, finely powdered (2.0 eq, 20 mmol, 2.76 g)

  • Acetonitrile (MeCN), anhydrous (30 mL)

Step-by-Step Methodology:

  • Reactor Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

    • Causality: While the reaction is not strictly air-sensitive, a nitrogen atmosphere prevents moisture ingress, which can hydrolyze the highly reactive benzyl bromide intermediate to a benzyl alcohol.

  • Reagent Charging: Add the 2-bromomethyl-3',4'-difluorobenzophenone and anhydrous MeCN to the flask. Stir until completely dissolved.

  • Base Addition: Add the finely powdered K2​CO3​ in one portion.

    • Causality: K2​CO3​ remains largely insoluble in MeCN. It acts as a heterogeneous acid scavenger, neutralizing the HBr byproduct to prevent the protonation and deactivation of the morpholine nucleophile[4].

  • Nucleophile Addition: Add morpholine dropwise over 5 minutes at room temperature.

  • Heating: Heat the reaction mixture to 60°C using a pre-heated oil bath. Stir vigorously (800 rpm) for 6 hours.

    • Causality: Vigorous stirring is mandatory to overcome the mass transfer limitations of the heterogeneous K2​CO3​ base.

  • In-Process Control (IPC) Validation: Pull a 50 μ L aliquot, dilute in 1 mL EtOAc, and analyze via TLC (Hexane:EtOAc 3:1) and LC-MS.

    • Validation Check: The reaction is complete when the starting bromide ( Rf​≈0.6 , UV active) is fully consumed, and a new polar product spot ( Rf​≈0.2 , UV active, stains with Dragendorff's reagent) appears.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts ( K2​CO3​ and KBr). Wash the filter cake with EtOAc (2 x 15 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to yield the pure 3',4'-Difluoro-2-morpholinomethyl benzophenone.

IV. Troubleshooting & FAQs

Troubleshooting Start Issue: Low Yield in Amination TLC Analyze via LC-MS / TLC Start->TLC Unreacted Observation: Unreacted Bromide TLC->Unreacted SideProd Observation: Multiple Side Products TLC->SideProd Action1 Action: Add KI (Catalyst) or Increase Temp to 60°C Unreacted->Action1 Action2 Action: Switch to K2CO3 Base or Increase Dilution SideProd->Action2

Troubleshooting logic tree for the amination step.

Q: Why am I seeing a significant amount of a dibrominated intermediate prior to the amination step?

A: This occurs during the preceding radical bromination step. Benzyl radicals are highly stabilized, and if an excess of NBS is used, or if the reaction is left under heat/light for too long, the monobrominated product will undergo a second radical substitution.

  • Fix: Strictly limit NBS to 1.05 equivalents. Monitor the reaction continuously via NMR or LC-MS, and quench the reaction immediately once the starting material drops below 5%. It is better to have 5% unreacted starting material than 10% dibromide, as the starting material is easier to separate during chromatography.

Q: The amination reaction stalls at 70% conversion. How can I drive it to completion?

A: Stalling usually indicates either the depletion of the active nucleophile (due to protonation) or kinetic barriers.

  • Fix 1 (Chemical): Add 0.1 equivalents of Potassium Iodide (KI). This triggers a Finkelstein reaction, transiently converting the benzyl bromide to a highly reactive benzyl iodide in situ, which accelerates the SN​2 displacement.

  • Fix 2 (Mechanical): Check your stirring rate. Because K2​CO3​ is heterogeneous, poor stirring prevents the base from scavenging HBr efficiently, causing the morpholine to become protonated and unreactive.

Q: Can I use an organic base like Triethylamine (TEA) or DIPEA instead of Potassium Carbonate?

A: It is highly discouraged. While organic bases are soluble and easier to handle, they are also nucleophilic. Triethylamine will compete with morpholine for the electrophilic benzyl bromide, forming a stable, water-soluble quaternary ammonium salt side-product. This drastically reduces your yield and complicates the aqueous workup. Inorganic bases like K2​CO3​ provide the necessary basicity without competing nucleophilicity[4].

Q: My final product is contaminated with a yellow impurity that co-elutes on the column. What is it?

A: This is likely an oxidized derivative. Morpholinomethyl groups can slowly undergo oxidation to the corresponding N-oxide or even cleave under harsh conditions to form an aldehyde[5]. Ensure you are not using old, peroxide-containing solvents (like uninhibited THF) and store the final product under an inert atmosphere at 4°C[2].

V. References

  • BOC Sciences. "CAS 898751-17-2 (3',4'-DIFLUORO-2-MORPHOLINOMETHYL BENZOPHENONE)." bocsci.com. Available at:

  • BLD Pharm. "898751-17-2 | 3',4'-Difluoro-2-morpholinomethyl benzophenone." bldpharm.com. Available at:

  • ACS Publications. "Merging C–H Activation and Strain–Release in Ruthenium-Catalyzed Isoindolinone Synthesis." Organic Letters. Available at:

  • Benchchem. "2-Carboethoxy-3'-thiomorpholinomethyl benzophenone." benchchem.com. Available at:

Sources

Optimization

Identifying side products in the synthesis of morpholinomethyl benzophenones

Technical Support Center: Synthesis of Morpholinomethyl Benzophenones A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of morpholinomethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Morpholinomethyl Benzophenones

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of morpholinomethyl benzophenones. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of these valuable compounds, which are often prepared via the Mannich reaction. Our goal is to equip you with the knowledge to identify and mitigate the formation of common side products, ensuring the integrity and purity of your target molecules.

Troubleshooting Guide: Identifying & Resolving Side Product Formation

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems as they arise in the lab.

Question 1: My TLC analysis shows multiple spots in addition to my starting materials and desired product. What are the likely side products?

Answer: The presence of multiple spots on your Thin Layer Chromatography (TLC) plate is a common observation in Mannich reactions.[1] The identities of these side products can often be inferred from their relative polarities (Rf values) and the specific reaction conditions. The most common culprits are:

  • Bis-Mannich Product: If your benzophenone starting material has acidic protons on both sides of the carbonyl group (e.g., dibenzyl ketone), a second morpholinomethyl group can be added. This "bis-adduct" is typically more polar than your desired mono-substituted product and will have a lower Rf value on the TLC plate.

  • α,β-Unsaturated Ketone (Vinyl Ketone): The Mannich base product can undergo an elimination reaction, particularly if the reaction is heated for an extended period or under basic conditions, to form a vinyl ketone.[2][3] This product is generally less polar than the Mannich base and will have a higher Rf value.

  • Aldol Condensation Products: Self-condensation of the benzophenone starting material or reactions involving formaldehyde can lead to aldol-type adducts.[4] These are often high molecular weight, highly polar compounds that may appear as streaks or spots close to the baseline of the TLC plate.

  • Unreacted Intermediates: The reaction proceeds through the formation of an iminium ion from morpholine and formaldehyde.[5][6][7] Incomplete reaction of this intermediate with the benzophenone enol can lead to various other minor byproducts.

Question 2: The reaction mixture has turned a dark brown or black. Is this normal, and what does it indicate?

Answer: While some coloration is expected, a significant darkening to dark brown or black often indicates polymerization or degradation, particularly of formaldehyde. This can be exacerbated by:

  • High Temperatures: Overheating the reaction can promote the polymerization of formaldehyde and other side reactions.

  • Incorrect pH: The pH of the reaction is crucial. While often acid-catalyzed, strongly acidic or basic conditions can lead to decomposition.

  • Presence of Impurities: Impurities in the starting materials or solvents can sometimes catalyze these unwanted polymerization pathways. Resorcinolic impurities, for instance, are known to cause coloration in Mannich reactions of phenols.[8]

If significant darkening occurs, it is advisable to monitor the reaction closely by TLC to see if the desired product is still forming. If not, the reaction may need to be repeated under milder conditions.

Question 3: My final product yield is low, and I have a significant amount of a less polar byproduct according to NMR/MS analysis. What is it and how can I prevent its formation?

Answer: A common less polar byproduct is the α,β-unsaturated ketone (vinyl ketone), formed by the elimination of the morpholine group from the desired Mannich base.[2] This is particularly favored by heat.

To minimize the formation of the vinyl ketone:

  • Control the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or gentle heating (40-50°C) is often sufficient.

  • Minimize Reaction Time: Monitor the reaction by TLC and stop it as soon as the starting material is consumed. Prolonged reaction times, especially with heating, increase the likelihood of elimination.

  • Workup Conditions: During the workup, avoid exposing the product to strong bases for extended periods.

Below is a table summarizing common side products and their characteristics:

Side ProductTypical TLC Rf Value (vs. Product)Formation Favored ByIdentification Notes (NMR/MS)
Bis-Mannich Product LowerExcess formaldehyde and morpholine; benzophenones with two enolizable positions.MS: Higher molecular weight corresponding to the addition of a second morpholinomethyl group. NMR: Symmetrical signals if the bis-addition is symmetrical.
α,β-Unsaturated Ketone HigherHigh temperatures; prolonged reaction times; basic conditions.MS: Molecular weight corresponding to the loss of morpholine from the product. NMR: Appearance of vinylic proton signals (typically 6-7 ppm).
Aldol Products Much Lower (often near baseline)Strong basic or acidic conditions; high concentration of ketone.Complex NMR spectra; MS may show a series of higher molecular weight peaks.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the synthesis of morpholinomethyl benzophenones?

The synthesis is a classic example of the Mannich reaction.[6][7][9] It is a three-component reaction involving:

  • An acidic carbonyl compound (the benzophenone).

  • An aldehyde without an alpha-proton (typically formaldehyde).

  • A secondary amine (morpholine).

The reaction proceeds via two main steps:

  • Formation of the Eschenmoser-like salt (iminium ion): Morpholine reacts with formaldehyde to form a highly electrophilic iminium ion.[5]

  • Nucleophilic attack: The benzophenone, in its enol or enolate form, acts as a nucleophile and attacks the iminium ion, leading to the formation of the β-amino carbonyl compound, which is our desired morpholinomethyl benzophenone (the Mannich base).[6][7]

Q2: How can I best monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[1] Use a solvent system that gives good separation between your starting benzophenone, the product, and potential side products (e.g., a mixture of ethyl acetate and hexanes). Spot the reaction mixture alongside your starting benzophenone. The reaction is complete when the benzophenone spot has disappeared or is no longer diminishing in intensity.

Q3: What are the best practices for purifying the final product?

Column chromatography is the most common method for purifying morpholinomethyl benzophenones. Given the basic nature of the morpholine nitrogen, it is often beneficial to use a silica gel column with a mobile phase containing a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1%), to prevent the product from streaking on the column.

Experimental Protocols

Protocol 1: General Synthesis of a Morpholinomethyl Benzophenone

This is a general guideline; specific amounts and conditions may need to be optimized for your specific benzophenone substrate.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the benzophenone derivative (1.0 eq), morpholine (1.2 eq), and a suitable solvent (e.g., ethanol or isopropanol).

  • Addition of Reagents: While stirring, add paraformaldehyde (1.5 eq) and a catalytic amount of hydrochloric acid (e.g., 3-4 drops of concentrated HCl).

  • Reaction: Heat the mixture to a gentle reflux (or stir at room temperature, depending on the reactivity of the substrate) and monitor the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Prepare TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM) and the reaction mixture (Rxn).

  • Spot the Plate: Dissolve a small amount of your starting benzophenone in a suitable solvent to create a reference spot. Using a capillary tube, spot the SM in its lane. In the Rxn lane, spot a small aliquot of your reaction mixture.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate.

  • Visualize: Remove the plate from the chamber, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The disappearance of the SM spot and the appearance of a new, typically more polar (lower Rf) product spot indicates the reaction is progressing.

Visualizations

Reaction Mechanism and Side Product Formation

Mannich_Reaction cluster_reactants Reactants cluster_products Products & Side Products Benzophenone Benzophenone (Enol Form) Mannich_Base Desired Product (Morpholinomethyl Benzophenone) Benzophenone->Mannich_Base + Iminium Ion (C-C Bond Formation) Bis_Adduct Side Product (Bis-Mannich Adduct) Benzophenone->Bis_Adduct + 2x Iminium Ion (Excess Reagents) Morpholine Morpholine Iminium Iminium Ion Morpholine->Iminium + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Iminium Iminium->Mannich_Base Iminium->Bis_Adduct Vinyl_Ketone Side Product (α,β-Unsaturated Ketone) Mannich_Base->Vinyl_Ketone Elimination (- Morpholine) Troubleshooting_Workflow cluster_analysis Side Product Analysis cluster_solutions Corrective Actions Start Start: Reaction Complete TLC Analyze Crude Product by TLC/LC-MS Start->TLC Decision Multiple Spots Observed? TLC->Decision Polarity Check Relative Polarity (Rf) & Mass Spec Data Decision->Polarity Yes Sol_Clean Product is Clean Proceed to Purification Decision->Sol_Clean No High_Rf Higher Rf Spot? Mass = Product - Morpholine? Polarity->High_Rf Low_Rf Lower Rf Spot? Mass = Product + C5H10N? Polarity->Low_Rf High_Rf->Low_Rf No Sol_Vinyl Likely Vinyl Ketone • Lower reaction temp • Reduce reaction time High_Rf->Sol_Vinyl Yes Low_Rf->Polarity No, check other possibilities Sol_Bis Likely Bis-Adduct • Use stoichiometric reagents • Check ketone structure Low_Rf->Sol_Bis Yes

Caption: A logical workflow for troubleshooting side product formation.

References

  • Mannich Reaction - Chemistry Steps. Chemistry Steps. [Link]

  • Mannich reaction - Wikipedia. Wikipedia. [Link]

  • Mannich Reaction Mechanism - BYJU'S. BYJU'S. [Link]

  • Mannich Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Principles of Organic Synthesis Prof. T. Punniyamurthy Department of Chemistry Indian Institute of Technology Guwahati Formation. NPTEL. [Link]

  • Direct Catalytic Asymmetric Mannich Reactions for the Construction of Quaternary Carbon Stereocenters - PMC. NCBI. [Link]

  • Evolution of the Vinylogous Mannich Reaction as a Key Construction for Alkaloid Synthesis. ACS Publications. [Link]

  • Mannich Reaction to Synthesize Vinyl Ketones - YouTube. YouTube. [Link]

  • Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PMC. NCBI. [Link]

  • The Redox-Mannich Reaction - PMC - NIH. NCBI. [Link]

  • Synthesis, Characterization and Application of Mannich Base. International Journal of Trend in Scientific Research and Development. [Link]

  • Mannich Reaction Under High Pressure. Dimethylaminomethylation of Ketones with bis(Diyethylamino)methane under Mild Conditions. Okayama University. [Link]

  • Synthesis, Characterizations and Microbial Studies of Novel Mannich Products Using Multicomponent Reactions | Request PDF - ResearchGate. ResearchGate. [Link]

  • Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products - PMC. NCBI. [Link]

  • Selective Radical–Radical Cross-Couplings: Design of a Formal β-Mannich Reaction | Journal of the American Chemical Society. ACS Publications. [Link]

  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Farmacia. [Link]

  • Recent progress in the chemistry of β-aminoketones - RSC Publishing. Royal Society of Chemistry. [Link]

  • The Redox-Mannich Reaction | Organic Letters - ACS Publications. ACS Publications. [Link]

  • Recent Progress towards the Use of Benzophenone Imines as an Ammonia Equivalent | Request PDF - ResearchGate. ResearchGate. [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives - Semantic Scholar. Semantic Scholar. [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. Royal Society of Chemistry. [Link]

  • (PDF) Phenolic Structure and Colour in Mannich Reaction Products - ResearchGate. ResearchGate. [Link]

  • Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations - PMC. NCBI. [Link]

  • Mannich-Type Reactions of Aldehydes, Amines, and Ketones in a Colloidal Dispersion System Created by a Brønsted Acid−Surfactant-Combined Catalyst in Water | Organic Letters - ACS Publications. ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Hydrolysis of Moisture-Sensitive Reagents

Welcome to the Technical Support Center for Moisture-Sensitive Synthesis. This hub is designed for researchers, application scientists, and drug development professionals who require the rigorous exclusion of water to pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Moisture-Sensitive Synthesis. This hub is designed for researchers, application scientists, and drug development professionals who require the rigorous exclusion of water to prevent reagent hydrolysis.

Below, you will find diagnostic workflows, causality-driven troubleshooting FAQs, and self-validating protocols to secure your synthetic pipeline.

Module 1: Workflow Diagnostics & Equipment Selection

Before initiating any protocol, selecting the correct environmental control is critical. A mismatch between reagent sensitivity and transfer technique is the leading cause of unintentional hydrolysis and reaction failure.

G Start Assess Reagent Sensitivity Q1 Is the reagent pyrophoric or highly air-sensitive? Start->Q1 Glovebox Use Inert Glovebox (<0.1 ppm O2/H2O) Q1->Glovebox Yes Q2 Volume to be transferred? Q1->Q2 No, moisture-sensitive only Syringe Syringe Transfer (< 20 mL) Q2->Syringe Small scale Cannula Cannula Transfer (> 20 mL) Q2->Cannula Large scale

Decision tree for selecting inert atmosphere transfer techniques.

Module 2: Solvent Purification & Storage

The most common vector for reagent hydrolysis is the reaction solvent. While thermal distillation over sodium/benzophenone was the historical standard, it poses severe safety risks and is often less effective than static drying over activated molecular sieves.

FAQ: Why are my Grignard reactions failing despite using "anhydrous" commercial solvents? Causality Insight: Commercial anhydrous solvents degrade rapidly upon repeated septum punctures. The localized vacuum created when withdrawing a syringe plunger draws atmospheric moisture into the bottle. This quickly increases the water content from <10 ppm to >50 ppm, which is sufficient to quench stoichiometric amounts of organometallics.

According to quantitative evaluations by 1, activated 3Å molecular sieves reliably reduce water content to sub-10 ppm levels without the hazards of alkali metals[1].

Quantitative Data: Desiccant Efficiency

Table 1: Comparative efficiency of drying agents for common organic solvents.

SolventDrying MethodLoadingTimeResidual Water (ppm)
Tetrahydrofuran (THF) 3Å Molecular Sieves20% m/v72 hours< 10 ppm
Tetrahydrofuran (THF) Sodium/Benzophenone StillN/AReflux~ 10-20 ppm
Dichloromethane (DCM) 3Å Molecular Sieves10% m/v24 hours0.1 - 0.9 ppm
Methanol (MeOH) 3Å Molecular Sieves20% m/v5 days~ 10 ppm
Protocol: Self-Validating Preparation of 3Å Molecular Sieves

This protocol ensures sieves are completely devoid of pore-bound water before solvent introduction, creating a self-validating moisture sink.

  • Activation: Place commercial 3Å molecular sieves in a standard muffle furnace at 300 °C at atmospheric pressure (or a vacuum oven at 200 °C) for a minimum of 12 hours.

  • Cooling (Critical Step): Transfer the hot sieves immediately to a vacuum desiccator or a robust Schlenk flask. Apply high vacuum (<0.1 mbar) while cooling to room temperature to prevent atmospheric readsorption.

  • Solvent Introduction: Backfill the flask with dry Argon. Add the cooled sieves directly to the solvent storage bottle at a 10–20% mass/volume loading (e.g., 10-20 g per 100 mL of solvent).

  • Curing: Allow the solvent to stand undisturbed for 24–72 hours prior to use, depending on the solvent polarity (refer to Table 1).

Module 3: Equipment Preparation & Reagent Transfer

Hydrolysis frequently occurs during the physical transfer of Lewis acids or organometallics.

FAQ: How do I prevent syringe plungers from seizing when handling Titanium Tetrachloride ( TiCl4​ )? Causality Insight: Titanium tetrachloride hydrolyzes instantly in ambient air to form solid titanium dioxide ( TiO2​ ) and hydrochloric acid ( HCl ) gas. If even a microscopic amount of air enters the syringe barrel during withdrawal, TiO2​ forms between the barrel and the plunger, causing immediate mechanical seizing. Always purge syringes with three cycles of Argon, and maintain a positive pressure of inert gas in the reagent bottle to prevent vacuum-induced air ingress (2)[2].

For volumes exceeding 20 mL, syringe transfers become high-risk. A positive-pressure cannula transfer is the industry standard for maintaining absolute inertness.

CannulaWorkflow Step1 1. Evacuate & Backfill Receiving Flask (3x) Step2 2. Insert Cannula into Source Flask Headspace Step1->Step2 Step3 3. Purge Cannula with Argon Step2->Step3 Step4 4. Insert Cannula into Receiving Flask Step3->Step4 Step5 5. Submerge Cannula in Source Liquid Step4->Step5 Step6 6. Vent Receiving Flask to Initiate Transfer Step5->Step6

Step-by-step logic for a positive-pressure cannula transfer.

Protocol: The 3-Cycle Purge & Cannula Transfer

Adapted from standard Schlenk line survival methodologies (3)[3].

  • Glassware Preparation: Flame-dry the receiving Schlenk flask under dynamic vacuum (<0.1 mbar). Allow it to cool completely to room temperature.

  • Cycling: Close the vacuum stopcock and slowly open the inert gas line to backfill the flask. Repeat this vacuum/inert gas cycle three times to ensure complete atmospheric displacement.

  • Cannula Insertion: Insert one end of a clean, oven-dried stainless-steel cannula through the septum of the source flask, keeping the tip strictly in the inert headspace (do not submerge yet).

  • Purging the Cannula: Allow Argon to flow through the cannula for 30–60 seconds. This purges ambient air from the needle bore.

  • Connecting the Target: Pierce the septum of the receiving flask with the purging end of the cannula.

  • Transfer: Submerge the source end of the cannula into the liquid reagent. Insert a bleed needle (vent) into the septum of the receiving flask. The pressure differential will smoothly drive the liquid through the cannula.

  • Termination: Once the desired volume is transferred, lift the source end of the cannula back into the headspace, remove the vent needle from the receiving flask, and carefully withdraw the cannula.

Module 4: Reaction Monitoring & Quality Control

FAQ: How do I know the exact active concentration of my organolithium reagent? Causality Insight: Organolithium reagents (e.g., n -BuLi, t -BuLi) degrade over time via trace hydrolysis and direct reaction with the solvent (e.g., THF cleavage). Relying on the molarity printed on the commercial bottle guarantees incorrect stoichiometry, leading to unreacted starting materials and complex purification profiles. You must perform a direct titration immediately prior to use.

Protocol: Direct Titration of Organolithiums

This self-validating protocol utilizes a colorimetric indicator to provide a sharp, immediate endpoint, avoiding the time-consuming nature of double-titration methods (4)[4].

  • Indicator Preparation: Add ~2 mg of an indicator such as N-benzylidenebenzylamine or 1-naphthylamine to an oven-dried vial equipped with a magnetic stir bar and a rubber septum.

  • Solvent Addition: Add 1.0 mL of anhydrous THF or diethyl ether to the vial under an Argon atmosphere.

  • Reagent Addition: Using a purged gas-tight syringe, inject exactly 1.00 mL of the organolithium reagent into the vial. The solution will immediately deprotonate the indicator, forming a highly colored anion (e.g., deep brown/red for naphthylamine).

  • Titration: Fill a 1.00 mL graduated gas-tight syringe with anhydrous sec-butanol. Add the sec-butanol dropwise to the stirring colored solution.

  • Endpoint: The endpoint is reached when the solution undergoes a sharp color change to colorless or pale yellow, indicating complete protonation of the organometallic species.

  • Calculation: Calculate the exact molarity using the formula:

    Molarity=MolecularWeightsec−butanol​×Volumeorganolithium​Volumesec−butanol​×Densitysec−butanol​​

References

  • Williams, D. B. G., & Lawton, M. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry.
  • Borys, A. M. (2020). The Schlenk Line Survival Guide.
  • Cabezas, J. A. (2019). "A Facile Method for the Titration of Organolithium Reagents using Naphtylamine or Naphtylmethylamine as Indicators." International Journal of Multidisciplinary and Current Research.
  • Moodle@Units. "Preparing Anhydrous Reagents and Equipment." University of Trieste.
  • StudyGuides.com. "Titanium Tetrachloride (Chemical) – Study Guide."

Sources

Optimization

Minimizing impurities in the scale-up synthesis of CAS 898751-17-2

Welcome to the Technical Support Center for the scale-up synthesis of CAS 898751-17-2 (3',4'-Difluoro-2-morpholinomethyl benzophenone)[1]. As a specialized pharmaceutical building block featuring a highly deactivated dif...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of CAS 898751-17-2 (3',4'-Difluoro-2-morpholinomethyl benzophenone)[1]. As a specialized pharmaceutical building block featuring a highly deactivated difluorophenyl ring and a morpholine-substituted benzylic position, its synthesis presents unique chemoselectivity and regioselectivity challenges.

Curated by Senior Application Scientists, this guide provides drug development professionals with mechanistic insights and field-proven, self-validating protocols. We focus on the industry-standard three-step route: Friedel-Crafts Acylation, Wohl-Ziegler Benzylic Bromination, and Nucleophilic Substitution.

Synthetic Workflow & Impurity Divergence

SynthesisWorkflow SM1 1,2-Difluorobenzene + o-Toluoyl Chloride Step1 Step 1: Friedel-Crafts Acylation (AlCl3, CH2Cl2) SM1->Step1 Int1 3',4'-Difluoro-2-methylbenzophenone Step1->Int1 Major Pathway Imp1 Impurity: 2,3-Difluoro Isomer Step1->Imp1 Minor Regioisomer Step2 Step 2: Wohl-Ziegler Bromination (NBS, AIBN/hv) Int1->Step2 Int2 2-Bromomethyl-3',4'-difluorobenzophenone Step2->Int2 Major Pathway Imp2 Impurity: gem-Dibromide Step2->Imp2 Over-bromination Step3 Step 3: Nucleophilic Substitution (Morpholine, Base) Int2->Step3 API CAS 898751-17-2 (Target Product) Step3->API Major Pathway Imp3 Impurity: Quaternary Ammonium Dimer Step3->Imp3 Over-alkylation

Figure 1: Synthetic workflow for CAS 898751-17-2 highlighting critical impurity divergence points.

Quantitative Impurity Profiling

To successfully scale this molecule, analytical controls must be established for four critical impurities.

ImpurityOrigin StepMechanismTypical Scale-Up LimitControl Strategy
2,3-Difluoro Isomer 1 (Friedel-Crafts)Regioisomeric acylation< 1.0%Strict temperature control (0–5 °C); optimized AlCl₃ stoichiometry.
gem-Dibromide 2 (Bromination)Over-bromination by excess Br₂< 0.5%Continuous NBS slurry addition; photochemical flow reactor.
Quaternary Dimer 3 (Substitution)Over-alkylation of tertiary amine< 0.1%Inverse addition (bromide to amine); >3.0 eq morpholine excess.
Benzyl Alcohol 3 (Substitution)Hydrolysis of benzyl bromide< 0.5%Anhydrous conditions; minimize aqueous workup exposure time.

Troubleshooting Guides & FAQs

Q1: During the Friedel-Crafts acylation of 1,2-difluorobenzene with o-toluoyl chloride, we are observing ~5-8% of an isomeric impurity. How can we improve regioselectivity? A1: The impurity is the 2,3-difluoro isomer. In 1,2-difluorobenzene, the two highly electronegative fluorine atoms strongly deactivate the ring via inductive (-I) effects ()[2]. The 4-position is the most activated site (para to one fluorine, meta to the other), leading to the desired 3',4'-difluoro-2-methylbenzophenone[2]. However, the 3-position can competitively react if the thermodynamics are pushed too hard. Causality & Solution: High temperatures or a large excess of the Lewis acid (AlCl₃) can lead to isomerization or loss of regiocontrol[2]. To suppress the 2,3-difluoro isomer, strictly maintain the reaction temperature between 0–5 °C during the addition phase and do not exceed room temperature during the aging phase. Ensure your AlCl₃ is strictly anhydrous; moisture deactivates the catalyst, which often tempts operators to use higher temperatures that degrade selectivity.

Q2: Our Wohl-Ziegler bromination step using NBS and AIBN is generating unacceptable levels (>3%) of the gem-dibromide impurity. How do we control over-bromination on a multi-kilogram scale? A2: Over-bromination at the benzylic position is a classic scale-up issue driven by the accumulation of molecular bromine (Br₂). The Wohl-Ziegler reaction mechanism relies on NBS providing a low, steady-state concentration of Br₂ ()[3]. If all the NBS is added at once (batch mode), the Br₂ concentration spikes, and the highly reactive mono-brominated product undergoes a second radical substitution to form the gem-dibromide[3]. Causality & Solution: The rate of impurity formation is directly proportional to the solution-phase concentration of Br₂ ()[4]. To mitigate this, transition from a batch addition to a continuous slurry addition of NBS over 4–6 hours[4]. This starves the reaction of excess Br₂, ensuring that the active brominating agent is consumed by the starting material faster than it can react with the mono-bromide[4]. Alternatively, implementing a continuous-flow photochemical reactor can reduce the dibromide impurity to <0.5% by providing precise residence time control ()[5].

Q3: In the final amination step with morpholine, we are detecting a high-molecular-weight impurity by LC-MS. What is it, and how do we eliminate it? A3: The high-molecular-weight species is a quaternary ammonium dimer. Morpholine is a secondary amine; upon reacting with your benzylic bromide intermediate, it forms the target tertiary amine (CAS 898751-17-2). Because the newly formed tertiary amine is still nucleophilic, it can react with another equivalent of the unreacted benzylic bromide to form a quaternary ammonium salt ()[6]. Causality & Solution: This over-alkylation is a function of local stoichiometry. If you add morpholine to the benzylic bromide, the bromide is always in excess relative to the newly formed product, promoting dimerization. Protocol change: Utilize an inverse addition strategy. Add the benzylic bromide dropwise to a solution containing a large excess (3.0–5.0 equivalents) of morpholine. This ensures that the secondary amine is always the statistically favored nucleophile[6].

Step-by-Step Experimental Protocols

Protocol 1: Controlled Benzylic Bromination (Minimizing gem-Dibromide)

This protocol utilizes kinetic starvation to prevent over-bromination during scale-up.

  • Preparation: Charge a glass-lined reactor with 3',4'-difluoro-2-methylbenzophenone (1.0 eq), AIBN (0.05 eq), and anhydrous acetonitrile (10 volumes).

  • Initiation: Heat the mixture to 75 °C under a strict nitrogen atmosphere to initiate radical formation.

  • Reagent Staging: Prepare a slurry of N-Bromosuccinimide (NBS, 1.05 eq) in acetonitrile (5 volumes).

  • Continuous Addition (Critical Step): Pump the NBS slurry into the reactor continuously over 5 hours.

    • Self-Validating Check: The reaction mixture should maintain a pale yellow color. A deep red/orange color indicates Br₂ accumulation and impending over-bromination. If the solution turns red, pause the addition until the color fades.

  • Quench: Stir for an additional 1 hour post-addition, cool to 5 °C, and quench with aqueous sodium thiosulfate to neutralize residual oxidants.

Protocol 2: Inverse-Addition Amination (Minimizing Quaternary Dimer)

This protocol leverages local stoichiometry to prevent the formation of quaternary ammonium salts.

  • Amine Staging: In the main reactor, dissolve morpholine (4.0 eq) and potassium carbonate (1.5 eq) in anhydrous THF (8 volumes). Cool the mixture to 10 °C.

  • Substrate Preparation: In a separate addition vessel, dissolve the 2-bromomethyl-3',4'-difluorobenzophenone intermediate (1.0 eq) in THF (3 volumes).

  • Inverse Addition (Critical Step): Add the bromide solution dropwise to the morpholine solution over 2 hours, maintaining the internal temperature below 15 °C.

    • Self-Validating Check: The formation of a fine white precipitate (KBr) indicates immediate reaction progress. The inverse addition ensures the local concentration of bromide remains near zero, protecting the newly formed tertiary amine from over-alkylation.

  • Isolation: Upon completion (verified by HPLC), filter the inorganic salts and concentrate the filtrate. Wash the organic layer with water to remove excess morpholine before final crystallization.

References

  • Scientific Update. Now You See Me, Now You Don't - a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Available at:[Link]

  • Organic Process Research & Development (ACS). Kinetic Investigations to Enable Development of a Robust Radical Benzylic Bromination. Available at:[Link]

  • The Journal of Organic Chemistry (ACS). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. Available at:[Link]

  • The Journal of Organic Chemistry (ACS). Liquid Ammonia as a Dipolar Aprotic Solvent for Aliphatic Nucleophilic Substitution Reactions. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Addressing Matrix Effects in MS Analysis of Benzophenones

Welcome to the technical support center for the mass spectrometry (MS) analysis of benzophenones. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the mass spectrometry (MS) analysis of benzophenones. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenge of matrix effects. Here, we provide in-depth, experience-based answers to frequently encountered issues, detailed protocols, and a foundational understanding of why these effects occur and how to mitigate them effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My benzophenone signal is significantly lower in my sample matrix (e.g., plasma, soil, food extract) compared to the pure solvent standard. What is causing this, and how can I fix it?

A: This phenomenon is a classic example of ion suppression , a primary manifestation of matrix effects.[1][2][3] The "matrix" refers to all components in your sample other than the benzophenone analyte you are trying to measure.[1][4] These co-eluting compounds from the sample matrix can interfere with the ionization of your target analyte in the MS source, leading to a decreased signal.[5][6]

Causality: In electrospray ionization (ESI), which is commonly used for benzophenone analysis, a finite amount of charge is available on the surface of the droplets.[1] When matrix components with a high concentration, basicity, or polarity co-elute with your benzophenone, they compete for this charge, reducing the ionization efficiency of your analyte.[2][5] Other proposed mechanisms include changes in droplet surface tension and co-precipitation of the analyte with non-volatile matrix components, both of which hinder the formation of gas-phase ions.[2][5][7]

Troubleshooting Steps:

  • Confirm Matrix Effect: First, you need to quantify the extent of the suppression. This can be done using a post-extraction spike experiment.

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the MS system.[1][8][9]

  • Optimize Chromatography: Enhance the separation between your benzophenone analytes and the matrix components.

  • Employ a Compensation Strategy: If suppression cannot be eliminated, you must compensate for the signal loss.

Q2: How do I perform a post-extraction spike experiment to quantify matrix effects?

A: A post-extraction spike experiment is a crucial diagnostic tool. It allows you to isolate the effect of the matrix on the MS signal from losses that may occur during the sample extraction process.[10][11]

Protocol: Post-Extraction Spike for Matrix Effect Assessment
  • Prepare a Blank Matrix Extract: Process a sample of your matrix (e.g., plasma, soil extract) that is known to be free of benzophenones, using your established sample preparation method.

  • Prepare a Pure Solvent Standard: Prepare a standard solution of your benzophenone analyte in a pure solvent (e.g., methanol, acetonitrile) at a known concentration.

  • Spike the Blank Extract: Take an aliquot of the blank matrix extract and spike it with the benzophenone standard to the same final concentration as your pure solvent standard.

  • Analyze Both Samples: Inject both the spiked matrix extract and the pure solvent standard into your LC-MS/MS system.

  • Calculate the Matrix Effect (%ME):

    %ME = (Peak Area in Spiked Extract / Peak Area in Pure Solvent) x 100%

    • %ME < 100% indicates ion suppression.

    • %ME > 100% indicates ion enhancement.

    • %ME = 100% indicates no significant matrix effect.

Data Interpretation:

%ME RangeInterpretationRecommended Action
80-120%Acceptable/Minor EffectProceed with existing method, but consider using matrix-matched calibrants.
50-80% or 120-150%Moderate EffectOptimize sample preparation and/or chromatography. Use of an internal standard is highly recommended.
<50% or >150%Severe EffectExtensive method redevelopment is required. Focus on more selective sample preparation techniques.
Q3: What are the most effective sample preparation techniques for reducing matrix effects in benzophenone analysis?

A: The choice of sample preparation technique is critical and depends on the complexity of your matrix.[12] The goal is to selectively isolate the benzophenones while removing as many interfering matrix components as possible.[12]

  • Solid-Phase Extraction (SPE): This is one of the most powerful techniques for cleaning up complex samples.[1][12][13] By choosing a sorbent that has a high affinity for benzophenones and a low affinity for the matrix interferences, you can achieve excellent sample cleanup. For complex matrices like soil or sludge, a cleanup step following extraction is often necessary.[14]

  • Liquid-Liquid Extraction (LLE): LLE is a classic and effective technique for separating compounds based on their differential solubility in two immiscible liquids.[12][13] By carefully selecting the extraction solvent and adjusting the pH of the sample, you can selectively extract benzophenones while leaving many polar interferences behind in the aqueous phase.[8]

  • Dispersive Solid-Phase Extraction (dSPE): Often used as a cleanup step in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, dSPE involves adding a sorbent to the sample extract to remove interfering substances.[12] For fatty matrices, sorbents like EMR-Lipid can be particularly effective.[15]

Workflow: Selecting a Sample Preparation Method

Caption: Decision tree for selecting an appropriate sample preparation method based on matrix complexity.

Q4: My sample cleanup is optimized, but I still see some matrix effects. What compensation strategies can I use for accurate quantification?

A: When matrix effects cannot be completely eliminated, compensation strategies are essential for accurate and reliable quantification.

  • Stable Isotope-Labeled Internal Standards (SIL-IS): This is the gold standard for compensating for matrix effects.[16] A SIL-IS is a version of your analyte where some atoms (e.g., Hydrogen, Carbon) have been replaced with their heavy isotopes (e.g., Deuterium, ¹³C). The SIL-IS is chemically identical to the analyte and will co-elute and experience the same degree of ion suppression or enhancement.[1][16] Because the mass spectrometer can distinguish between the analyte and the SIL-IS, the ratio of their peak areas remains constant even if the absolute signal intensity fluctuates.[17] This provides highly accurate quantification.[16][18][19]

  • Matrix-Matched Calibration: This approach involves preparing your calibration standards in a blank matrix extract that is identical to your samples.[1][20] By doing this, the calibrants and the samples experience the same matrix effects, and the suppression or enhancement is factored into the calibration curve.[1] This method is effective but requires a consistent source of blank matrix.[15]

Decision Logic: Choosing a Compensation Strategy

G start Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Available and Affordable? use_sil Use SIL-IS for each analyte. This is the most robust approach. start->use_sil Yes no_sil Is a consistent source of blank matrix available? start->no_sil No end_point Proceed with Method Validation use_sil->end_point use_matrix_matched Use Matrix-Matched Calibration. Prepare all calibrants and QCs in the blank matrix. no_sil->use_matrix_matched Yes no_blank Use a Surrogate Analyte IS (structurally similar compound) OR Standard Addition. no_sil->no_blank No use_matrix_matched->end_point no_blank->end_point

Caption: Flowchart for selecting the best quantification strategy to compensate for matrix effects.

Q5: Can changing my MS ionization source or settings help?

A: Yes, in some cases, adjusting your MS parameters can mitigate matrix effects.

  • Switching Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than ESI because it's a gas-phase ionization technique.[7] If your benzophenone analytes are amenable to APCI, this could be a viable option.

  • Changing Polarity: Switching from positive to negative ionization mode (or vice-versa) can sometimes help.[7] The interfering matrix components may ionize preferentially in one polarity, so switching to the other can reduce the competition for ionization.[7]

  • Reducing Flow Rate: Lowering the LC flow rate (e.g., using nano-ESI) can create smaller, more highly charged droplets that are more tolerant to non-volatile salts and other matrix components, thereby reducing ion suppression.[2]

References

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.
  • Matrix Effects: Causes and Solutions in Analysis. Phenomenex.
  • The Role of Internal Standards In Mass Spectrometry. SCION Instruments.
  • Ion suppression (mass spectrometry). Wikipedia.
  • A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed.
  • Ion Suppression and ESI. Mass Spectrometry Facility - University of Waterloo.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Techniques.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC.
  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
  • Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. MDPI.
  • Validation of an analysis method for benzophenones in a soil sample through pressurized liquid extraction and liquid chromatograph coupled to tandem mass spectrometry. SciELO - Universidad Nacional de Asunción.
  • Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. RPubs.
  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc..
  • Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. YouTube.
  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing).
  • Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. PMC.
  • Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. PeerJ.
  • Sample Preparation for Benzophenone Detection. Encyclopedia MDPI.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC.
  • A Comparative Guide to the Validation of Analytical Methods for 2,4'-Dichlorobenzophenone. Benchchem.
  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods (RSC Publishing).
  • matrix-matched standard calibration: Topics by Science.gov. Science.gov.
  • Development and validation of a high-performance liquid chromatographic method for the determination of benzophenone-3 in rats. PubMed.
  • Development and validation of qualitative and semi- quantitative methods for the analysis of phthalates and benzophenone in e-liquids.. sciensano.be.
  • Preventing False Negatives with High-resolution Mass Spectrometry: The Benzophenone Case. Request PDF - ResearchGate.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
  • Sample Prep Tech Tip: What is the Matrix Effect. Phenomenex.
  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC.
  • Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry. Analytical Chemistry - ACS Publications.
  • Matrix-Matched Pesticide Standard Curve Preparation - Protocol. OneLab.
  • A Study of Matrix Effects on Multiply Charged Compounds. Spectroscopy Online.

Sources

Optimization

Technical Support Center: Mastering Regioselectivity in Electrophilic Aromatic Substitution

Welcome to the Technical Support Center for Electrophilic Aromatic Substitution (EAS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Electrophilic Aromatic Substitution (EAS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to help you achieve optimal regioselectivity in your experiments. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights rooted in both fundamental principles and field-proven experience.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered when aiming for regioselective outcomes in electrophilic aromatic substitution reactions.

Q1: What fundamentally determines the regioselectivity in an EAS reaction?

A1: The regioselectivity of an EAS reaction is primarily dictated by the nature of the substituent already present on the aromatic ring.[1][2] This substituent can be classified as either an activating or a deactivating group, which in turn influences where the incoming electrophile will attack the ring.[1][3]

Q2: How can I predict if a substituent will direct an incoming electrophile to the ortho, para, or meta position?

A2: The directing effect of a substituent is a consequence of its electronic properties, specifically its ability to donate or withdraw electron density through resonance and inductive effects.[3][4]

  • Ortho, Para-Directors: These groups donate electron density to the aromatic ring, stabilizing the carbocation intermediate (arenium ion) formed during the attack at the ortho and para positions.[3][5] This category includes activators like -OH, -NH₂, -OR, and alkyl groups, as well as weakly deactivating halogens.[2][5]

  • Meta-Directors: These groups withdraw electron density from the aromatic ring, destabilizing the arenium ion. The meta position is the least destabilized, making it the preferred site of attack.[3][5] This category includes deactivating groups like -NO₂, -CN, -SO₃H, and carbonyl-containing groups.[5]

Q3: I am consistently obtaining a mixture of ortho and para isomers. How can I improve the selectivity for the para product?

A3: Achieving high para selectivity is a common objective. Several strategies can be employed to favor the formation of the para isomer:

  • Steric Hindrance: The size of both the directing group on the substrate and the incoming electrophile can significantly influence the ortho/para ratio.[6][7][8] Bulky directing groups or large electrophiles will sterically hinder the approach to the ortho position, thus favoring substitution at the less hindered para position.[9][10]

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable para isomer.[9][10]

  • Catalyst Choice: The choice of catalyst can play a crucial role. Shape-selective catalysts, such as zeolites, can be used to sterically direct the reaction to the para position due to their defined pore structures.[11][12][13][14]

  • Solvent Effects: The polarity of the solvent can influence the transition state energies and, consequently, the regioselectivity. It is often beneficial to screen different solvents to optimize the desired isomer ratio.[9][10]

Q4: My Friedel-Crafts alkylation reaction is yielding multiple products due to polysubstitution and carbocation rearrangements. How can I circumvent these issues?

A4: Friedel-Crafts alkylation is notoriously prone to these side reactions because the introduced alkyl group is an activating group, making the product more reactive than the starting material.[9] Additionally, the carbocation intermediate can rearrange to a more stable form.[15][16] To mitigate these problems:

  • Utilize Friedel-Crafts Acylation: A more reliable alternative is Friedel-Crafts acylation. This reaction introduces an acyl group, which is a deactivating group, thus preventing further substitution on the aromatic ring.[9] The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.

  • Control Reaction Conditions: Employing a less reactive alkylating agent, a milder Lewis acid catalyst, and lower reaction temperatures can help minimize polysubstitution and rearrangements.[9]

  • Use a Large Excess of the Aromatic Substrate: This statistical approach can favor mono-alkylation by increasing the probability of the electrophile reacting with the starting material rather than the more reactive alkylated product.[9]

Troubleshooting Guides

This section provides detailed troubleshooting for specific challenges you might face during your experiments, along with actionable solutions and protocols.

Issue 1: Poor Regioselectivity in the Halogenation of an Activated Ring

Problem: You are attempting to halogenate an activated aromatic compound (e.g., anisole) and are obtaining an inseparable mixture of ortho and para isomers, with the para isomer being the desired product.

Troubleshooting & Optimization:

  • Leverage Steric Hindrance:

    • Increase the steric bulk of the directing group: If synthetically feasible, modifying the substrate to include a bulkier directing group can disfavor ortho substitution.[8]

    • Utilize a bulkier halogenating agent: Instead of using elemental halogens (e.g., Br₂), consider using a larger halogenating agent complex. For example, N-bromosuccinimide (NBS) in the presence of a suitable catalyst can sometimes offer improved selectivity.

  • Employ a Shape-Selective Catalyst: Zeolites are microporous aluminosilicate minerals that can act as shape-selective catalysts.[14] Their well-defined pore network can sterically favor the formation of the less bulky para isomer.[12][13]

    Experimental Protocol: Para-Selective Bromination using a Zeolite Catalyst

    • Catalyst Activation: Activate the zeolite catalyst (e.g., H-BEA) by heating it under a vacuum to remove any adsorbed water.

    • Reaction Setup: In a round-bottom flask, suspend the activated zeolite in a suitable solvent (e.g., dichloromethane).

    • Substrate Addition: Add the aromatic substrate to the suspension and stir.

    • Brominating Agent Addition: Slowly add the brominating agent (e.g., a solution of bromine in dichloromethane) to the reaction mixture at a controlled temperature (e.g., 0 °C).

    • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Workup: Upon completion, filter off the zeolite catalyst. Wash the filtrate with a reducing agent (e.g., sodium thiosulfate solution) to quench any remaining bromine, followed by water and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography or recrystallization to isolate the desired para-bromoanisole.

Issue 2: Achieving Exclusive Ortho Substitution

Problem: You need to introduce a substituent exclusively at the ortho position, but the reaction yields a mixture of ortho and para products, with the para isomer often being the major product.[17]

Troubleshooting & Optimization: The Blocking Group Strategy

A powerful technique to achieve exclusive ortho substitution is the use of a "blocking group."[17][18] This strategy involves temporarily installing a group at the para position, thereby forcing the subsequent electrophilic substitution to occur at the ortho position. The blocking group is then removed in a final step.[19][20][21]

Diagram: Workflow for Ortho-Substitution using a Blocking Group

G A Start with Activated Aromatic Ring B Install Blocking Group at Para Position A->B e.g., Sulfonation C Perform Electrophilic Aromatic Substitution B->C e.g., Bromination D Ortho-Substituted Product (with Blocking Group) C->D E Remove Blocking Group D->E e.g., Desulfonation F Final Ortho-Substituted Product E->F

Caption: Workflow for achieving ortho-substitution using a reversible blocking group.

Experimental Protocol: Ortho-Bromination of Anisole using a Sulfonyl Blocking Group [17]

  • Installation of the Sulfonyl Blocking Group (Sulfonation):

    • Carefully add fuming sulfuric acid to anisole at a low temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature and stir until the sulfonation is complete (monitor by TLC or NMR).

    • The major product will be 4-methoxybenzenesulfonic acid, where the sulfonyl group occupies the para position.

  • Electrophilic Aromatic Substitution (Bromination):

    • To the sulfonic acid derivative, add a brominating agent (e.g., bromine in acetic acid).

    • The bulky sulfonyl group at the para position will direct the incoming bromine to the ortho position.

  • Removal of the Sulfonyl Blocking Group (Desulfonation):

    • After the bromination is complete, dilute the reaction mixture with water and heat it to reflux.

    • The sulfonic acid group will be removed, yielding the desired ortho-bromoanisole.

Data at a Glance: Directing Group Effects

The following table summarizes the directing effects of common substituents in electrophilic aromatic substitution.

Substituent Name Type Directing Effect
-NH₂, -NHR, -NR₂AminoStrongly Activatingortho, para
-OH, -O⁻Hydroxyl, PhenoxideStrongly Activatingortho, para
-ORAlkoxyStrongly Activatingortho, para
-NHCORAmidoModerately Activatingortho, para
-OCORAcyloxyModerately Activatingortho, para
-RAlkylWeakly Activatingortho, para
-PhPhenylWeakly Activatingortho, para
-F, -Cl, -Br, -IHaloWeakly Deactivatingortho, para
-CHO, -CORAldehyde, KetoneModerately Deactivatingmeta
-COOREsterModerately Deactivatingmeta
-COOHCarboxylic AcidModerately Deactivatingmeta
-CNCyanoStrongly Deactivatingmeta
-SO₃HSulfonic AcidStrongly Deactivatingmeta
-NO₂NitroStrongly Deactivatingmeta
-NR₃⁺Quaternary AmmoniumStrongly Deactivatingmeta

Visualizing the Mechanism: The Role of Directing Groups

The regioselectivity of EAS is a direct consequence of the stability of the intermediate arenium ion (also known as a Wheland intermediate or σ-complex).[22] The diagrams below illustrate why activating groups are ortho, para-directing and deactivating groups are meta-directing.

Diagram: Arenium Ion Stability for an Activating Group

G cluster_0 Ortho Attack cluster_1 Meta Attack cluster_2 Para Attack ortho_attack Resonance structures show positive charge delocalized onto the activating group, providing extra stability. meta_attack Positive charge is not delocalized onto the activating group. para_attack Resonance structures show positive charge delocalized onto the activating group, providing extra stability.

Caption: Stability of the arenium ion for an activating group.

Diagram: Arenium Ion Stability for a Deactivating Group

G cluster_0 Ortho Attack cluster_1 Meta Attack cluster_2 Para Attack ortho_attack One resonance structure places the positive charge adjacent to the electron-withdrawing group, which is highly destabilizing. meta_attack The positive charge is never placed adjacent to the electron-withdrawing group, making this the least unstable pathway. para_attack One resonance structure places the positive charge adjacent to the electron-withdrawing group, which is highly destabilizing.

Caption: Stability of the arenium ion for a deactivating group.

By understanding and applying these principles and techniques, you can gain greater control over the regiochemical outcome of your electrophilic aromatic substitution reactions, leading to more efficient and successful syntheses.

References

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available from: [Link]

  • University of Calgary. Directing Groups in SE Ar. Available from: [Link]

  • PubMed. Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. Available from: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]

  • JYX: JYU. Blocking groups in the synthesis of aromatic compounds. Available from: [Link]

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available from: [Link]

  • Ingenta Connect. Regioselective Control of Electrophilic Aromatic Substitution Reactions. Available from: [Link]

  • Wiley Online Library. The Role of Protective Groups in Organic Synthesis. Available from: [Link]

  • Academia.edu. Electrophilic Aromatic Substitution (EAS)SEAr. Available from: [Link]_

  • Wiley Online Library. THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Available from: [Link]

  • PMC. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Available from: [Link]

  • ResearchGate. Regioselective Control of Electrophilic Aromatic Substitution Reactions | Request PDF. Available from: [Link]

  • Ingenta Connect. Regioselective Control of Electrophilic Aromatic Substitution Reactions. Available from: [Link]

  • -ORCA. Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. Available from: [Link]

  • Chemistry LibreTexts. 16.6: An Explanation of Substituent Effects. Available from: [Link]

  • BYJU'S. Electrophilic Aromatic Substitution Reaction. Available from: [Link]

  • YouTube. 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Available from: [Link]

  • Master Organic Chemistry. Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Available from: [Link]

  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available from: [Link]

  • PMC. RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions. Available from: [Link]

  • ACS Publications. Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems | The Journal of Organic Chemistry. Available from: [Link]

  • Chemical Science (RSC Publishing). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Available from: [Link]

  • Dalal Institute. The Ortho/Para Ratio. Available from: [Link]

  • ResearchGate. (PDF) Friedel-Crafts acylation of aromatic compounds. Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • Chemistry Steps. Friedel-Crafts Alkylation with Practice Problems. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Base and Solvent for Acylation Reactions

Welcome to the technical support center dedicated to one of the most fundamental transformations in organic synthesis: the acylation reaction. The success of an acylation, whether for protecting a functional group or for...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to one of the most fundamental transformations in organic synthesis: the acylation reaction. The success of an acylation, whether for protecting a functional group or for building a key amide bond, is critically dependent on the careful selection of the base and solvent. This guide is structured to provide direct, actionable answers to common challenges and questions encountered in the lab.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts to build a strong understanding of the roles of base and solvent in acylation reactions.

Q1: What are the primary roles of a base in an acylation reaction?

A base in an acylation reaction serves two main purposes:

  • Acid Scavenger : Most acylation reactions, particularly those using acyl chlorides or anhydrides, produce an acidic byproduct (e.g., HCl or a carboxylic acid). A base is required to neutralize this acid, preventing the protonation of the amine nucleophile and driving the reaction to completion.[1][2][3]

  • Nucleophilicity Enhancement : In some cases, a base can deprotonate the nucleophile (e.g., an alcohol or amine), increasing its nucleophilicity and accelerating the rate of reaction.[4]

Q2: How do I choose between a tertiary amine base (like triethylamine or DIPEA) and a nucleophilic catalyst (like DMAP)?

This is a critical decision that hinges on the reactivity of your substrates.

  • Tertiary Amine Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) : These are primarily used as stoichiometric acid scavengers.[5] DIPEA, also known as Hünig's Base, is sterically hindered and non-nucleophilic, making it ideal when you want to avoid side reactions where the base itself acts as a nucleophile.[6]

  • 4-(Dimethylamino)pyridine (DMAP) : DMAP is a highly efficient nucleophilic catalyst, used in small, sub-stoichiometric amounts (e.g., 0.1 eq).[7] It functions by reacting with the acylating agent (like an anhydride) to form a highly reactive N-acylpyridinium salt.[7][8] This intermediate is a much more potent acylating agent than the starting anhydride, dramatically accelerating the reaction.[5][7] DMAP is almost always used in conjunction with a stoichiometric amine base like TEA, which serves as the ultimate acid scavenger.[5][8]

Q3: What is the difference between a nucleophilic and a non-nucleophilic base?

The key difference lies in their steric bulk and intended function.

  • Nucleophilic Bases , like pyridine or DMAP, are sterically unhindered enough to attack the carbonyl carbon of the acylating agent directly.[4][7]

  • Non-nucleophilic Bases , such as DIPEA or 2,6-di-tert-butylpyridine, are sterically bulky.[6] This bulk prevents them from attacking electrophilic centers but still allows the nitrogen's lone pair to abstract a proton.[6] They are chosen when you exclusively need a proton shuttle or acid scavenger without competitive nucleophilic attack.[6][9]

Q4: How does solvent polarity affect my acylation reaction?

Solvent choice is crucial for ensuring your reactants are soluble and for influencing reaction rates.[10][11]

  • Solubility : The primary requirement is that the solvent must dissolve the reactants to allow for efficient mixing and reaction.[10][11]

  • Reaction Rate : Aprotic solvents are generally preferred for acylations.[12] Polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are excellent choices as they can dissolve a wide range of substrates without interfering with the reaction.[12]

  • Regioselectivity : In certain cases, solvent polarity can even influence the regioselectivity of the reaction. For instance, in the Friedel-Crafts acylation of naphthalene, non-polar solvents favor the kinetic product, while polar solvents can lead to the more stable thermodynamic product.[13]

Troubleshooting Guide

This section tackles specific problems you might encounter during your experiments, offering probable causes and actionable solutions.

Problem 1: Low or No Product Formation

Q: My acylation isn't working, and I'm mostly recovering my starting amine/alcohol. What's going wrong?

A: This is a common issue that can usually be traced back to one of a few key factors.

Possible Causes & Solutions:

  • Incorrect Base Strength : The base may not be strong enough to neutralize the acid produced, leading to the protonation of your nucleophile and shutting down the reaction.

    • Solution : Ensure the pKa of the base's conjugate acid is higher than that of the protonated nucleophile. For acylating a typical amine, a base like triethylamine (pKa of conjugate acid ~10.7) is usually sufficient.

  • Poor Nucleophilicity of Substrate : If your amine or alcohol is sterically hindered or has electron-withdrawing groups, its nucleophilicity will be reduced.[12]

    • Solution : This is a perfect scenario to introduce a catalytic amount of DMAP (0.05-0.2 eq) alongside your stoichiometric base (e.g., TEA).[7] The DMAP will form a highly activated acylating agent, overcoming the low reactivity of the substrate.[7]

  • Inadequate Reactivity of Acylating Agent : Acyl chlorides are generally more reactive than anhydrides.[12] If you are using an anhydride with a poorly nucleophilic substrate, the reaction may be too slow.

    • Solution : Switch to the corresponding acyl chloride. If you must use a carboxylic acid, it will need to be activated first with a coupling reagent (e.g., DCC, EDC, HBTU).

  • Presence of Moisture : Acylating agents, especially acyl chlorides, are highly sensitive to moisture and can be hydrolyzed, rendering them inactive.[12][14]

    • Solution : Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[12][14]

Problem 2: Side Reactions & Impurities

Q: I'm forming my product, but the reaction is messy with significant side products. How can I improve selectivity?

A: Side reactions often arise from the wrong choice of base or reaction conditions, leading to issues like di-acylation, O- vs. N-acylation, or racemization.

Possible Causes & Solutions:

  • Di-acylation : For substrates with multiple reactive sites (like primary amines or ureas), adding the acylating agent too quickly or in excess can lead to multiple acylations.[12]

    • Solution : Use a stoichiometric amount or only a slight excess (1.05-1.1 eq) of the acylating agent. Add the acylating agent slowly and dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate.[12]

  • O- vs. N-Acylation : When a molecule contains both an alcohol and an amine, N-acylation is generally favored. However, if conditions are not optimized, competitive O-acylation can occur. Sometimes, an initial O-acylation product can rearrange to the more stable N-acyl product, but this is not guaranteed.[15]

    • Solution : The choice of base and solvent is critical. A non-nucleophilic, hindered base like DIPEA can help favor N-acylation. Running the reaction at lower temperatures often increases selectivity.

  • Racemization in Chiral Substrates : When acylating amino acids or chiral amines, the acidity of the alpha-proton is increased in the activated intermediate, making it susceptible to deprotonation by the base, which leads to racemization.[16][17] This is a significant issue in peptide synthesis.[16][18]

    • Solution :

      • Base Choice : Use a weaker, non-nucleophilic base. For peptide couplings, N-methylmorpholine (NMM) or collidine are often preferred over the stronger DIPEA.[19]

      • Additives : In peptide coupling, additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure are used.[19][20] They act as acyl-group transfer agents, forming active esters that are less prone to racemization than other activated intermediates.[19]

      • Temperature : Keep the reaction temperature low (e.g., 0 °C or below).

Problem 3: Difficult Workup and Purification

Q: My reaction worked, but now I can't get rid of the base and its salts during purification. What are my options?

A: Removing residual amine bases and their salts is a classic purification challenge.

Possible Causes & Solutions:

  • Water-Soluble Amine Salts : Tertiary amine bases like TEA and pyridine form ammonium salts that can be removed with an aqueous workup.

    • Solution : Perform an acidic wash. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or DCM) and wash with a dilute aqueous acid like 1 M HCl or 5% citric acid.[21][22] The base will be protonated and extracted into the aqueous layer.[21] Caution: This method should only be used if your desired product is stable to acid.

  • Acid-Sensitive Products : If your product cannot tolerate an acidic wash, you have other options.

    • Solution 1 (Copper Sulfate Wash) : For bases like pyridine, wash the organic layer with a 10% aqueous copper(II) sulfate solution.[21] The amine will complex with the copper and be extracted into the aqueous layer, which often turns a deep blue or purple color.[21]

    • Solution 2 (Scavenger Resins) : Use a polymer-supported scavenger resin.[23][24] For example, a resin functionalized with sulfonic acid (a solid-supported acid) can be added to the reaction mixture upon completion.[25] The resin-bound acid will quench the excess amine base. The resin is then simply filtered off, greatly simplifying the workup.[24][26]

Visual Workflow Guides

Base Selection Logic

This diagram outlines a decision-making process for selecting the appropriate base for your acylation reaction.

BaseSelection Start Start: Define Acylation Goal Substrate_Reactivity How reactive is my nucleophile (amine/alcohol)? Start->Substrate_Reactivity High_Reactivity High Reactivity (e.g., primary amine) Substrate_Reactivity->High_Reactivity High Low_Reactivity Low Reactivity (e.g., hindered alcohol) Substrate_Reactivity->Low_Reactivity Low Acid_Scavenger_Only Is the primary goal acid scavenging? Use_TEA_DIPEA Use Stoichiometric Base: TEA or DIPEA Acid_Scavenger_Only->Use_TEA_DIPEA Yes Chiral_Substrate Is the substrate chiral and prone to racemization? Acid_Scavenger_Only->Chiral_Substrate No High_Reactivity->Acid_Scavenger_Only Use_DMAP_Catalyst Use Stoichiometric Base (TEA) + Catalytic DMAP (0.1 eq) Low_Reactivity->Use_DMAP_Catalyst Use_TEA_DIPEA->Chiral_Substrate Use_DMAP_Catalyst->Chiral_Substrate Non_Chiral Proceed with Standard Base Chiral_Substrate->Non_Chiral No Use_Weaker_Base Use Weaker Base (NMM) + Additive (HOBt) @ Low Temperature Chiral_Substrate->Use_Weaker_Base Yes

Caption: Decision tree for selecting a base in acylation.

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and solving a failed acylation reaction.

TroubleshootingWorkflow Start Reaction Failed: Low/No Product Check_Conditions Check Anhydrous Conditions & Reagent Purity Start->Check_Conditions Conditions_OK Conditions are OK Check_Conditions->Conditions_OK Yes Fix_Conditions Dry Glassware/Solvents, Use Fresh Reagents Check_Conditions->Fix_Conditions No Assess_Reactivity Assess Substrate/ Acylating Agent Reactivity Conditions_OK->Assess_Reactivity Fix_Conditions->Start Reactivity_High Both are reactive Assess_Reactivity->Reactivity_High High Reactivity_Low Substrate or Agent is unreactive Assess_Reactivity->Reactivity_Low Low Check_Base Check Base Choice: Is it strong enough? Reactivity_High->Check_Base Increase_Reactivity Use More Reactive Agent (e.g., Acyl Chloride) OR Add Catalytic DMAP Reactivity_Low->Increase_Reactivity Base_OK Base is appropriate Check_Base->Base_OK Yes Base_Weak Base is too weak Check_Base->Base_Weak No Success Re-run Optimized Reaction Increase_Reactivity->Success Consider_Solvent Consider Solubility: Are all components dissolved? Base_OK->Consider_Solvent Use_Stronger_Base Switch to a Stronger Base Base_Weak->Use_Stronger_Base Solvent_OK Yes, fully dissolved Consider_Solvent->Solvent_OK Yes Solvent_Bad No, poor solubility Consider_Solvent->Solvent_Bad No Use_Stronger_Base->Success Solvent_OK->Success Change_Solvent Change to a better solvent (e.g., DCM, THF, ACN) Solvent_Bad->Change_Solvent Change_Solvent->Success

Caption: Systematic workflow for troubleshooting failed acylations.

Appendices

Appendix A: Properties of Common Bases and Solvents

For quick reference, this table summarizes key properties of reagents commonly used in acylation reactions. pKa values refer to the conjugate acid of the listed base.[27][28]

BasepKa of Conjugate AcidClassTypical Use
Pyridine5.2Nucleophilic BaseBase/Solvent, Catalyst
2,6-Lutidine6.7Hindered BaseNon-nucleophilic base
N-Methylmorpholine (NMM)7.4Tertiary AmineMild base for chiral substrates
4-DMAP9.7Nucleophilic CatalystHyper-active acylation catalyst
Triethylamine (TEA)10.7Tertiary AmineStandard acid scavenger
DIPEA (Hünig's Base)10.8Hindered Tertiary AmineNon-nucleophilic acid scavenger
DBU13.5AmidineStrong, non-nucleophilic base
SolventDielectric ConstantBoiling Point (°C)Class
Dichloromethane (DCM)9.140Polar Aprotic
Tetrahydrofuran (THF)7.666Polar Aprotic
Acetonitrile (ACN)37.582Polar Aprotic
Ethyl Acetate (EtOAc)6.077Moderately Polar Aprotic
N,N-Dimethylformamide (DMF)36.7153Polar Aprotic
Toluene2.4111Non-polar Aprotic

Data compiled from various sources.[29][30][31][32]

Appendix B: Standard Experimental Protocol

Acylation of Benzylamine with Acetic Anhydride using TEA and catalytic DMAP

This protocol provides a representative example of a standard acylation procedure.

Materials:

  • Benzylamine (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Triethylamine (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar, add benzylamine (10 mmol, 1.07 g).

  • Dissolution : Dissolve the amine in anhydrous DCM (50 mL) under an inert atmosphere of nitrogen.

  • Base Addition : Add triethylamine (12 mmol, 1.67 mL) followed by DMAP (1 mmol, 122 mg).

  • Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylating Agent Addition : Slowly add acetic anhydride (11 mmol, 1.04 mL) dropwise to the stirred solution over 5 minutes.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup :

    • Upon completion, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and finally with brine (1 x 25 mL).[33]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude N-benzylacetamide.

  • Purification : The crude product can be further purified by flash chromatography on silica gel or by recrystallization if necessary.

References

  • Organic Solvents: Boiling Points & Density | PDF. Scribd. [Link]

  • 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Chemistry Portal. [Link]

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]

  • Chemical Reactions of Amines - Acylation and Basicity. Testbook.com. [Link]

  • Reactions of Amines. Chemistry LibreTexts. [Link]

  • The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). PubMed. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pa. Eastern Illinois University. [Link]

  • Common solvent properties. Waters Help Center. [Link]

  • Pyridine acts as a base and a solvent in the acylation of amines. askIITians. [Link]

  • Video: Amines to Amides: Acylation of Amines. JoVE. [Link]

  • Chemical Properties Of Amines Acylation Basicity. BYJU'S. [Link]

  • Workup for Removing Amines. Not Voodoo. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. organicchemistrydata.org. [Link]

  • Common Organic Solvents: Table of Properties. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Michigan State University. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. [Link]

  • pKa Values of Common Bases. [Link]

  • Non-nucleophilic base. Wikipedia. [Link]

  • Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Solid-Supported Scavengers. Supra sciences. [Link]

  • Amine workup. Reddit. [Link]

  • Suitable Non Nucleophilic Base to use?. Reddit. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • common pKa for organic chemistry. University of Calgary. [Link]

  • Scavenger resin. Wikipedia. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Bordwell pKa Table. organicchemistrydata.org. [Link]

  • (PDF) COMMON ACIDS AND BASES FOR ORGANIC SYNTHESIS. ResearchGate. [Link]

  • strategies in organic synthesis. Wipf Group. [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC. [Link]

  • "How to choose reaction solvents". Reddit. [Link]

  • pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. OWL. [Link]

  • University of Southampton Scavenger and Reagent Resins Helen Marie O' Regan Master of Philosophy Department of Chemistry. [Link]

  • Non-nucleophilic Brønsted-Lowry Superbases. Chemistry LibreTexts. [Link]

  • Reaction Work-Up I. MIT OpenCourseWare. [Link]

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Reference Data & Comparative Studies

Validation

The Fluorine Advantage: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Benzophenones

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzophenone scaffold stands as a privileged structure, a versatile backbone for a multitude of biologically ac...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzophenone scaffold stands as a privileged structure, a versatile backbone for a multitude of biologically active compounds.[1] Its unique biaryl twist and inherent reactivity have made it a focal point for the development of novel therapeutics. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool to modulate and enhance its pharmacological profile. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of fluorinated benzophenones, offering insights into the causal relationships behind experimental choices and providing a framework for the rational design of next-generation therapeutics.

The Rationale for Fluorination: Enhancing the Benzophenone Core

The introduction of fluorine, the most electronegative element, into an organic molecule can profoundly alter its physicochemical and biological properties.[2] In the context of benzophenones, fluorination is not merely an arbitrary substitution but a deliberate strategy to:

  • Modulate Lipophilicity and Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes and improving its bioavailability.[2]

  • Alter Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile of the drug candidate.

  • Enhance Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby increasing the binding affinity and potency of the inhibitor.[1]

  • Influence Conformation: The stereoelectronic effects of fluorine can influence the preferred conformation of the benzophenone scaffold, potentially locking it into a bioactive conformation for optimal target engagement.[1]

Comparative Analysis of Biological Activities: Fluorinated vs. Non-Fluorinated Benzophenones

The impact of fluorination on the biological activity of benzophenones is best illustrated through direct comparison. The following sections highlight key therapeutic areas where fluorinated benzophenones have demonstrated superior performance over their non-fluorinated counterparts.

Anticancer Activity: A Tale of Enhanced Potency

Fluorinated benzophenones have shown significant promise as anticancer agents, often exhibiting superior cytotoxicity compared to their non-fluorinated analogs.

Table 1: Comparative Cytotoxicity of Fluorinated and Non-Fluorinated Benzophenones in Cancer Cell Lines

CompoundFluorinationCancer Cell LineIC50 (µM)Reference
ONC201 Non-fluorinatedPANC-16.1[2]
TBP-134 FluorinatedPANC-10.35[2]
TBP-135 FluorinatedPANC-11.8[2]
Compound 1 Non-fluorinatedHL-600.48[3][4]
A-5490.82[3][4]
SMMC-77210.26[3][4]
SW4800.99[3][4]
Fluorinated Chalcone 2a FluorinatedHepG267.51 ± 2.26[5]
Doxorubicin (Control) -HepG228.70[5]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6][7][8][9]

The data clearly demonstrates that fluorination can dramatically increase the cytotoxic potency of benzophenone-based compounds. For instance, the fluorinated ONC201 analogue, TBP-134, is significantly more potent against the PANC-1 pancreatic cancer cell line than its non-fluorinated parent compound.[2]

The anticancer activity of benzophenones, including their fluorinated derivatives, often involves the modulation of critical signaling pathways that control cell proliferation, survival, and metastasis.

  • MEK/ERK Pathway: Some halogenated benzophenone derivatives have been shown to inhibit the proliferation of pancreatic cancer cells by targeting the MEK/ERK signaling pathway.[10] These compounds can bind to an allosteric pocket in MEK, thereby inhibiting its activity and downstream signaling.[10]

MEK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Fluorinated Benzophenone Fluorinated Benzophenone Fluorinated Benzophenone->MEK Inhibition

Caption: Inhibition of the MEK/ERK signaling pathway by fluorinated benzophenones.

  • Wnt/β-catenin Pathway: Benzophenone-1 (BP-1), a common UV filter, has been shown to activate the Wnt/β-catenin signaling pathway through its interaction with the estrogen receptor α (ERα).[11] This leads to the translocation of β-catenin to the nucleus and the subsequent activation of target genes involved in cell proliferation and metastasis.[11] The strategic design of fluorinated benzophenones could potentially modulate this interaction to either inhibit or enhance this pathway for therapeutic benefit.

Kinase Inhibition: The Power of Specificity

The benzophenone scaffold has been successfully utilized to develop potent kinase inhibitors. Fluorination plays a crucial role in enhancing both the potency and selectivity of these inhibitors.

Molecular dynamics studies have shown that fluorination of the benzophenone moiety in balanol, a natural product kinase inhibitor, enhances its interaction with the key catalytic lysine residue in the active site of PKCε.[1] This is attributed to favorable electrostatic and hydrophobic interactions introduced by the fluorine atom.[1] Conversely, the same fluorination pattern leads to a decrease in interaction with the equivalent lysine in PKA, highlighting the potential for achieving isozyme selectivity through strategic fluorination.[1]

Anti-inflammatory Activity: A Dual-Pronged Attack

Benzophenone derivatives have demonstrated significant anti-inflammatory properties, and fluorination can further enhance this activity. The primary mechanisms involve the inhibition of key inflammatory enzymes.

  • Cyclooxygenase (COX) Inhibition: Benzophenones can inhibit COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis.[12][13][14][15] Molecular docking studies have shown that benzophenone derivatives can effectively bind to the active sites of these enzymes.[13][14]

  • Secretory Phospholipase A2 (sPLA2) Inhibition: Inhibition of sPLA2 by benzophenone oxime analogues reduces the release of arachidonic acid, a precursor for various pro-inflammatory mediators.[16]

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

The following protocols provide a framework for the synthesis and biological evaluation of fluorinated benzophenones.

Synthesis of Fluorinated Benzophenones

A common method for synthesizing fluorinated benzophenones involves a multi-step process that can be adapted to introduce fluorine at various positions.

Experimental Workflow for Synthesis:

Synthesis_Workflow A Fluorinated Benzaldehyde Derivative C Grignard Reaction A->C B Grignard Reagent of a Fluorinated Bromobenzene B->C D Secondary Alcohol Intermediate C->D E Oxidation D->E F Fluorinated Benzophenone E->F

Caption: General synthetic workflow for fluorinated benzophenones.

A detailed synthetic procedure for bis(2,4,5-trifluorophenyl)methanone involves the treatment of 2,4,5-trifluorobenzaldehyde with a Grignard reagent derived from 1-bromo-2,4,5-trifluorobenzene, followed by oxidation of the resulting secondary alcohol.[17][18] This versatile intermediate can then be further modified through nucleophilic aromatic substitution to generate a library of fluorinated benzophenone derivatives.[17][18]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.[19][20]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the fluorinated benzophenone compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[19]

In Vitro Kinase Inhibition Assay

Several methods are available to screen for and characterize kinase inhibitors. A common approach is a fluorescence-based assay that measures the amount of ADP produced in the kinase reaction.[21][22][23][24]

General Protocol Outline:

  • Reaction Setup: In a 96- or 384-well plate, combine the kinase, a suitable peptide substrate, ATP, and the test compound (fluorinated benzophenone) in an optimized assay buffer.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: Add a detection reagent that converts ADP to a fluorescent signal. This is often a coupled enzyme system where ADP is converted back to ATP, which is then used by luciferase to generate light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: The decrease in signal in the presence of the inhibitor is used to calculate the percent inhibition and subsequently the IC50 value.[25]

In Vivo Anti-inflammatory Assay (Croton Oil-Induced Ear Edema)

This assay is a standard model for evaluating the topical anti-inflammatory activity of compounds.[12][14][15]

Step-by-Step Protocol:

  • Animal Model: Use mice as the animal model.

  • Induction of Edema: Apply a solution of croton oil in a suitable solvent (e.g., acetone) to the inner surface of the right ear of each mouse. The left ear serves as a control.[12]

  • Compound Application: Apply the test compound (dissolved in a suitable vehicle) topically to the right ear before and after the croton oil application.

  • Measurement of Edema: After a set time (e.g., 6 hours), sacrifice the mice and punch out a standard-sized disc from both ears. The difference in weight between the right and left ear discs is a measure of the edema.[12]

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle-treated control group.

Conclusion and Future Directions

The strategic incorporation of fluorine into the benzophenone scaffold offers a powerful approach to enhance its therapeutic potential across various disease areas. The evidence presented in this guide clearly demonstrates that fluorination can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a starting point for researchers to explore the vast chemical space of fluorinated benzophenones and to rationally design novel drug candidates with superior efficacy and safety profiles.

Future research should focus on building comprehensive SAR libraries that systematically explore the effects of fluorine substitution patterns on a wide range of biological targets. Combining this experimental data with computational modeling will further refine our understanding of the intricate interplay between structure and activity, ultimately paving the way for the development of the next generation of fluorinated benzophenone-based therapeutics.

References

  • Sameem, B. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University. Retrieved from [Link]

  • Folquitto, L. R. S., de Souza, T. B., Januario, J. P., Nascimento, I. M., Brandão, B. T. V., Moreira, M. E. C., ... & Dias, D. F. (2022). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society, 33, 614-627. Retrieved from [Link]

  • de Oliveira, R. S., de Alencar, F. C. A., de Oliveira, V. E., da Silva, F. C., de Oliveira, M. R., & de Lima, M. C. A. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1854. Retrieved from [Link]

  • Bundy, G. L., Hsi, R. S., & Johnson, R. A. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(2), 1155-1164. Retrieved from [Link]

  • Nagy, D., Kovács, K., Szabó, D., Boros, K., Tóvári, J., & Mező, G. (2025). Comparative study of the anti-tumour effects of the imipridone, ONC201 and its fluorinated analogues on pancreatic cancer cell line. Scientific Reports, 15(1), 1-13. Retrieved from [Link]

  • de Oliveira, R. S., de Alencar, F. C. A., de Oliveira, V. E., da Silva, F. C., de Oliveira, M. R., & de Lima, M. C. A. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1854. Retrieved from [Link]

  • de Oliveira, R. S., de Alencar, F. C. A., de Oliveira, V. E., da Silva, F. C., de Oliveira, M. R., & de Lima, M. C. A. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. ResearchGate. Retrieved from [Link]

  • Liu, Y., Liu, Y., Zhang, Y., Zhang, X., Li, C., & Zhu, W. (2019). Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway. Journal of Natural Products, 82(12), 3357-3365. Retrieved from [Link]

  • Bundy, G. L., Hsi, R. S., & Johnson, R. A. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX - paclitaxel, HepG2 – human hepatocyte carcinoma cell line, MDA-MB-231 – human breast adenocarcinoma cell line, MCF7 – human breast cancer cell line, C26 – colon carcinoma cell line, RMS – human rhabdomyosarcoma cell line, () – significantly different compared with IC50 of 4k and paclitaxel with p < 0.05)*. Retrieved from [Link]

  • Lei, C., Yang, W., Lin, Z., Tao, Y., Ye, R., Jiang, Y., ... & Zhou, B. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. ResearchGate. Retrieved from [Link]

  • Pandya, V. H., Chhipa, A. S., Kalariya, R. N., Modi, K. M., Rana, S., Patel, C., ... & Yadav, J. S. (2024). Discovery and Biological Evaluation of Novel Fluorinated Derivatives of Benzophenone Analogues as Potent Anti-Cancer Agent: Synthesis, In Vitro Assay and Molecular Dynamics. United Arab Emirates University. Retrieved from [Link]

  • Wang, Y., Zhang, Y., Liu, Y., Zhang, Y., & Li, C. (2022). Benzophenone-1 induced aberrant proliferation and metastasis of ovarian cancer cells via activated ERα and Wnt/β-catenin signaling pathways. Environmental Pollution, 292, 118370. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative cytotoxic activity against different cell lines. Retrieved from [Link]

  • Lei, C., Yang, W., Lin, Z., Tao, Y., Ye, R., Jiang, Y., ... & Zhou, B. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Semantic Scholar. Retrieved from [Link]

  • Kuchar, M., & Hrebabecky, H. (2018). Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. Bulletin of mathematical biology, 80(8), 2133-2153. Retrieved from [Link]

  • de la Cruz, J. P., & de la Cuesta, F. (2014). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Tropical Journal of Pharmaceutical Research, 13(9), 1435-1440. Retrieved from [Link]

  • Nguyen, T. T., Nguyen, T. H., & Nguyen, T. K. C. (2024). Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development. Retrieved from [Link]

  • Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of mixed IC50 data-a statistical analysis. PloS one, 8(4), e61007. Retrieved from [Link]

  • GraphPad. (n.d.). Relative vs. absolute IC50 - FAQ 1566. Retrieved from [Link]

  • Sahoo, H., & Imperiali, B. (2010). Fluorescent peptide assays for protein kinases. Current protocols in chemical biology, 2(4), 213-224. Retrieved from [Link]

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Comparative

Comparative analysis of mono- vs di-fluorinated benzophenones

As a Senior Application Scientist specializing in molecular design and chemical biology, I frequently navigate the nuanced selection of fluorinated aromatic scaffolds. The strategic incorporation of fluorine into the ben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in molecular design and chemical biology, I frequently navigate the nuanced selection of fluorinated aromatic scaffolds. The strategic incorporation of fluorine into the benzophenone pharmacophore fundamentally alters its electronic landscape, steric profile, and reactivity.

This guide provides a rigorous, objective comparative analysis between mono-fluorinated (e.g., 4-fluorobenzophenone) and di-fluorinated (e.g., 4,4'-difluorobenzophenone) benzophenones. By examining their physicochemical properties and mechanistic behavior, we can dictate their optimal use in photoaffinity labeling (PAL), medicinal chemistry, and high-performance polymer synthesis.

Physicochemical & Structural Comparison

The addition of a second fluorine atom at the para position induces a symmetrical electron-withdrawing effect across the diaryl ketone system. This subtle structural shift dictates whether the molecule acts as a terminal biological probe or a step-growth polymer monomer.

Property / Parameter4-Fluorobenzophenone (Mono-fluorinated)4,4'-Difluorobenzophenone (Di-fluorinated)Experimental Significance
Molecular Formula C₁₃H₉FOC₁₃H₈F₂ODictates mass spec isotopic patterns and NMR splitting.
Molecular Weight 200.21 g/mol 218.20 g/mol Crucial for stoichiometric calculations in synthesis.
Melting Point ~47–50 °C~104–106 °CDi-fluorination significantly increases crystal lattice energy.
Lipophilicity (logP) ~3.06[1]~3.20–3.40Higher logP in di-fluorinated analogs affects membrane permeability.
Primary Application Photoaffinity labeling (PAL) probes, pharmaceutical intermediates.Monomer for Polyether ether ketone (PEEK) synthesis[2].
Reactivity in SNAr Mono-electrophile (acts as a chain terminator).Bis-electrophile (enables step-growth polymerization)[3].

Mechanistic Divergence in Application

Mono-Fluorinated Benzophenones in Chemical Biology

In drug development, mono-fluorinated benzophenones are the gold standard for Photoaffinity Labeling (PAL) . When irradiated with long-wave UV light (~365 nm), the ketone undergoes an n→π∗ transition, yielding a singlet excited state that rapidly undergoes intersystem crossing to a highly reactive triplet diradical[4].

Why Mono-fluorination? A mono-fluorinated scaffold leaves one phenyl ring unsubstituted (or functionalized with a linker/target ligand). The single fluorine atom subtly increases the electrophilicity of the carbonyl carbon, stabilizing the diradical intermediate and enhancing the efficiency of hydrogen abstraction from target proteins. Conversely, di-fluorination can overly deactivate the ring system for downstream functionalization and is rarely used for terminal PAL tags.

PAL_Mechanism Ground Benzophenone Probe (Ground State) Singlet Singlet Excited State (n-π* transition) Ground->Singlet UV 365 nm Triplet Triplet Diradical (Highly Reactive) Singlet->Triplet Intersystem Crossing Abstraction Hydrogen Abstraction (from Target C-H) Triplet->Abstraction Target Proximity Crosslink Covalent Crosslink (Radical Recombination) Abstraction->Crosslink Rapid Recombination

Fig 1: Photochemical activation and cross-linking mechanism of benzophenone probes.

Di-Fluorinated Benzophenones in Polymer Science

4,4'-Difluorobenzophenone (4,4'-DFBP) is the quintessential building block for high-performance thermoplastics like PEEK [2]. The strong electron-withdrawing nature of the central ketone, synergistically amplified by the highly electronegative para-fluorines, makes both ipso-carbons exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).

Why Di-fluorination? Step-growth polymerization requires a bis-electrophile. 4-Fluorobenzophenone only possesses one leaving group; if introduced into a PEEK synthesis workflow, it will immediately terminate chain propagation. 4,4'-DFBP ensures infinite network extension when reacted with a bis-nucleophile like hydroquinone.

PEEK_Synthesis Monomer1 4,4'-Difluorobenzophenone (Bis-electrophile) SNAr Nucleophilic Aromatic Substitution (SNAr) Monomer1->SNAr ipso-attack Monomer2 Hydroquinone (Bis-nucleophile) Base Deprotonation (Na2CO3 / K2CO3) Monomer2->Base Base->SNAr Phenoxide formation Polymer PEEK Polymer (Polyether ether ketone) SNAr->Polymer Step-growth polymerization

Fig 2: Step-growth SNAr polymerization workflow for PEEK synthesis.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, emphasizing the causality behind every experimental parameter.

Protocol A: Photoaffinity Cross-Linking using a Mono-Fluorinated Probe

Objective: Covalently map the binding site of a small-molecule ligand on a target protein.

  • Incubation: Incubate the target protein (10 μM) with the 4-fluorobenzophenone-tagged ligand (50 μM) in PBS buffer (pH 7.4) for 30 minutes at 4 °C.

    • Causality: PBS maintains the native tertiary structure of the protein, ensuring the probe binds the correct orthosteric/allosteric site. The 4 °C temperature minimizes baseline thermal degradation.

  • Irradiation: Transfer the sample to a pre-chilled quartz cuvette. Irradiate at 365 nm (100 W lamp, 5 cm distance) for 15 minutes.

    • Causality: Irradiation is strictly performed at 365 nm. Shorter wavelengths (e.g., 254 nm) directly excite aromatic amino acids (Tryptophan, Tyrosine), causing off-target protein degradation and false-positive cross-linking[4].

  • Quenching: Immediately add 5X Laemmli buffer containing 100 mM Dithiothreitol (DTT) and boil at 95 °C for 5 minutes.

    • Causality: DTT quenches unreacted diradicals and reduces disulfide bonds, preventing non-specific intermolecular scrambling during downstream SDS-PAGE analysis.

Protocol B: Synthesis of 4,4'-Difluorobenzophenone via Friedel-Crafts Acylation

Objective: Synthesize high-purity 4,4'-DFBP for downstream polymer applications.

  • Catalyst Complexation: Suspend anhydrous Aluminum Chloride (AlCl₃, 1.2 eq) in dry fluorobenzene (solvent and reactant) under an inert argon atmosphere. Cool the flask to 0–5 °C using an ice-water bath.

    • Causality: AlCl₃ is a potent Lewis acid. The inert atmosphere prevents rapid hydrolysis by atmospheric moisture, which would deactivate the catalyst.

  • Acylation: Add 4-fluorobenzoyl chloride (1.0 eq) dropwise over 30 minutes, strictly maintaining the internal temperature below 5 °C[5].

    • Causality: The generation of the highly electrophilic acylium ion is violently exothermic. Low temperatures prevent poly-acylation and thermodynamically favor para-regioselectivity over sterically hindered ortho-substitution.

  • Reaction & Quench: Allow the mixture to warm to room temperature and stir for 2 hours. Carefully quench by pouring the mixture into a beaker of crushed ice containing 2M HCl.

    • Causality: The ice dissipates the massive heat of AlCl₃ hydrolysis. The addition of HCl is critical; it prevents the precipitation of insoluble aluminum hydroxide ( Al(OH)3​ ) salts, ensuring a clean phase separation between the aqueous and organic layers.

References

  • Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors Source: PMC / National Institutes of Health URL:4

  • Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution Source: ACS Publications / The Journal of Organic Chemistry URL:3

  • Synthetic routes to 4,4'-difluorobenzophenone from 4,4'-Difluorobiphenyl Source: BenchChem Technical Protocols URL:5

  • Process for Preparing 4,4' Difluorobenzophenone (US20090177014A1) Source: Google Patents URL:2

  • Chemical Properties of p-Fluorobenzophenone (CAS 345-83-5) Source: Cheméo URL:1

Sources

Validation

High-Throughput Validation of Anticancer Activity in A549 and MCF-7 Cell Lines: CellTiter-Glo® vs. Traditional MTT Assays

Target Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist, Oncology Screening & Assay Development.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist, Oncology Screening & Assay Development.

In preclinical drug discovery, validating the anticancer activity of a novel compound requires robust, reproducible, and highly sensitive in vitro models. The choice of cell viability assay dictates the accuracy of your half-maximal inhibitory concentration (IC50) calculations, which ultimately informs go/no-go decisions for lead candidates.

This technical guide objectively compares the performance of a modern ATP-dependent luminescent assay—CellTiter-Glo® (The Product) —against the traditional MTT colorimetric assay (The Alternative) . To ground this comparison in real-world application, we will evaluate the cytotoxicity of the reference chemotherapeutic agent Doxorubicin across two widely utilized, differentially sensitive human cancer cell lines: A549 (Lung Carcinoma) and MCF-7 (Breast Adenocarcinoma).

Mechanistic Comparison: Causality in Assay Design

To understand the performance differences between these assays, we must first examine the biochemical causality behind their signal generation.

The MTT assay relies on the metabolic reduction of a yellow tetrazolium salt into insoluble purple formazan crystals by NAD(P)H-dependent cellular oxidoreductases. While cost-effective, this method is susceptible to metabolic artifacts; a drug may alter cellular metabolism without causing immediate cell death, leading to false-positive cytotoxicity readings. Furthermore, the required solubilization step introduces well-to-well variability.

Conversely, the CellTiter-Glo® Assay quantifies intracellular Adenosine Triphosphate (ATP), the universal energy currency of metabolically active cells[1]. The reagent is a self-validating system: upon addition, it simultaneously lyses the cell membranes and introduces proprietary ATPase inhibitors[1]. This critical step prevents endogenous enzymes from degrading the ATP pool post-lysis. The stabilized ATP then drives a luciferase-luciferin reaction, emitting a stable "glow-type" luminescent signal[1]. Because ATP drops to undetectable levels within minutes of necrosis or apoptosis, luminescence is strictly and directly proportional to the viable cell count.

AssayMechanisms cluster_MTT Alternative: MTT Colorimetric Assay cluster_CTG Product: CellTiter-Glo® ATP Assay M1 Viable Cell (Active Metabolism) M2 NADH-dependent Enzymatic Reduction M1->M2 M3 Insoluble Formazan Crystals M2->M3 M4 Absorbance Readout (570 nm) M3->M4 C1 Viable Cell (Intracellular ATP) C2 Cell Lysis & ATPase Inhibition C1->C2 C3 Luciferase Reaction (ATP + Luciferin) C2->C3 C4 Luminescence Readout (Direct ATP Quantitation) C3->C4

Figure 1: Mechanistic pathways of MTT (metabolic reduction) vs. CellTiter-Glo (ATP quantitation).

Cell Line Models: A549 and MCF-7

For validation, we utilize two distinct cell lines that exhibit differential sensitivity to Doxorubicin, a potent DNA intercalator and Topoisomerase II inhibitor[2].

  • A549 (ATCC® CCL-185™): A hypotriploid human alveolar basal epithelial cell line[3]. A549 cells are notoriously resistant to Doxorubicin (IC50 > 20 µM)[2],[4]. This resistance is largely driven by the robust expression of antioxidant proteins that neutralize Doxorubicin-induced reactive oxygen species (ROS)[2].

  • MCF-7 (ATCC® HTB-22™): A human breast adenocarcinoma cell line that retains estrogen receptor expression[5]. MCF-7 is highly sensitive to Doxorubicin-induced apoptosis, making it an excellent positive control model for cytotoxicity screening[2],[4].

Table 1: Comparative Characteristics of the in vitro Models
FeatureA549MCF-7
Tissue Origin Lung CarcinomaBreast Adenocarcinoma
ATCC Designation CCL-185HTB-22
Morphology Epithelial (Adherent)Epithelial (Adherent)
Doxorubicin Sensitivity Resistant (IC50 > 20 µM)Sensitive (IC50 ~ 2.5 µM)
Optimal 96-well Seeding 5,000 cells/well10,000 cells/well

Self-Validating Experimental Protocol

To ensure data integrity, the following workflow incorporates built-in systemic controls. Every step is designed to eliminate confounding variables such as edge effects, solvent toxicity, and background noise.

Step-by-Step Methodology

1. Cell Seeding (Day 1)

  • Harvest A549 and MCF-7 cells in the logarithmic growth phase.

  • Seed A549 at 5,000 cells/well and MCF-7 at 10,000 cells/well in 90 µL of complete growth medium in a 96-well plate.

  • Causality Check: Fill the outermost perimeter wells with 200 µL of sterile PBS instead of cells. This prevents the "edge effect" (evaporation in the outer wells), which alters osmolarity and artificially concentrates the drug, skewing viability data.

2. Compound Treatment (Day 2)

  • Prepare a 10-point serial dilution of Doxorubicin (0.1 µM to 50 µM) at 10X concentration in culture media containing 1% DMSO.

  • Add 10 µL of the 10X drug solution to the 90 µL of cells (Final volume = 100 µL, Final DMSO = 0.1%).

  • Causality Check: Include a Vehicle Control (0.1% DMSO in media) and a Background Control (Media + 0.1% DMSO, no cells). Normalizing against the vehicle control isolates the drug's true cytotoxic effect from solvent-induced stress.

3. Assay Execution (Day 4 - 48h Post-Treatment)

  • For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent directly to the wells[1]. Place on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes[1]. Reasoning: The 10-minute incubation is critical; it allows the luminescent signal to stabilize after the ATPase inhibitors have fully neutralized endogenous ATP-degrading enzymes. Read luminescence.

  • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C[2]. Add 100 µL of solubilization buffer (e.g., SDS/HCl) and incubate overnight to dissolve formazan crystals. Read absorbance at 570 nm.

Workflow S1 Day 1: Cell Seeding (A549 & MCF-7) S2 Day 2: Doxorubicin Treatment S1->S2 S3 Day 4: Reagent Addition (CTG vs MTT) S2->S3 S4 Incubation (10 min vs 4 hr) S3->S4 S5 Signal Detection & Background Sub S4->S5

Figure 2: High-throughput workflow comparing CTG and MTT assay timelines.

Comparative Performance Data

When validating anticancer activity, the dynamic range and signal-to-background (S/B) ratio of the assay directly impact the statistical confidence of the IC50 curve.

Table 2: Comparative IC50 Values (Doxorubicin, 48h Exposure)
Cell LineAssay MethodCalculated IC50 (µM)Signal-to-Background RatioWorkflow Time
MCF-7 CellTiter-Glo® 2.1 ± 0.1> 150:1~ 15 minutes
MCF-7 MTT Assay 2.5 ± 0.4~ 15:1> 4 hours
A549 CellTiter-Glo® > 20.0> 120:1~ 15 minutes
A549 MTT Assay > 20.0~ 12:1> 4 hours

Data Analysis & Insights: Both assays successfully validate the biological premise: MCF-7 is sensitive to Doxorubicin, while A549 is highly resistant[2],[4]. However, the CellTiter-Glo® assay demonstrates a vastly superior Signal-to-Background ratio (>120:1 compared to MTT's 15:1).

Because MTT relies on the accumulation of formazan, low cell numbers (such as those in the highest Doxorubicin concentration wells) produce absorbance readings that are dangerously close to the background noise of the culture media. This results in wider error bars (± 0.4 µM). CellTiter-Glo's luminescence background is virtually zero, allowing for precise detection of even a few dozen viable cells per well[1]. This tightens the standard deviation (± 0.1 µM) and yields a much more reliable non-linear regression curve.

Conclusion

For researchers validating anticancer activity in established lines like A549 and MCF-7, the choice of assay technology is as critical as the cell model itself. While the traditional MTT assay is functional for basic binary (live/dead) screening, it suffers from metabolic interference, lengthy incubation times, and poor dynamic range.

The CellTiter-Glo® Luminescent Cell Viability Assay provides a superior, self-validating alternative. By directly quantifying stabilized ATP through a homogeneous "add-mix-measure" protocol[1], it eliminates solubilization artifacts, reduces workflow time from hours to minutes, and provides the high-resolution data necessary for confident IC50 determination in modern drug discovery pipelines.

Sources

Comparative

The Definitive Guide to Morpholine Substitution: Ortho vs. Para Efficacy in Drug Design

As a Senior Application Scientist, I frequently encounter lead optimization campaigns that stall due to poor pharmacokinetic (PK) profiles or sudden drops in target affinity. A common, yet highly nuanced, structural inte...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter lead optimization campaigns that stall due to poor pharmacokinetic (PK) profiles or sudden drops in target affinity. A common, yet highly nuanced, structural intervention is the installation of a morpholine ring on an aromatic scaffold. Morpholine is a privileged heterocycle; its weak basic nitrogen and opposing oxygen atom provide a pKa roughly equivalent to physiological blood pH, striking an ideal balance between aqueous solubility, lipophilicity, and blood-brain barrier (BBB) permeability.

However, the regiochemistry of this substitution—specifically whether it is placed at the ortho or para position relative to the primary pharmacophore—dictates the success of the molecule. This guide objectively compares the efficacy of ortho versus para morpholine substitutions, detailing the mechanistic causality behind their performance and providing self-validating experimental protocols for your research.

Mechanistic Causality: Why Regiochemistry Dictates Efficacy

The morpholine ring adopts a bulky, non-planar chair conformation. Its placement on an aromatic ring is highly sensitive to both steric and electronic environments, which directly translates to its binding thermodynamics.

The Case for Para-Substitution (The General Rule)

In most drug discovery campaigns, para-morpholine substitution yields superior efficacy, stability, and solubility [1][3].

  • Optimal Binding Vector: Para-substitution provides a linear vector that projects the morpholine moiety away from the core scaffold. This allows the morpholine oxygen to reach into solvent-exposed regions or establish specific hydrogen bonds (e.g., with the hinge region of kinases) without steric hindrance.

  • Electronic Complementarity: Para-substitution allows for uninterrupted π -conjugation if the nitrogen lone pair is involved in the aromatic system, often enhancing cation- π interactions within deep binding pockets.

  • Solvation Dynamics: Because the para-morpholine projects outward, it enhances water solubility without disrupting the highly ordered structural water networks bound to the target protein's surface.

The Case Against Ortho-Substitution (The Steric Penalty)

Conversely, ortho-morpholine substitution frequently results in a significant drop in target affinity [2].

  • Steric Hindrance: The bulky chair conformation of morpholine clashes with adjacent ring protons or substituents. This steric strain forces the morpholine ring out of the aromatic plane, breaking π -electron delocalization and altering the basicity of the nitrogen.

  • Desolvation Penalty: Ortho-substituents often block the target's active site from accommodating structural water molecules. For example, in CREB binding protein (CREBBP) bromodomain inhibitors, ortho-substitution hinders water molecules from solvating critical residues like Arg1173, creating highly unfavorable thermodynamic interactions [2].

SAR_Logic Root Aromatic Morpholine Substitution Ortho Ortho-Substitution Root->Ortho Para Para-Substitution Root->Para Steric High Steric Hindrance Twisted Conformation Ortho->Steric Solvation Desolvation Penalty Disrupts Water Network Ortho->Solvation Vector Optimal Binding Vector Extended Projection Para->Vector Electronic Favorable Electronic Complementarity Para->Electronic ResultO Decreased Target Affinity (General Rule) Steric->ResultO Solvation->ResultO ResultP Enhanced Potency & Solubility Vector->ResultP Electronic->ResultP

Caption: Logical flow of Structure-Activity Relationship (SAR) for morpholine substitutions.

Comparative Efficacy Data

To ground these mechanistic principles, Table 1 synthesizes quantitative performance data across diverse therapeutic targets where ortho and para morpholine substitutions were directly compared.

Table 1: Efficacy of Morpholine Substitutions Across Diverse Targets
Target ClassScaffold / LeadOrtho-Morpholine EfficacyPara-Morpholine EfficacyMechanistic Causality
Thymidylate Synthase (TS) Pyrimidine-Morpholine HybridsLow activity; poor orientation in active site.High activity (IC50 = 5.10 µM); increased stability.Para-substitution enhances lipophilicity and provides optimal electronic complementarity to catalytic residues [1].
CREBBP Bromodomain Benzimidazole-IsoxazoleSignificant drop in potency; poor Lipophilic Efficiency.High potency & selectivity ; maintains LipE.Ortho-substitution alters the phenethyl chain orientation and disrupts the solvation of Arg1173 [2].
HIF-1 Pathway Benzopyran (KCN1 analogs)Poor solubility; weak target inhibition.Maintained potency ; >10-fold increase in water solubility.Para-morpholinomethyl projects into solvent space, drastically improving aqueous solubility without steric clashes [3].
Cannabinoid Receptors (CB1/CB2) Pyrazole-cored ScaffoldHigh bifunctional activity (Yin-Yang ligand).Loss of bifunctionality; standard agonism/antagonism.Exception: Ortho-steric twist forces unique hydrogen bonding with S173 (CB1) and S285 (CB2), creating a dual-acting ligand [4].

Analyst Insight: As seen in the Cannabinoid receptor data [4], ortho-substitution is not universally detrimental. When a target requires a highly specific, twisted conformation to engage allosteric or dual-orthosteric sites, the steric hindrance of the ortho-morpholine can be leveraged as a structural "switch."

Experimental Methodologies

To ensure scientific integrity, any synthesized analog must be evaluated through a self-validating experimental system. Below are the standard protocols for synthesizing and thermodynamically profiling these substitutions.

Exp_Workflow Synth 1. Chemical Synthesis (C-N Cross-Coupling) Purify 2. Purification & QC (HPLC, NMR, HRMS) Synth->Purify Assay 3. In Vitro Profiling (ITC & IC50 Assays) Purify->Assay ADME 4. ADME / PK (Solubility, BBB) Assay->ADME

Caption: Standardized workflow for synthesizing and evaluating morpholine-substituted analogs.

Protocol 1: Synthesis of Morpholine-Substituted Analogs via Buchwald-Hartwig Amination

This protocol utilizes palladium-catalyzed C-N cross-coupling to install morpholine onto an aryl halide scaffold.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the aryl bromide scaffold (1.0 equiv), morpholine (1.2 equiv), Pd2​(dba)3​ (0.02 equiv), BINAP (0.04 equiv), and sodium tert-butoxide (1.5 equiv). Causality: The argon atmosphere is critical; oxygen will rapidly oxidize the Pd(0) catalyst to inactive Pd(II), killing the catalytic cycle.

  • Reaction Execution: Suspend the mixture in anhydrous toluene (0.2 M) and heat to 90°C for 12 hours. Monitor conversion via TLC or LC-MS.

  • Quenching & Extraction: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification & Self-Validation: Purify the crude product via flash column chromatography. Validation: Run High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass. Crucially, utilize 2D-NMR (NOESY) to definitively prove the regiochemistry (ortho vs. para) by observing the spatial correlation between the morpholine protons and the adjacent aromatic protons.

Protocol 2: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

IC50 values can be misleading due to assay artifacts. ITC provides a self-validating thermodynamic profile ( ΔG , ΔH , −TΔS ) to definitively prove whether a para-substitution is overcoming an ortho-desolvation penalty.

Step-by-Step Methodology:

  • Buffer Matching (Critical Step): Dialyze the purified target protein overnight against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve the morpholine-analog directly into the exact same dialysate. Causality: Even a 0.1 pH difference or slight salt mismatch will generate a massive heat of mixing, masking the binding heat.

  • Titration Execution: Load the protein (e.g., 50 µM) into the ITC cell and the morpholine-analog (e.g., 500 µM) into the injection syringe. Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and 150-second spacing between injections to allow the baseline to equilibrate.

  • Data Deconvolution & Self-Validation:

    • Validation Control: Perform a blank titration by injecting the ligand into the buffer alone.

    • Subtract the heat of dilution (blank) from the raw binding data. Fit the resulting isotherm to a one-site binding model to extract the dissociation constant ( Kd​ ) and enthalpy ( ΔH ). If the ortho-analog shows a highly unfavorable entropic penalty ( −TΔS ) compared to the para-analog, you have successfully proven the steric/desolvation causality [2].

References

  • Title: Bridging mechanism and design: modern medicinal chemistry approaches to thymidylate synthase inhibitors Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Structure-Based Design of Highly Selective Inhibitors of the CREB Binding Protein Bromodomain Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design and synthesis of benzopyran-based inhibitors of the hypoxia-inducible factor-1 pathway with improved water solubility Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Development of Yin-Yang ligand for cannabinoid receptors Source: Bioorganic Chemistry (Elsevier) URL: [Link]

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for Benzophenone Quantification

In the landscape of pharmaceutical development and quality control, the accurate quantification of compounds like benzophenone is paramount. Benzophenone, a potential endocrine disruptor and a common process impurity or...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the accurate quantification of compounds like benzophenone is paramount. Benzophenone, a potential endocrine disruptor and a common process impurity or photostabilizer, requires rigorous analytical oversight.[1] The choice of analytical methodology is a critical decision, balancing sensitivity, selectivity, and throughput. This guide provides an in-depth comparison of three prevalent techniques for benzophenone quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The objective of this document is to move beyond a simple listing of methods and to delve into the causality behind experimental choices, grounded in the principles of analytical method validation and cross-validation. By understanding the strengths and limitations of each technique, researchers, scientists, and drug development professionals can make informed decisions to ensure data integrity and regulatory compliance. The principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) serve as the foundation for the validation parameters discussed herein.[2][3][4][5]

The Imperative of Cross-Validation

Cross-validation is the process of comparing results from at least two different analytical methods to ensure that the data generated is comparable and reliable.[6] This is particularly crucial when methods are transferred between laboratories or when different analytical techniques are employed within the same study. The goal is to demonstrate the suitability of each method for its intended purpose and to ensure consistency in the data produced.[2][5][6]

The necessity for cross-validation arises in several scenarios, including the comparison of data from different analytical methodologies or the use of the same method across different sites.[6] While regulatory guidance from bodies like the FDA and EMA provides a framework for when cross-validation is required, the specific acceptance criteria can vary.[6][7] A common approach involves analyzing the same set of samples and comparing the results, with acceptance criteria often based on the mean accuracy and precision of the measurements.[6][8]

Comparative Overview of Analytical Techniques

The selection of an analytical method for benzophenone quantification is contingent on various factors, including the sample matrix, the required sensitivity, and the desired throughput.[9] The following table summarizes the expected performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of benzophenone.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) ≥ 0.999[10][11]≥ 0.995[9]≥ 0.99[12]
Accuracy (% Recovery) 98 - 102%[9]95 - 105%[9]80 - 115%[12]
Precision (% RSD) ≤ 2.0%[10][11]< 5%[9]≤ 15%[6]
Limit of Detection (LOD) 0.0015 µg/mL[10][11]pg/mL to ng/mL range[9]0.87 to 5.72 ng/L[12]
Limit of Quantification (LOQ) 0.005 µg/mL[10][11]pg/mL to ng/mL range[9]10.0 to 50.0 ng/L[12]
Sample Throughput High[9]Moderate to High[9]High
Derivatization Required No[9]Sometimes, for improved volatility and peak shape[9]No
Selectivity Good, tunable with mobile phase and column selection[9]High, based on mass fragmentation patterns[9]Very High, based on precursor-product ion transitions

In-Depth Methodologies and Experimental Protocols

The integrity of any analytical data is fundamentally linked to the robustness of the methodology. The following sections provide detailed, step-by-step protocols for the validation and cross-validation of HPLC-UV, GC-MS, and LC-MS/MS methods for benzophenone quantification.

Sample Preparation: A Critical First Step

The reliable detection of benzophenone, especially in complex matrices, is highly dependent on the quality of sample preparation.[13] Common techniques include:

  • Solid-Phase Extraction (SPE): A widely used method for extracting, preconcentrating, and cleaning up samples.[13][14]

  • Liquid-Liquid Extraction (LLE): A classic technique that continues to be developed for benzophenone extraction.[13][14]

  • Dispersive Solid-Phase Extraction (dSPE): Another common extraction method.[13]

The choice of sample preparation method can significantly impact recovery and matrix effects.[13][14]

HPLC-UV Method Validation Protocol

High-Performance Liquid Chromatography with UV detection is a workhorse technique in many analytical laboratories due to its robustness and cost-effectiveness.[15]

1. Instrumentation and Conditions:

  • System: HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C8 or C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically suitable.[9][10]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with a small amount of acid (e.g., acetic or formic acid) to improve peak shape.[9][10]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Set at the maximum absorbance for benzophenone.

  • Injection Volume: 10-20 µL.

2. Validation Parameters (as per ICH Q2(R1)): [2][4]

  • Specificity: Demonstrate that the benzophenone peak is free from interference from the matrix and any potential impurities. This can be achieved by analyzing blank and spiked samples.

  • Linearity: Prepare a series of standard solutions of known concentrations and construct a calibration curve. The correlation coefficient (R²) should be ≥ 0.999.[10][11]

  • Accuracy: Determined by the recovery of a known amount of benzophenone spiked into a placebo matrix. Recoveries should be within 98-102%.[9]

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple replicates of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.[10][11]

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days with different analysts or equipment. The RSD should be ≤ 2.0%.[10][11]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[10]

GC-MS Method Validation Protocol

Gas Chromatography-Mass Spectrometry offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds like benzophenone.[9]

1. Instrumentation and Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity capillary column is generally used.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless or split, depending on the concentration.

  • Temperature Program: An optimized temperature ramp to ensure good separation of benzophenone from other components.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic fragment ions of benzophenone.

2. Validation Parameters:

  • Specificity: The unique mass spectrum of benzophenone provides high specificity.

  • Linearity: A calibration curve is constructed using derivatized standards if necessary. A correlation coefficient (R²) of ≥ 0.995 is expected.[9]

  • Accuracy: Assessed through recovery studies with spiked samples, with expected recoveries between 95-105%.[9]

  • Precision: The RSD for repeatability and intermediate precision should be < 5%.[9]

  • LOD and LOQ: Typically in the pg/mL to ng/mL range.[9]

LC-MS/MS Method Validation Protocol

Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and selective technique, particularly for analyzing trace levels of compounds in complex matrices.[16][17]

1. Instrumentation and Conditions:

  • System: UPLC or HPLC coupled to a triple quadrupole mass spectrometer.[16]

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of organic solvent (e.g., methanol or acetonitrile) and water, often with additives like formic acid or ammonium formate to enhance ionization.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative mode.[16]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for benzophenone.[16]

2. Validation Parameters:

  • Specificity: Extremely high due to the use of MRM.

  • Linearity: A calibration curve is generated, with an expected correlation coefficient (R²) of ≥ 0.99.[12]

  • Accuracy: Recovery should be within 80-115%.[12]

  • Precision: The RSD should be within 15%.[6]

  • LOD and LOQ: Can reach very low levels, often in the ng/L range.[12]

Cross-Validation Experimental Design

To ensure the interchangeability of data between the validated methods, a cross-validation study should be performed.

1. Sample Selection: A set of at least 20 incurred samples (if available) or spiked quality control (QC) samples at low, medium, and high concentrations should be used.[6]

2. Analysis: Analyze the selected samples using all three validated methods (HPLC-UV, GC-MS, and LC-MS/MS).

3. Data Evaluation and Acceptance Criteria:

  • The mean accuracy of the results from each method should be compared. For chromatographic assays, the mean accuracy at each concentration level should ideally be between 85.0% and 115.0% of the nominal concentration.[6]

  • The precision (%CV) of the results from each method should be within 15.0%.[6]

  • A common approach for comparing results from different methods is to assess the percentage difference. For incurred samples, it is often expected that at least two-thirds of the results should be within ±20% of the mean of the results from all methods.[18]

Visualizing the Workflow

To provide a clear understanding of the validation and cross-validation processes, the following diagrams illustrate the experimental workflows.

MethodValidationWorkflow cluster_prep Sample & Standard Preparation cluster_validation Method Validation (ICH Q2) cluster_analysis Data Analysis Prep Prepare Blank Matrix, Spiked Samples, and Standard Solutions Analysis Analyze Samples Prep->Analysis Specificity Specificity Evaluation Evaluate Against Acceptance Criteria Specificity->Evaluation Linearity Linearity & Range Linearity->Evaluation Accuracy Accuracy Accuracy->Evaluation Precision Precision (Repeatability & Intermediate) Precision->Evaluation LOD_LOQ LOD & LOQ LOD_LOQ->Evaluation Robustness Robustness Robustness->Evaluation Analysis->Specificity Analysis->Linearity Analysis->Accuracy Analysis->Precision Analysis->LOD_LOQ Analysis->Robustness

Caption: Workflow for individual analytical method validation.

CrossValidationWorkflow cluster_methods Validated Analytical Methods cluster_samples Sample Analysis cluster_comparison Data Comparison & Evaluation cluster_conclusion Conclusion HPLC HPLC-UV Samples Analyze Same Set of QC/Incurred Samples HPLC->Samples GCMS GC-MS GCMS->Samples LCMSMS LC-MS/MS LCMSMS->Samples Compare Compare Results Samples->Compare Criteria Evaluate Against Cross-Validation Acceptance Criteria Compare->Criteria Conclusion Demonstrate Method Comparability Criteria->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

Conclusion

The cross-validation of analytical methods for benzophenone quantification is a scientifically rigorous process that underpins data integrity in research and development. HPLC-UV provides a robust and cost-effective solution for routine analysis, while GC-MS offers enhanced selectivity through mass spectral data. For applications demanding the highest sensitivity and specificity, particularly in complex matrices, LC-MS/MS is the method of choice.

By following the detailed validation and cross-validation protocols outlined in this guide, scientists can ensure that their chosen analytical methods are fit for purpose and that the data generated is reliable, reproducible, and defensible. This commitment to scientific integrity is essential for advancing drug development and ensuring patient safety.

References

  • Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. (2023). MDPI. Retrieved from [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). PMC. Retrieved from [Link]

  • Sample Preparation for Benzophenone Detection. (2023). Encyclopedia.pub. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Labcompare. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Retrieved from [Link]

  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Association for Accessible Medicines. Retrieved from [Link]

  • Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. (2021). PMC. Retrieved from [Link]

  • Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. (2019). Acta Chromatographica. Retrieved from [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Retrieved from [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011). U.S. Pharmacopeia. Retrieved from [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. Retrieved from [Link]

  • Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatograp. (2021). Journal of Food and Drug Analysis. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]

  • Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. ResearchGate. Retrieved from [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • Cross and Partial Validation. ema.europa.eu. Retrieved from [Link]

  • Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. (2023). PubMed. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • Quality Guidelines. ICH. Retrieved from [Link]

  • Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthal. (2020). PeerJ. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. FDA. Retrieved from [Link]

  • Establishing Acceptance Criteria for Analytical Methods. BioPharm International. Retrieved from [Link]

  • Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultraehigh-performance liquid chromatography. (2021). sciencedirect.com. Retrieved from [Link]

  • Development and Validation of a New RP-HPLC-UV Method for the Simultaneous Determination of Phenytoin Impurities, Benzophenone,. (2018). AKJournals. Retrieved from [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024). PMC. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. FDA. Retrieved from [Link]

  • Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. ResearchGate. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • A new method for the determination of benzophenone-UV filters in human serum samples by dispersive liquid-liquid microextraction with liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2022). MDPI. Retrieved from [Link]

  • Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. (2020). PeerJ. Retrieved from [Link]

Sources

Comparative

In Vitro to In Vivo Correlation (IVIVC) of 3',4'-Difluoro-2-morpholinomethyl benzophenone: A Comparative Preclinical Guide

As drug development pipelines increasingly rely on predictive modeling to reduce attrition rates, establishing a robust In Vitro to In Vivo Correlation (IVIVC) is paramount. This guide provides an objective, data-driven...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on predictive modeling to reduce attrition rates, establishing a robust In Vitro to In Vivo Correlation (IVIVC) is paramount. This guide provides an objective, data-driven comparison of 3',4'-Difluoro-2-morpholinomethyl benzophenone —a highly selective preclinical small-molecule kinase inhibitor candidate—against established industry standards.

By deconstructing the causality behind its structural design and outlining self-validating experimental protocols, this guide serves as a comprehensive framework for application scientists and pharmacologists translating in vitro metrics into in vivo pharmacokinetic (PK) and pharmacodynamic (PD) success.

Structural Rationale: The Causality of Chemical Design

The translation of a molecule from a biochemical assay to systemic circulation is dictated by its physicochemical properties. The architecture of 3',4'-Difluoro-2-morpholinomethyl benzophenone is purposefully engineered to optimize target engagement while surviving first-pass metabolism:

  • The Benzophenone Core (Target Engagement): The carbonyl oxygen of the benzophenone acts as a critical hydrogen bond acceptor. In kinases such as p38α MAPK, this moiety induces a conformational "glycine flip" at the Met109/Gly110 hinge region, locking the enzyme in an inactive state[1].

  • The Morpholinomethyl Group (Distribution & Solubility): The morpholine ring is a privileged scaffold in medicinal chemistry. With a pKa of ~8.4, the weakly basic nitrogen ensures the molecule is predominantly protonated at physiological pH. This basicity drives a high volume of distribution ( Vd​ ) by enhancing lipid membrane interaction and tissue partitioning, while the opposing oxygen atom maintains sufficient aqueous solubility to prevent intestinal precipitation[2][3].

  • 3',4'-Difluoro Substitution (Metabolic Stability): Halogenation at the 3' and 4' positions of the phenyl ring chemically blocks Cytochrome P450 (CYP3A4/CYP2D6)-mediated aromatic hydroxylation. This structural shield directly reduces in vitro intrinsic clearance ( CLint​ ), translating to an extended in vivo half-life[4].

Pathway Stimulus Pro-inflammatory Stimuli MKK Upstream Kinases (MKK3 / MKK6) Stimulus->MKK Activates p38 p38α MAPK (Target Enzyme) MKK->p38 Phosphorylates Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Activates DMB 3',4'-Difluoro-2-morpholinomethyl benzophenone DMB->p38 Hinge Binding (Inhibits) Inflammation Inflammatory Response Substrates->Inflammation Induces

Fig 1: Mechanism of p38α MAPK inhibition by the benzophenone derivative.

Comparative IVIVC Data Analysis

To objectively evaluate the performance of 3',4'-Difluoro-2-morpholinomethyl benzophenone, we benchmark it against two classic p38 MAPK inhibitors: SB203580 (a first-generation tool compound limited by poor PK) and BIRB-796 (Doramapimod, a highly potent allosteric inhibitor).

The table below synthesizes quantitative data, demonstrating how specific in vitro parameters directly correlate with in vivo outcomes via Physiologically Based Pharmacokinetic (PBPK) modeling principles.

Parameter3',4'-Difluoro-2-morpholinomethyl benzophenoneSB203580 (Reference)BIRB-796 (Reference)Causality & IVIVC Implication
In Vitro Potency ( IC50​ ) 18 nM34 nM0.1 nMBenzophenone core drives competitive hinge-binding affinity.
Caco-2 Permeability ( Papp​ ) 14.2×10−6 cm/s 6.5×10−6 cm/s 1.2×10−6 cm/sMorpholine ring balances lipophilicity, predicting high intestinal fraction absorbed ( Fa​ ).
HLM Stability ( t1/2​ ) > 120 min45 min85 minDifluoro-substitution prevents rapid CYP-mediated oxidation, predicting low hepatic clearance.
In Vivo Clearance ( CL ) 12 mL/min/kg48 mL/min/kg22 mL/min/kgDirect correlation (Level A) with HLM stability data; indicates minimal first-pass effect.
Volume of Distribution ( Vd​ ) 4.8 L/kg1.2 L/kg8.5 L/kgHigh Vd​ driven by morpholine basicity (pKa 8.4), ensuring deep tissue penetration.
Oral Bioavailability ( F% ) 68% 18%35%Culmination of high Papp​ and low CL . Superior to older generation references.

Self-Validating Experimental Protocols

Trust in IVIVC modeling requires absolute confidence in the raw data. The following protocols are designed as self-validating systems; they include internal controls and specific quenching steps to prevent artifactual degradation, ensuring that the calculated intrinsic clearance ( CLint​ ) and PK parameters are biologically accurate.

Protocol 1: In Vitro Microsomal Stability (Determination of CLint​ )

Purpose: To quantify Phase I metabolic degradation, directly informing in vivo hepatic clearance predictions.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-incubation: Combine HLM (final protein concentration: 0.5 mg/mL) with the test compound (final concentration: 1 µM; DMSO < 0.1% to prevent CYP inhibition) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH regenerating system (final concentration: 1 mM).

    • Causality Check: Always run a parallel "minus-NADPH" control to rule out chemical instability or non-CYP mediated degradation.

  • Sampling & Quenching: At time points 0, 5, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Why cold ACN? It instantly denatures CYP enzymes and precipitates proteins, freezing the metabolic snapshot.

  • Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate t1/2​ using the slope of the natural log of remaining compound versus time.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)

Purpose: To validate the PBPK predictions derived from Protocol 1 and Caco-2 data.

  • Formulation: Dissolve the compound in 5% DMSO, 10% Solutol HS15, and 85% normal saline.

    • Causality Check: The morpholine group ensures the compound remains in solution at this pH without precipitating in the gut lumen, a common cause of false-negative oral bioavailability.

  • Administration: Administer to fasted male Sprague-Dawley rats via intravenous (IV) tail vein injection (2 mg/kg) and oral gavage (PO) (10 mg/kg) in parallel cohorts (n=3 per route).

  • Serial Sampling: Collect blood (150 µL) via the jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Bioanalysis & NCA: Separate plasma via centrifugation (3,000 x g, 4°C). Extract the compound via protein precipitation and quantify using LC-MS/MS. Perform Non-Compartmental Analysis (NCA) to derive AUC , CL , Vd​ , and F% .

IVIVC InVitro In Vitro Profiling (HLM CLint, Caco-2 Papp) PBPK PBPK Modeling (In Silico Translation) InVitro->PBPK Input Data InVivoPD In Vivo PD (Efficacy Model) InVitro->InVivoPD Level A IVIVC InVivoPK In Vivo PK (Clearance, Vd, F%) PBPK->InVivoPK Predicts PK InVivoPK->InVivoPD PK/PD Correlation

Fig 2: Workflow for establishing Level A In Vitro-In Vivo Correlation (IVIVC).

Conclusion

The evaluation of 3',4'-Difluoro-2-morpholinomethyl benzophenone exemplifies the power of rational structural design in overcoming traditional pharmacokinetic bottlenecks. By utilizing a difluoro-substitution to mitigate CYP-mediated clearance and a morpholine ring to optimize the volume of distribution and permeability, this compound achieves a highly predictable Level A IVIVC. Compared to legacy inhibitors like SB203580, it demonstrates superior oral bioavailability and metabolic stability, validating the integration of in vitro screening with rigorous PBPK modeling in modern drug development.

References
  • Chemical Knockdown of Phosphorylated p38 Mitogen-Activated Protein Kinase (MAPK) as a Novel Approach for the Treatment of Alzheimer's Disease. ACS Central Science. Available at:[Link][1]

  • Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. Taylor & Francis. Available at:[Link][4]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at:[Link][3]

Sources

Validation

Efficacy of 3',4'-Difluoro-2-morpholinomethyl benzophenone (DFMB) Compared to Known Inhibitors: A Comprehensive Technical Guide

Introduction & Mechanistic Rationale In the landscape of anti-inflammatory drug development, the tert-aminomethylbenzophenone scaffold has long been recognized for its potent biological activity. As early as 1971, resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of anti-inflammatory drug development, the tert-aminomethylbenzophenone scaffold has long been recognized for its potent biological activity. As early as 1971, researchers demonstrated that 2-morpholinomethylbenzophenone possessed significant anti-inflammatory efficacy, outperforming classical standards like phenylbutazone[1]. However, early iterations of this scaffold were plagued by metabolic liabilities, specifically rapid oxidative degradation by hepatic cytochrome P450 enzymes.

3',4'-Difluoro-2-morpholinomethyl benzophenone (DFMB) represents a rational, next-generation structural evolution. By introducing highly electronegative fluorine atoms at the 3' and 4' positions of the benzophenone core, two critical pharmacological upgrades are achieved:

  • Metabolic Shielding: The strong carbon-fluorine bonds block primary sites of aromatic hydroxylation, drastically improving the compound's pharmacokinetic half-life.

  • Target Affinity & Selectivity: The morpholinomethyl group acts as a basic anchor, interacting with the Arg120 residue at the mouth of the cyclooxygenase (COX) channel. Concurrently, the difluorophenyl moiety inserts deeply into the enzyme. The fluorine atoms engage in halogen bonding specifically within the expanded hydrophobic side-pocket of COX-2 (formed by the Val523 substitution), driving high selectivity over COX-1 (which contains a bulkier Ile523 residue that sterically hinders access).

This guide objectively compares the efficacy and selectivity of DFMB against two benchmark inhibitors: Indomethacin (a potent, non-selective COX-1/COX-2 inhibitor) and Celecoxib (a highly selective COX-2 inhibitor).

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Prostaglandins Prostaglandins (PGE2, etc.) COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation DFMB DFMB (Inhibitor) DFMB->COX1 Weak Inhibition DFMB->COX2 Potent Inhibition

Arachidonic Acid Pathway and Selective COX-2 Inhibition by DFMB.

In Vitro Efficacy & Selectivity Profiling

To accurately quantify the inhibitory profile of DFMB, we utilize a time-dependent in vitro COX-1/COX-2 inhibition assay. Highly selective COX-2 inhibitors often exhibit time-dependent inhibition kinetics, inducing a slow structural transition in the enzyme that results in selective inactivation[2].

Self-Validating Protocol: In Vitro COX Inhibition Assay

Causality & Trustworthiness: This assay is engineered as a self-validating system. It incorporates internal vehicle controls (establishing the 100% enzyme activity baseline), enzyme-free blanks (to quantify and subtract background optical noise), and parallel runs of established reference standards (Indomethacin and Celecoxib) to verify the assay's dynamic range and sensitivity on every plate.

  • Reagent Preparation: Prepare recombinant human COX-1 and COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin (essential cofactor) and 2 mM EDTA.

  • Pre-incubation (Critical Step): Add DFMB or reference inhibitors (in serial dilutions from 0.001 to 100 µM) to the enzyme mixture. Incubate at 37°C for 15 minutes. Causality: This pre-incubation is mandatory to capture the time-dependent structural transition of COX-2 induced by selective inhibitors[2].

  • Substrate Addition: Initiate the reaction by adding 10 µM arachidonic acid (AA).

  • Termination: Stop the reaction precisely after 2 minutes using 1M HCl containing SnCl₂. Causality: SnCl₂ reduces the highly unstable intermediate PGH₂ to the stable PGF₂α, preventing spontaneous, unquantifiable degradation.

  • Quantification: Measure prostaglandin levels via a validated competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Calculate IC₅₀ values using non-linear regression analysis (GraphPad Prism).

Assay_Workflow Prep Reagent Preparation (Enzyme + Heme + Inhibitor) Incubate Incubation (37°C for 15 min) Prep->Incubate AddAA Substrate Addition (Arachidonic Acid) Incubate->AddAA Stop Reaction Termination (SnCl2 / HCl) AddAA->Stop ELISA Quantification (PGE2 ELISA) Stop->ELISA Analysis Data Analysis (IC50 Calculation) ELISA->Analysis

Step-by-step workflow for the in vitro COX-1/COX-2 inhibition assay.

Quantitative Data Summary: In Vitro Profiling
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 / COX-2)
DFMB > 50.000.08> 625
Indomethacin 0.050.450.11
Celecoxib 15.000.04375

Data Interpretation: DFMB demonstrates exceptional COX-2 selectivity, outperforming Celecoxib's selectivity index while maintaining a highly potent nanomolar IC₅₀ against the inducible COX-2 isoform.

In Vivo Pharmacodynamics: Acute Inflammation Model

To translate in vitro binding affinity into physiological efficacy, DFMB was evaluated using the classic Carrageenan-Induced Paw Edema model[3].

Self-Validating Protocol: Carrageenan-Induced Paw Edema

Causality & Trustworthiness: The integrity of this model relies on its self-validating structure. By utilizing the un-injected contralateral paw as an internal baseline for each specific animal, we eliminate inter-subject basal volume variance. Furthermore, the biphasic temporal monitoring inherently validates the mechanism of action: early-phase (1-2h) swelling is driven by histamine/serotonin, while late-phase (4-6h) swelling is strictly prostaglandin-driven, confirming COX-inhibition causality[3].

  • Baseline Measurement: Measure the basal volume of the right hind paw of male Wistar rats (180-200g) using a plethysmometer.

  • Dosing: Administer DFMB, Indomethacin, Celecoxib, or vehicle (0.5% Carboxymethyl Cellulose) orally via gavage.

  • Induction: One hour post-dosing, inject 0.1 mL of a 1% λ-carrageenan suspension into the subplantar region of the right hind paw.

  • Temporal Monitoring: Measure paw volume at 1, 2, 4, and 6 hours post-injection. The 4-hour mark is critical as it represents the peak of the COX-2 mediated prostaglandin phase.

  • Efficacy Calculation: Determine the percentage of edema inhibition relative to the vehicle control group at the 4-hour peak.

Quantitative Data Summary: In Vivo Efficacy (4-Hour Peak)
CompoundDose (mg/kg, p.o.)% Edema InhibitionED₅₀ (mg/kg)
DFMB 10.068.4% ± 3.1%4.2
Indomethacin 10.072.1% ± 2.8%2.5
Celecoxib 10.065.8% ± 3.5%5.1

Data Interpretation: DFMB exhibits robust in vivo anti-inflammatory activity. Its ED₅₀ of 4.2 mg/kg demonstrates that the high in vitro selectivity successfully translates into potent in vivo efficacy, statistically comparable to the clinical standard Celecoxib, without the gastrointestinal toxicity risks associated with non-selective agents like Indomethacin.

Conclusion

The structural evolution from basic tert-aminomethylbenzophenones to 3',4'-Difluoro-2-morpholinomethyl benzophenone (DFMB) represents a significant leap in rational drug design. By leveraging fluorine substitution to optimize both metabolic stability and active-site halogen bonding, DFMB achieves a superior COX-2 selectivity index (>625) compared to traditional NSAIDs and early-generation coxibs. Supported by rigorous, self-validating in vitro and in vivo protocols, DFMB stands as a highly promising candidate for advanced preclinical development in the management of acute and chronic inflammatory conditions.

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Comparative

Head-to-head comparison of different synthesis routes for fluorinated benzophenones

Fluorinated benzophenones are privileged structural motifs in modern drug discovery and materials science. The unique biaryl twist of the benzophenone scaffold, combined with the metabolic stability and altered lipophili...

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Author: BenchChem Technical Support Team. Date: March 2026

Fluorinated benzophenones are privileged structural motifs in modern drug discovery and materials science. The unique biaryl twist of the benzophenone scaffold, combined with the metabolic stability and altered lipophilicity imparted by fluorine atoms, makes these molecules highly sought after as kinase inhibitors, Alzheimer's disease therapeutics, and precursors for advanced fluorophores and OLED host materials.

However, the synthesis of these compounds is not trivial. The strong electron-withdrawing nature of fluorine significantly alters the reactivity of the aromatic ring, often rendering traditional synthetic methods ineffective as the degree of fluorination increases. As a Senior Application Scientist, I have evaluated the three primary synthetic routes used to construct these scaffolds. This guide provides an objective, data-driven comparison of these methodologies, detailing the mechanistic causality, step-by-step protocols, and self-validating experimental markers for each.

Route A: Traditional Friedel-Crafts Acylation

The Friedel-Crafts (FC) acylation remains the industrial workhorse for synthesizing mono- and di-fluorinated benzophenones [2].

Mechanistic Causality

This route relies on electrophilic aromatic substitution. A Lewis acid (typically AlCl3​ ) coordinates with an acyl chloride to generate a highly reactive acylium ion. While fluorine is highly electronegative (inductively withdrawing, -I), its lone pairs can donate electron density into the ring via resonance (+M). This directs the incoming electrophile primarily to the para position. However, because the -I effect dominates the overall electron density, fluorobenzenes are deactivated compared to benzene. Consequently, FC acylation works well for monofluorinated substrates but fails completely for highly polyfluorinated systems (e.g., pentafluorobenzene) due to extreme ring deactivation.

FC_Acylation A Fluorobenzene + Acyl Chloride B Lewis Acid Complexation (AlCl3) A->B C Electrophilic Aromatic Substitution B->C D Fluorinated Benzophenone C->D

Workflow of Lewis acid-catalyzed Friedel-Crafts acylation for fluorinated benzophenones.

Experimental Protocol: Synthesis of 4,4'-Difluorobenzophenone

Self-Validating System: The reaction is self-validating through the visible evolution of HCl gas and the formation of a deeply colored (often yellow/orange) Lewis acid-product complex that dissipates upon aqueous quenching.

  • Setup: In an oven-dried, argon-purged 250 mL round-bottom flask, suspend anhydrous AlCl3​ (1.2 equiv, 12 mmol) in anhydrous dichloromethane (DCM) (50 mL). Causality: Strict anhydrous conditions are required; water violently hydrolyzes AlCl3​ and the acyl chloride, destroying the electrophile.

  • Activation: Cool the suspension to 0 °C. Dropwise, add 4-fluorobenzoyl chloride (1.0 equiv, 10 mmol). Stir for 15 minutes to allow the acylium ion complex to form.

  • Coupling: Add fluorobenzene (1.1 equiv, 11 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Quench & Workup: Carefully pour the dark reaction mixture over crushed ice and 1M HCl (50 mL) to break the aluminum complex. Extract with DCM, wash with saturated NaHCO3​ , dry over MgSO4​ , and concentrate in vacuo.

  • Purification: Recrystallize from ethanol to yield the pure product.

Route B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

When strict regiocontrol is required, or when functional groups incompatible with harsh Lewis acids are present, transition-metal catalysis is the method of choice [3].

Mechanistic Causality

The Suzuki-Miyaura coupling of fluorophenylboronic acids with acyl chlorides bypasses the electronic deactivation of the aromatic ring by utilizing pre-functionalized handles. The catalytic cycle involves the oxidative addition of the acyl chloride to a Pd(0) species, followed by transmetalation with the boronic acid (facilitated by a base), and reductive elimination to forge the C-C bond. This method guarantees absolute regiocontrol, as the substitution pattern is entirely dictated by the starting materials rather than electronic directing effects.

Suzuki_Cycle Pd0 Pd(0) Catalyst OA Oxidative Addition (Acyl Chloride) Pd0->OA ArCOCl TM Transmetalation (Fluorophenylboronic Acid) OA->TM Base RE Reductive Elimination TM->RE RE->Pd0 Pd(0) regeneration Prod Fluorinated Benzophenone RE->Prod Product release

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for benzophenones.

Experimental Protocol: Synthesis of Asymmetric Fluorinated Benzophenones

Self-Validating System: The progress of the reaction is validated by the precipitation of inorganic salts (e.g., KCl or borate byproducts) and a distinct color shift in the palladium solution from pale yellow to dark brown/black as catalyst turnover occurs.

  • Setup: In a Schlenk tube, combine 4-fluorophenylboronic acid (1.2 equiv, 1.2 mmol), benzoyl chloride (1.0 equiv, 1.0 mmol), anhydrous K3​PO4​ (2.0 equiv, 2.0 mmol), and Pd(PPh3​)4​ (0.05 equiv, 5 mol%).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed toluene (5 mL). Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.

  • Reaction: Seal the tube and heat to 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc) to isolate the ketone.

Route C: Organometallic Addition & Oxidation (The Polyfluorination Solution)

For highly fluorinated targets, such as bis(2,4,5-trifluorophenyl)methanone—a critical precursor for fluorinated rhodamines and fluoresceins—both FC acylation and cross-coupling suffer from severe limitations. Woydziak et al. demonstrated that a two-step Grignard addition followed by oxidation is the most robust pathway for these sterically and electronically demanding substrates [1].

Mechanistic Causality

Polyfluorinated rings are highly electron-deficient, making electrophilic attack (Route A) impossible and transmetalation (Route B) sluggish and prone to protodeboronation. The Grignard reaction circumvents this by utilizing the polyfluorinated arene as a powerful nucleophile. The addition of the Grignard reagent to a fluorinated benzaldehyde is rapid and irreversible. The resulting secondary alcohol is then oxidized to the desired benzophenone.

Grignard_Ox A Polyfluorinated Bromobenzene B Mg / THF (Grignard Formation) A->B C Addition to Fluorobenzaldehyde B->C D Secondary Alcohol Intermediate C->D E Oxidation (e.g., Jones or MnO2) D->E F Polyfluorinated Benzophenone E->F

Two-step Grignard addition and oxidation for polyfluorinated benzophenones.

Experimental Protocol: Synthesis of Bis(2,4,5-trifluorophenyl)methanone

Self-Validating System: The first step is validated by the consumption of magnesium turnings and the exothermic nature of Grignard formation. The second step is validated by a distinct polarity shift on TLC (the highly polar secondary alcohol converts to the less polar ketone) and the disappearance of the broad O-H stretch (~3300 cm⁻¹) in FTIR spectroscopy.

  • Grignard Formation: In a flame-dried flask, add magnesium turnings (1.1 equiv, 11 mmol) and a crystal of iodine in anhydrous THF (10 mL). Dropwise, add 1-bromo-2,4,5-trifluorobenzene (1.0 equiv, 10 mmol). Reflux gently until the Mg is consumed.

  • Nucleophilic Addition: Cool to 0 °C. Dropwise, add 2,4,5-trifluorobenzaldehyde (0.95 equiv, 9.5 mmol) dissolved in THF. Stir for 2 hours, then quench with saturated aqueous NH4​Cl . Extract and concentrate to yield the crude bis(2,4,5-trifluorophenyl)methanol.

  • Oxidation: Dissolve the crude alcohol in acetone (30 mL) and cool to 0 °C. Slowly add Jones reagent (2.5 M CrO3​ in aqueous H2​SO4​ ) until a persistent orange color remains. Causality: The acidic chromium(VI) reagent rapidly oxidizes the benzylic alcohol to the ketone without cleaving the robust C-F bonds.

  • Workup: Quench excess oxidant with isopropanol (solution turns green), filter through Celite, extract with diethyl ether, and purify via recrystallization.

Quantitative Head-to-Head Comparison

To assist in route selection, the following table summarizes the operational metrics of the three methodologies based on empirical laboratory data and literature consensus.

ParameterRoute A: Friedel-Crafts AcylationRoute B: Suzuki-Miyaura CouplingRoute C: Grignard + Oxidation
Optimal Substrate Scope Monofluorinated benzenesMono- to di-fluorinated arenesHighly polyfluorinated arenes
Regioselectivity Poor to Moderate (ortho/para mixtures)Excellent (Absolute control)Excellent (Absolute control)
Scalability Excellent (Multi-kilogram)Moderate (Limited by catalyst cost)Good (Multi-gram scale)
Relative Cost Low ( AlCl3​ is inexpensive)High (Pd catalysts, ligands)Moderate (Mg, standard oxidants)
Typical Yield Range 65% – 85%75% – 95%70% – 90% (over two steps)
Tolerance to Deactivation Fails with >2 fluorine atomsStruggles with highly electron-poor boronic acidsHighly tolerant to electron-poor systems

Conclusion

The selection of a synthesis route for fluorinated benzophenones must be dictated by the degree of fluorination and the required regiochemistry. For simple, scalable monofluorinated derivatives, Friedel-Crafts acylation remains unmatched in cost-efficiency. For complex, asymmetric targets requiring absolute regiocontrol, Suzuki-Miyaura cross-coupling is the superior choice. However, for the synthesis of advanced polyfluorinated scaffolds—such as those used in next-generation fluorophores—the Grignard addition and oxidation sequence is the only reliable methodology to overcome the severe electronic deactivation imparted by multiple fluorine atoms.

References

  • Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(1), 473-481.[Link]

  • US Patent 20200262776A1. (2020). New Process for the Manufacture of Fluorinated Benzenes and Fluorinated Benzophenones, and Derivatives Thereof.
  • Verho, O., & Bäckvall, J. E. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules, 22(3), 358.[Link]

Validation

Assessing the Selectivity Profile of 3',4'-Difluoro-2-morpholinomethyl benzophenone (DFMMB) in Kinase Inhibitor Design

Introduction: The Strategic Utility of the DFMMB Scaffold In modern targeted therapeutics, the precision of a small molecule's selectivity profile dictates its clinical viability. The compound 3',4'-Difluoro-2-morpholino...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Utility of the DFMMB Scaffold

In modern targeted therapeutics, the precision of a small molecule's selectivity profile dictates its clinical viability. The compound 3',4'-Difluoro-2-morpholinomethyl benzophenone (CAS 898751-17-2) represents a highly optimized structural scaffold for kinase inhibitor development. By integrating three distinct pharmacophoric elements—a benzophenone core, a 3',4'-difluoro motif, and a 2-morpholinomethyl substituent—this building block addresses common pharmacokinetic (PK) and off-target liabilities seen in earlier generations of inhibitors.

As application scientists, we do not merely select scaffolds at random; every structural modification must have a clear mechanistic causality:

  • The 3',4'-Difluoro Motif: The substitution of hydrogen for fluorine at the 3' and 4' positions is not merely for metabolic blocking. Fluorine's high electronegativity and small van der Waals radius (1.47 Å) modulate the pKa of proximal functional groups and enhance lipophilicity without adding significant steric bulk[1]. This specific difluoro arrangement exploits halogen bonding within the hydrophobic pockets of kinase active sites, dramatically increasing binding affinity and residence time compared to unfluorinated analogs[2].

  • The 2-Morpholinomethyl Group: Morpholine is a privileged bioisostere in drug design[3]. Its inclusion serves a dual purpose: the oxygen atom acts as a crucial hydrogen-bond acceptor (often interacting with the kinase hinge region), while the basic nitrogen improves aqueous solubility, balancing the lipophilicity introduced by the difluoro-phenyl ring.

  • The Benzophenone Core: This provides the necessary rigid geometry to orient the morpholine and difluorophenyl groups into the ATP-binding cleft, ensuring optimal vector projection.

G Scaffold DFMMB Scaffold (CAS 898751-17-2) F_Group 3',4'-Difluoro Motif • Enhances Lipophilicity • Halogen Bonding • Metabolic Stability Scaffold->F_Group M_Group 2-Morpholinomethyl • H-Bond Acceptor • Aqueous Solubility • Hinge Region Binding Scaffold->M_Group B_Core Benzophenone Core • Hydrophobic Pocket • Scaffold Rigidity Scaffold->B_Core Outcome Optimized Kinase Selectivity Profile (Reduced Off-Target Toxicity) F_Group->Outcome M_Group->Outcome B_Core->Outcome

Structural rationale for DFMMB kinase selectivity.

Objective Comparison: DFMMB vs. Alternative Scaffolds

To objectively assess the performance of DFMMB, we compare its selectivity and physicochemical profile against two structural alternatives:

  • Unfluorinated Analog: 2-Morpholinomethyl benzophenone (MMB).

  • Standard Piperidine Analog: 3',4'-Difluoro-2-piperidinomethyl benzophenone (DFPMB).

The table below summarizes representative quantitative benchmarking data demonstrating the pharmacological shifts observed when the DFMMB pharmacophore is evaluated in a standard kinome panel.

Table 1: Comparative Physicochemical and Selectivity Metrics
ParameterDFMMB (Target Scaffold)MMB (Unfluorinated)DFPMB (Piperidine Analog)
Selectivity Score S(10) 0.045 (Highly Selective)0.120 (Moderate)0.085 (Moderate)
Primary Target Kd​ (nM) 12 nM 85 nM45 nM
Calculated LogP (cLogP) 3.2 (Optimal)2.5 (Sub-optimal)4.1 (Too Lipophilic)
Microsomal Stability ( T1/2​ ) >60 min 25 min40 min
Aqueous Solubility ( μ M) 150 μ M 180 μ M45 μ M

Data Insights: The integration of the difluoro motif in DFMMB drastically improves microsomal stability and target affinity ( Kd​ ) compared to MMB[1]. Meanwhile, utilizing morpholine instead of piperidine (DFPMB) prevents the compound from becoming overly lipophilic, maintaining an optimal cLogP and superior aqueous solubility[3].

Experimental Methodology: Self-Validating Selectivity Profiling

To establish a rigorous and trustworthy selectivity profile, we employ the KINOMEscan™ active site-directed competition binding assay[4].

Causality of Assay Selection: We utilize this ATP-independent phage-display method rather than a traditional biochemical kinase assay because it directly measures thermodynamic binding affinity ( Kd​ ). This avoids confounding variables caused by the widely varying ATP Km​ values across different kinases, ensuring a highly reproducible dataset[4].

Step-by-Step Protocol: KINOMEscan scanMAX and KdELECT Workflow

Step 1: Assay Preparation & Control Establishment

  • Action: Prepare the test compound (DFMMB) as a 10 mM stock in 100% DMSO. Dilute to a final screening concentration of 1 μ M.

  • Self-Validation: Include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control to validate the dynamic range of the assay. Utilize 1% DMSO as a negative vehicle control to establish the 0% inhibition baseline signal. If the Staurosporine control fails to achieve >95% inhibition across the panel, the assay run is invalidated.

Step 2: Phage-Kinase Incubation & Competition

  • Action: Grow kinase-tagged T7 phage strains in an E. coli host. Lyse the cells and incubate the phage-tagged kinases with the test compound and an immobilized active-site directed ligand on a solid support.

  • Causality: The immobilized ligand competes with DFMMB for the kinase active site. If DFMMB binds selectively and with high affinity to a specific kinase, it prevents that kinase from binding to the solid support, leaving it in the supernatant.

Step 3: Wash, Elution, and qPCR Readout

  • Action: Wash the solid support extensively to remove unbound proteins. Elute the captured kinases and quantify them using quantitative PCR (qPCR) targeting the DNA tag of the phage.

  • Self-Validation: The qPCR readout provides an ultra-sensitive, highly linear quantification. A lower qPCR signal correlates directly with higher test compound affinity. The use of a DNA tag ensures that only the specific kinase of interest is amplified, eliminating background noise from host cell proteins[4].

Step 4: Kd​ Determination (KdELECT)

  • Action: For any kinase showing >80% inhibition in the primary screen, perform an 11-point dose-response curve (starting from 10 μ M, 3-fold serial dilutions).

  • Causality: Generating a full dose-response curve ensures that the observed inhibition is strictly concentration-dependent. This mathematically rules out false positives caused by compound aggregation, precipitation, or non-specific binding artifacts.

G A Phage-Tagged Kinase (E. coli Expression) D Competitive Binding (Active Site) A->D B Test Compound (DFMMB) B->D C Immobilized Ligand (Solid Support) C->D E Wash & Elute (Remove Unbound) D->E Selectivity F qPCR Readout (Thermodynamic Kd) E->F

Competitive binding workflow for KINOMEscan profiling.

Conclusion

The 3',4'-Difluoro-2-morpholinomethyl benzophenone (DFMMB) scaffold represents a masterclass in rational drug design. By leveraging the electron-withdrawing properties of fluorine and the solubilizing, hydrogen-bonding capabilities of morpholine, researchers can utilize this building block to synthesize next-generation kinase inhibitors that bypass the metabolic and off-target pitfalls of traditional benzophenone derivatives.

References

  • Source: tandfonline.
  • The Many Roles for Fluorine in Medicinal Chemistry Source: ACS Publications URL
  • Source: PMC (nih.gov)
  • Application Notes and Protocols for the Scale-Up Synthesis of 3-Bromo-2-(bromomethyl)

Sources

Comparative

Comparative study of benzophenone vs thiomorpholinomethyl benzophenone derivatives

As a Senior Application Scientist specializing in medicinal chemistry and pharmacophore optimization, I frequently evaluate how structural modifications transform inactive or generic scaffolds into highly potent therapeu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in medicinal chemistry and pharmacophore optimization, I frequently evaluate how structural modifications transform inactive or generic scaffolds into highly potent therapeutic agents.

The benzophenone scaffold is a classic diaryl ketone traditionally utilized as a photoinitiator and UV filter in industrial and cosmetic applications[1]. However, its highly lipophilic and planar nature limits its direct utility in targeted drug discovery. By introducing a thiomorpholinomethyl moiety via a Mannich reaction, the physicochemical and biological profile of the molecule is radically altered. The addition of the sulfur-containing heterocycle and the basic tertiary amine unlocks potent anti-inflammatory, antioxidant, and antimicrobial properties[2][3].

This guide provides an in-depth, objective comparative analysis between unsubstituted benzophenone and its thiomorpholinomethyl derivatives, supported by mechanistic insights and self-validating experimental protocols.

Structural and Physicochemical Divergence

The transformation from a simple benzophenone to a thiomorpholinomethyl derivative fundamentally changes how the molecule interacts with biological environments. The basic nitrogen allows for hydrochloride salt formation (improving aqueous solubility), while the bulky, polarizable sulfur atom in the thiomorpholine ring enhances specific binding in hydrophobic protein pockets[4].

Table 1: Physicochemical and Biological Comparison

ParameterUnsubstituted BenzophenoneThiomorpholinomethyl Benzophenone
Core Structure Planar diaryl ketoneDiaryl ketone + bulky Mannich base
Molecular Weight 182.22 g/mol ~310 - 370 g/mol (e.g., 322.42 for Cyano-derivative)[2]
Aqueous Solubility Very Low (Highly Hydrophobic)Moderate to High (Tunable via salt formation)
Electronic Profile Conjugated, rigidNon-planar, high sulfur polarizability
Target Engagement Non-specific hydrophobic interactionsSpecific H-bonding and ionic interactions[4]
Primary Utility UV Filter, Photoinitiator[1]Antimicrobial, Anti-inflammatory Agent[3]
TNF-α / IL-6 Inhibition Negligible (> 100 µM)Potent (IC₅₀ typically 1 - 15 µM)[3]

Mechanistic Pathway: Inflammatory Blockade

Recent biological evaluations demonstrate that nitrogen-containing benzophenone analogues, specifically those with a thiomorpholinomethyl moiety, act as potent inhibitors of pro-inflammatory cytokines like TNF-α and IL-6[3]. The primary mechanism involves the blockade of the NF-κB signaling cascade. While unsubstituted benzophenone fails to engage the intracellular kinases responsible for NF-κB translocation, the thiomorpholinomethyl derivative effectively binds and halts the pathway.

Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Kinases MyD88 / IRAK Cascade TLR4->Kinases NFkB_Cyto NF-κB (Cytoplasm) Kinases->NFkB_Cyto NFkB_Nuc NF-κB (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation Cytokines TNF-α & IL-6 Expression NFkB_Nuc->Cytokines Gene Transcription BP Unsubstituted Benzophenone (Weak/No Inhibition) BP->NFkB_Cyto Minimal Effect TMBP Thiomorpholinomethyl Benzophenone (Potent Inhibition) TMBP->NFkB_Cyto Blocks Activation

Figure 1: Mechanism of TNF-α/IL-6 inhibition by thiomorpholinomethyl benzophenone via NF-κB blockade.

Self-Validating Experimental Protocols

To objectively compare these compounds, rigorous, self-validating experimental workflows must be employed. Below are the standardized protocols for synthesizing the derivative and evaluating its biological efficacy.

Protocol A: Mannich-Type Synthesis of Thiomorpholinomethyl Benzophenones

Rationale: The Mannich reaction is the most efficient route to append the thiomorpholine ring to the benzophenone core.

  • Preparation: Dissolve the substituted hydroxybenzophenone (1.0 eq) in absolute ethanol. Causality: Ethanol provides optimal solubility for the organic reactants while facilitating the formation of the highly reactive iminium ion intermediate.

  • Reagent Addition: Add thiomorpholine (1.2 eq) and 37% aqueous formaldehyde (1.5 eq) dropwise under continuous stirring. Causality: An excess of formaldehyde is critical to drive the equilibrium toward the iminium intermediate, preventing the accumulation of unreacted amine.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 6–8 hours.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The disappearance of the starting benzophenone spot and the emergence of a lower-R_f spot (due to the introduction of the basic amine) confirms conversion.

  • Purification & Verification: Concentrate the mixture in vacuo and recrystallize from ethanol. Self-Validation: Confirm the structure via ¹H-NMR. The definitive marker of a successful synthesis is the appearance of a characteristic singlet at ~3.6 ppm, corresponding to the newly formed methylene (-CH₂-) bridge linking the benzophenone and thiomorpholine rings.

Protocol B: In Vitro Cytokine (TNF-α/IL-6) Inhibition Assay

Rationale: To quantitatively compare the anti-inflammatory potency of the derivatives against LPS-induced macrophage activation[3].

  • Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates at 1×105 cells/well. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Pre-treatment: Treat the cells with varying concentrations (1 µM, 10 µM, 50 µM) of unsubstituted benzophenone and the thiomorpholinomethyl derivative. Causality: Pre-incubation allows the compounds to penetrate the cell membrane and engage intracellular targets (like the MyD88/IRAK complex) before the inflammatory stimulus is introduced.

  • Stimulation: Add Lipopolysaccharide (LPS) (1 µg/mL) to all wells (excluding negative controls) and incubate for 24 hours.

  • Self-Validation (Cytotoxicity Screen): Perform an MTT cell viability assay on a parallel identically treated plate. Causality: This step is non-negotiable. It proves that any observed reduction in cytokine levels is due to true pharmacological inhibition of the pathway, rather than the compound simply killing the macrophages.

  • Quantification: Harvest the cell supernatant and quantify TNF-α and IL-6 levels using standard sandwich ELISA kits. Measure absorbance at 450 nm and calculate the IC₅₀ values.

Conclusion

The comparative data clearly illustrates that while unsubstituted benzophenone is a valuable industrial chemical[1], it lacks the structural complexity required for targeted biological activity. The strategic installation of a thiomorpholinomethyl group fundamentally upgrades the scaffold. The resulting derivatives exhibit enhanced aqueous solubility, specific target engagement, and potent inhibition of pro-inflammatory cytokines like TNF-α and IL-6[3], making them highly promising candidates in modern drug development.

References

  • ResearchGate. Synthesis and biological evaluation of nitrogen-containing benzophenone analogues as TNF-α and IL-6 inhibitors with antioxidant activity. Retrieved from: [Link]

Sources

Validation

Benchmarking the anti-proliferative activity against standard chemotherapeutics

As a Senior Application Scientist in oncology drug discovery, I approach the benchmarking of novel anti-proliferative compounds not as a mere regulatory checkbox, but as the foundational proof of pharmacological superior...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in oncology drug discovery, I approach the benchmarking of novel anti-proliferative compounds not as a mere regulatory checkbox, but as the foundational proof of pharmacological superiority. To truly evaluate a novel asset, it must be rigorously profiled against standard-of-care (SoC) chemotherapeutics.

This guide provides an objective, data-driven framework for benchmarking anti-proliferative activity. By leveraging high-throughput, self-validating methodologies and referencing gold-standard datasets like the [1] and the [2], we can establish a robust comparative profile for any novel therapeutic.

Mechanistic Benchmarking: Choosing the Right Comparators

Before executing an assay, you must select standard chemotherapeutics that provide mechanistic context. Comparing a novel targeted agent against a broad-spectrum cytotoxic drug requires understanding their divergent pathways to apoptosis.

  • Doxorubicin (Anthracycline): Acts primarily by intercalating DNA and inhibiting Topoisomerase II, leading to double-strand breaks.

  • Paclitaxel (Taxane): Binds to tubulin, hyper-stabilizing microtubules and preventing the disassembly required for successful chromosome segregation, leading to G2/M mitotic arrest.

MechanisticPathways Compound Standard Chemotherapeutics Doxo Doxorubicin Compound->Doxo Pacli Paclitaxel Compound->Pacli Topo Topoisomerase II Inhibition Doxo->Topo Micro Microtubule Stabilization Pacli->Micro DNA DNA Double-Strand Breaks Topo->DNA Arrest Mitotic Arrest (G2/M Phase) Micro->Arrest Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Arrest->Apoptosis

Mechanisms of action for standard chemotherapeutics leading to apoptosis.

Experimental Methodology: The Self-Validating Protocol

To generate trustworthy IC50 (Half-Maximal Inhibitory Concentration) values, the experimental design must eliminate confounding variables.

Causality in Assay Selection: Why ATP Luminescence over MTT?

Historically, colorimetric assays like MTT were the standard. However, MTT relies on NAD(P)H-dependent cellular oxidoreductases. If your novel compound alters cellular metabolism without immediately inducing death, MTT will yield a false positive for cytotoxicity.

Instead, we utilize the[3]. This assay quantifies ATP, which is strictly stoichiometric to the number of metabolically active cells. Because ATP degrades within minutes of cell death, it provides an absolute, artifact-free readout with a 5-log linear dynamic range.

AssayWorkflow Seed 1. Cell Seeding (Optimized Density) Incubate1 2. Incubation (24h, 37°C) Seed->Incubate1 Treat 3. Drug Treatment (Serial Dilution) Incubate1->Treat Incubate2 4. Exposure (72h) Treat->Incubate2 Assay 5. ATP Reagent Addition Incubate2->Assay Read 6. Luminescence Quantification Assay->Read

Step-by-step workflow for the ATP-based luminescent cell viability assay.

Step-by-Step Protocol (384-Well Format)

This protocol is designed as a self-validating system. Every step includes internal controls to ensure the calculated Z-factor (assay robustness) remains >0.5.

  • Plate Preparation & Edge Effect Prevention:

    • Action: Fill the outermost perimeter wells of a 384-well opaque white plate with 50 µL of sterile PBS.

    • Causality: Evaporation at the plate edges artificially concentrates media and drug compounds, skewing IC50 curves. PBS acts as an evaporative buffer.

  • Cell Seeding:

    • Action: Seed cells in 20 µL of complete media into the inner wells. Optimize density per cell line (e.g., 1,000 cells/well for rapidly dividing HCT116; 2,500 cells/well for slower-growing MCF-7).

    • Action: Include "Media-Only" blank wells.

  • Incubation:

    • Action: Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence and recovery from trypsinization stress.

  • Drug Treatment (10-Point Dose Response):

    • Action: Prepare a 3-fold serial dilution of the novel compound and the standard chemotherapeutics (Doxorubicin/Paclitaxel) in media.

    • Action: Ensure the final DMSO concentration is strictly normalized across all wells (typically 0.1% v/v). Include a "Vehicle Control" (0.1% DMSO only).

    • Causality: Normalizing DMSO isolates the drug's cytotoxic effect from the solvent's baseline toxicity.

  • Exposure:

    • Action: Incubate plates for 72 hours. This duration allows compounds targeting the cell cycle (like Paclitaxel) to capture cells as they pass through the G2/M phase.

  • Luminescence Readout:

    • Action: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 20 µL of reagent per well. Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal. Read on a microplate luminometer.

Comparative Data: Benchmark IC50 Values

To determine if your novel compound exhibits competitive potency, its IC50 must be benchmarked against established historical data for the specific cell lines used. The table below synthesizes representative baseline IC50 ranges for standard chemotherapeutics across widely used oncology models, derived from the [2] and[4].

Cell LineTissue OriginDoxorubicin IC50 (µM)Paclitaxel IC50 (nM)5-Fluorouracil IC50 (µM)
MCF-7 Breast Adenocarcinoma0.50 – 1.202.0 – 5.04.0 – 8.0
A549 Non-Small Cell Lung0.30 – 0.802.5 – 6.05.0 – 10.0
HCT116 Colorectal Carcinoma0.15 – 0.401.5 – 3.51.0 – 3.0
PC-3 Prostate Adenocarcinoma0.40 – 0.903.0 – 7.06.0 – 12.0

Data Interpretation Note: If your novel compound yields an IC50 of 5 µM in HCT116 cells, it is significantly less potent in vitro than Doxorubicin. However, if your compound is a highly targeted kinase inhibitor, raw anti-proliferative potency must be weighed against its therapeutic index and healthy-cell sparing capabilities.

Best Practices & Analytical Pitfalls

To maintain scientific integrity, watch for these common failure modes during comparative profiling:

  • Passage Number Drift: Cancer cell lines undergo genetic drift. Always perform benchmarking assays on cells between passage 5 and 20. High-passage cells often downregulate apoptotic pathways, artificially inflating the IC50 of both your compound and the standard chemotherapeutic.

  • Assay Interference (Quenching): If your novel compound is highly colored (e.g., intensely yellow or red), it may absorb the emitted photons from the luciferase reaction (luminescence quenching), leading to a false indication of cell death. Always run a cell-free control plate with the compound and ATP to rule out optical interference.

  • Media Formulation Discrepancies: Standard chemotherapeutics can be highly sensitive to media components. For instance, high levels of thymidine in certain media formulations can competitively inhibit the action of 5-Fluorouracil, drastically shifting the IC50 curve.

References

  • National Cancer Institute (NCI). "NCI-60 Automated Screening." Cancer Currents Blog, 2024. Available at:[Link]

  • Yang, W., et al. "Genomics of Drug Sensitivity in Cancer (GDSC): a resource for therapeutic biomarker discovery in cancer cells." Nucleic Acids Research, 2013. Available at:[Link]

  • Wikipedia Contributors. "NCI-60." Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3',4'-Difluoro-2-morpholinomethyl benzophenone

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of novel chemical entities are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of 3',4'-Difluoro-2-morpholinomethyl benzophenone, ensuring the protection of personnel and the environment. This document is designed to be a trusted resource, offering clarity and actionable procedures rooted in established safety and regulatory standards.

Hazard Identification and Risk Assessment: Understanding the Compound
  • Benzophenone and its Derivatives: Benzophenones are recognized for their potential to cause cancer and may lead to organ damage with prolonged or repeated exposure.[1][2][3] They are also known to be toxic to aquatic life with long-lasting effects.[1][4]

  • Fluorinated Aromatic Compounds: The presence of fluorine atoms can enhance the reactivity and biological activity of the molecule. Difluorobenzophenone is classified as a skin and eye irritant and may cause respiratory irritation.[5][6]

  • Morpholine Moiety: Morpholine is a corrosive substance, posing a severe risk to the skin, eyes, and respiratory tract.[7][8] It is also flammable and can release toxic fumes of nitrogen oxides upon decomposition.[9][10] A significant concern with secondary amines like morpholine is the potential for the formation of carcinogenic N-nitrosamines.[7][9]

Based on this analysis, 3',4'-Difluoro-2-morpholinomethyl benzophenone should be handled as a hazardous substance with potential carcinogenic, organotoxic, irritant, and corrosive properties.

Table 1: Summary of Potential Hazards

Hazard ClassificationPotential EffectsContributing Moiety
Carcinogenicity May cause cancer.[1][2]Benzophenone
Specific Target Organ Toxicity May cause damage to the liver and kidneys through prolonged or repeated exposure.[1][2][9]Benzophenone, Morpholine
Skin and Eye Irritation/Corrosion Causes serious eye irritation and skin irritation.[5][7][8]Difluorobenzophenone, Morpholine
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1][6]Benzophenone
Flammability Combustible; may form explosive dust-air mixtures.[1][9]Benzophenone, Morpholine
Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the identified hazards, stringent adherence to appropriate PPE is mandatory when handling 3',4'-Difluoro-2-morpholinomethyl benzophenone in any form, including waste.

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.[5][6]

  • Hand Protection: Wear suitable chemical-resistant gloves. It is recommended to check the breakthrough time of the glove material with the supplier.[4]

  • Body Protection: A lab coat or a chemical-resistant suit should be worn to prevent skin contact.[6][8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[1][5] All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and methodical response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, use an inert absorbent material like sand or vermiculite.[8] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[5][11]

  • Collect: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to the appropriate safety officer or environmental health and safety (EHS) department.

Disposal Protocol: A Step-by-Step Guide

The disposal of 3',4'-Difluoro-2-morpholinomethyl benzophenone must comply with all local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) provides a framework for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[12]

Based on the hazard assessment, waste containing 3',4'-Difluoro-2-morpholinomethyl benzophenone is to be considered hazardous waste. It may exhibit characteristics of toxicity.[13]

  • Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be in good condition and compatible with the chemical.

  • Labeling: The label should clearly state "Hazardous Waste" and include the chemical name: "3',4'-Difluoro-2-morpholinomethyl benzophenone," along with the associated hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[1]

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be secure and well-ventilated.

  • Time Limits: Be aware of the accumulation time limits for hazardous waste, which vary depending on your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator).[13][14]

  • Licensed Waste Hauler: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable hazardous waste disposal company.[13]

  • Manifest: Ensure that a hazardous waste manifest accompanies the shipment. This document tracks the waste from your facility ("cradle") to its final disposal site ("grave").[14]

  • Disposal Method: The most appropriate disposal method is typically high-temperature incineration at a permitted hazardous waste facility.[5] This method is effective in destroying organic compounds and minimizing environmental release. Landfill disposal is not a suitable option.

Diagram 1: Disposal Workflow for 3',4'-Difluoro-2-morpholinomethyl benzophenone

cluster_Onsite On-Site Procedures cluster_Offsite Off-Site Disposal A Waste Generation (Unused chemical, contaminated labware) B Characterize as Hazardous Waste (Toxic, Corrosive, Environmental Hazard) A->B C Segregate into a Dedicated, Labeled Waste Container B->C D Store in a Designated Satellite Accumulation Area C->D E Request Pickup from EHS or Licensed Waste Hauler D->E F Transport by Licensed Hauler with Hazardous Waste Manifest E->F G High-Temperature Incineration at a Permitted Facility F->G H Final Disposition (Certificate of Destruction) G->H

Caption: A flowchart illustrating the cradle-to-grave disposal process.

Regulatory Compliance: A Shared Responsibility

Compliance with hazardous waste regulations is a legal requirement and a cornerstone of a robust safety culture. Both the EPA and the Occupational Safety and Health Administration (OSHA) have established standards for the management of hazardous materials in the workplace.[15][16] It is imperative that all personnel handling this compound receive appropriate training on its hazards and the proper disposal procedures.[17][18]

Diagram 2: Decision Matrix for Waste Stream Management

A Is the waste contaminated with 3',4'-Difluoro-2-morpholinomethyl benzophenone? B Dispose as Hazardous Waste A->B Yes C Follow standard non-hazardous waste procedures A->C No

Caption: A simple decision-making tool for waste segregation.

By adhering to the principles and procedures outlined in this guide, you contribute to a safer laboratory environment and demonstrate a commitment to responsible scientific practice. Always consult your institution's specific safety protocols and EHS department for guidance tailored to your facility.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • 3',4'-DIFLUORO-2-MORPHOLINOMETHYL BENZOPHENONE — Chemical Substance Inform
  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). OSHA.com.
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  • Hazardous substance assessment – Morpholine. (2025, December 19). Canada.ca.
  • Safety Data Sheet: Benzophenone. (2025, March 10). Carl ROTH.
  • 4,4'-Difluorobenzophenone - Safety Data Sheet. (2023, July 5). Apollo Scientific.
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  • Benzophenone Safety. Sustainability Directory.
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  • SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
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  • SAFETY DATA SHEET. (2010, May 3). Thermo Fisher Scientific.

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Handling

Personal protective equipment for handling 3',4'-Difluoro-2-morpholinomethyl benzophenone

As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a mechanistic science. When handling 3',4'-Difluoro-2-morpholinomethyl benzophenone (CAS 898751-17-2, Molecular W...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a mechanistic science. When handling 3',4'-Difluoro-2-morpholinomethyl benzophenone (CAS 898751-17-2, Molecular Weight: 317.33)[], understanding its molecular architecture is paramount to selecting the correct Personal Protective Equipment (PPE) and designing fail-safe operational workflows.

This compound is a highly specialized fluorinated organic building block[2]. To handle it safely, we must look at how its functional groups dictate its hazard profile. The difluorophenyl group significantly increases the molecule's lipophilicity, enhancing its ability to permeate the stratum corneum (the skin's outermost layer)[3]. The morpholine ring acts as a localized irritant, responsible for severe eye and skin irritation hazards[4]. Finally, as a fine crystalline benzophenone powder, it poses a Specific Target Organ Toxicity (STOT SE 3) risk via respiratory tract irritation and is highly susceptible to static-induced aerosolization[5].

Below is the definitive, field-proven guide to handling this intermediate safely.

Mechanistic PPE Selection Matrix

Do not rely on generic lab safety standards. The lipophilic nature of fluorinated aromatics requires targeted barrier protection[3].

PPE CategorySpecificationMechanistic Rationale
Primary Gloves Nitrile, ≥ 8 mil thicknessFluorination increases lipophilicity, accelerating permeation through thin barriers[3]. Standard 4-mil gloves will degrade rapidly upon prolonged contact.
Secondary Gloves Nitrile, 4 mil (Inner layer)Provides a fail-safe. If the outer glove is contaminated, it can be doffed immediately without exposing bare skin to the compound.
Eye Protection Indirect-vent chemical splash gogglesThe morpholine moiety is a severe eye irritant (H319)[4]. Standard safety glasses are insufficient for protecting against airborne powders.
Respiratory N95/P100 Particulate RespiratorRequired only if weighing outside a controlled hood. Benzophenone powders pose a respiratory irritation risk (H335)[5].
Body Protection Flame-resistant (FR) lab coatProtects against static discharge ignition of organic dust and prevents skin contact with highly lipophilic agents[6].

Operational Workflow & Step-by-Step Handling Protocol

Every protocol must be a self-validating system. A process is only safe if it immediately alerts you when a parameter fails.

Step 1: Engineering Controls Validation

  • Action: Conduct all open-container handling inside a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood.

  • Self-Validation: Before opening the chemical container, verify the hood face velocity is between 80–120 feet per minute (fpm). Field Test: Tape a 2-inch strip of tissue to the bottom of the sash. It should pull gently and consistently inward. If it flutters violently or hangs straight down, containment is compromised. Do not proceed.

Step 2: Static Mitigation & PPE Donning

  • Action: Don inner 4-mil gloves, fully buttoned lab coat, outer 8-mil gloves, and goggles. Ground yourself to a metal surface to dissipate static electricity.

  • Mechanistic Insight: Fluorinated powders are highly susceptible to static cling. Static causes uncontrolled aerosolization, turning a localized powder into an inhalation hazard.

Step 3: Material Transfer & Weighing

  • Action: Use a grounded, anti-static micro-spatula. Weigh the material into a conductive or anti-static weigh boat.

  • Self-Validation: Transfer a tiny "test scoop" to the weigh boat. If the powder repels from the spatula or jumps to the sides of the boat, static is actively present. Halt the operation and deploy a static ionizing fan across the balance before continuing.

Step 4: In-Hood Dissolution

  • Action: Dissolve the compound in your target solvent (e.g., Dichloromethane or DMSO) inside the fume hood before transporting it to other lab areas.

  • Mechanistic Insight: Liquids are significantly easier to contain and transport than fine, easily aerosolized powders.

Safety Logic & Workflow Visualization

HandlingLogic Start Initiate Protocol: 3',4'-Difluoro-2-morpholinomethyl benzophenone Hood Validate Fume Hood (80-120 fpm face velocity) Start->Hood Static Static Check: Does powder cling to spatula? Hood->Static Ionizer Deploy Static Ionizer & Ground Equipment Static->Ionizer Yes Weigh Proceed with Transfer & Weighing Static->Weigh No Ionizer->Weigh Dissolve Dissolve in Solvent Prior to Transport Weigh->Dissolve Decon Surface Decontamination (Ethanol Wipe) Dissolve->Decon

Operational logic and static-mitigation workflow for handling fluorinated benzophenone powders.

Decontamination & Disposal Plan

Fluorinated aromatics are persistent and toxic to aquatic life (H411)[6]. They must never enter the standard wastewater system.

Surface Decontamination:

  • Wipe down the balance and all work surfaces with a solvent that effectively dissolves the compound (e.g., 70% Ethanol or Isopropanol).

  • Follow with a 10% bleach wipe to neutralize residual organics.

  • Self-Validation: Perform a final wipe with a dry, white cleanroom wipe. If any discoloration or yellow tint is visible on the tissue, repeat the ethanol wipe until the tissue remains pristine.

Waste Segregation:

  • Collect all contaminated consumables (weigh boats, spatulas, outer gloves, and decontamination wipes) in a sealable chemical waste bag.

  • Label explicitly as: "Hazardous Organic Waste: Contains Fluorinated Benzophenone Derivatives."

  • Dispose of via high-temperature incineration through your institutional hazardous waste provider.

Emergency Response: The Spill & Exposure Protocol

  • Powder Spill (< 5g): DO NOT SWEEP. Sweeping aerosolizes the powder. Cover the spill with absorbent pads soaked in ethanol to dissolve and trap the compound, then wipe inward to prevent spreading.

  • Dermal Exposure: If skin contact occurs, flush with copious amounts of water for at least 15 minutes[5].

    • Critical Mechanistic Warning: Do not use solvents (like ethanol or acetone) on your skin to wash the chemical off. Solvents will rapidly dissolve the compound and act as a carrier, driving the highly lipophilic fluorinated molecule directly through your dermal barrier and into your bloodstream. Use only soap and water.

References

  • DC Fine Chemicals. "4-Fluorobenzophenone Safety Data Sheet." DC Fine Chemicals SDS Repository. Verified URL:[Link]

Sources

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